molecular formula C3H5N3O B3426620 3-Amino-1H-pyrazol-5-ol CAS No. 53666-79-8

3-Amino-1H-pyrazol-5-ol

Cat. No.: B3426620
CAS No.: 53666-79-8
M. Wt: 99.09 g/mol
InChI Key: QZBGOTVBHYKUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C3H5N3O and its molecular weight is 99.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 99.043261792 g/mol and the complexity rating of the compound is 128. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['408479', '60188']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1H,(H4,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBGOTVBHYKUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60951180
Record name 5-Amino-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53666-79-8, 28491-52-3
Record name 3-Amino-1H-pyrazol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53666-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrazolin-5-one, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028491523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-1H-pyrazol-5-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053666798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28491-52-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 53666-79-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1H-pyrazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-1H-pyrazol-5-ol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-1H-pyrazol-5-ol, a versatile heterocyclic compound, stands as a cornerstone in contemporary medicinal chemistry and organic synthesis. Its unique structural features, characterized by profound tautomerism and multiple reactive sites, render it a privileged scaffold for the development of a wide array of biologically active molecules. This guide provides an in-depth analysis of its fundamental chemical and physical properties, explores its complex tautomeric nature, details a robust synthetic protocol, and discusses its reactivity and significance in the field of drug development. Tailored for researchers, scientists, and professionals in drug discovery, this document synthesizes theoretical knowledge with practical insights to serve as a comprehensive resource.

Introduction: The Significance of the Aminopyrazolone Core

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique combination of acidic and basic properties, making it a highly sought-after motif in pharmaceutical design.[1][2] When substituted with both an amino and a hydroxyl group, as in this compound, the resulting structure is a highly functionalized and reactive intermediate.[3]

This compound is not merely a synthetic curiosity; it is a key building block for molecules targeting a range of diseases. Its derivatives have demonstrated potent pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[1][4] The adaptability of the 3-aminopyrazolone scaffold allows for facile derivatization, enabling chemists to fine-tune steric and electronic properties to optimize ligand-receptor interactions. Understanding the core properties of this molecule is therefore essential for its rational application in the synthesis of novel therapeutics.

Molecular Structure and Prototropic Tautomerism

A defining characteristic of this compound is its existence as a mixture of tautomers. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, profoundly influences the molecule's reactivity, basicity, and spectroscopic properties. The primary equilibrium exists between the amino-hydroxy form (A), the amino-keto form (B, pyrazolone), and the imino-hydroxy form (C).

  • This compound (A): The aromatic hydroxyl form.

  • 5-Amino-1,2-dihydropyrazol-3-one (B): The non-aromatic keto form, often referred to as a pyrazolone.

  • Imino Tautomers (C): Less stable forms resulting from tautomerization of the exocyclic amino group.

Theoretical and experimental studies, including matrix isolation IR spectroscopy and DFT calculations, have shown that the relative stability of these tautomers is highly dependent on the environment (gas phase, solvent polarity, solid state) and the nature of other substituents on the ring.[5] Generally, the 3-amino tautomer is found to be more stable than the 5-amino tautomer.[5] The equilibrium between the keto and enol forms is critical, as it dictates the available sites for electrophilic and nucleophilic attack.

Caption: Prototropic Tautomerism in this compound.

Physicochemical and Basic Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and purification. It typically presents as a yellow-beige to beige-brown crystalline powder.[6]

Data Presentation: Core Physicochemical Properties

Property Value Source(s)
Molecular Formula C₃H₅N₃O [7]
Molecular Weight 99.09 g/mol [7]
Melting Point 214 °C (decomposes) [8]
Solubility Soluble in DMSO and Methanol (with heating) [9]

| pKa (Predicted) | 12.37 ± 0.40 |[9] |

Expertise & Experience: Understanding Basicity

The basicity of this compound is complex due to its multiple potential protonation sites: the exocyclic amino group and the two ring nitrogen atoms. The pyrazole ring contains a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2).[1] The lone pair of the N1 nitrogen is involved in the aromatic sextet, making it non-basic. The N2 nitrogen, however, has a lone pair in an sp² orbital, which is available for protonation, making it the primary basic center on the ring.[2][10]

The exocyclic amino group also contributes to the overall basicity. The predicted pKa of ~12.37 suggests that the molecule is a weak base.[9] The tautomeric equilibrium plays a significant role here; protonation of the pyridine-like N2 nitrogen is a key step in many reactions, such as condensations with β-dicarbonyl compounds, where acid catalysis is often employed to activate the pyrazole ring.[5]

Synthesis Protocol: Condensation of Ethyl Cyanoacetate and Hydrazine

A reliable and widely used method for the gram-scale synthesis of aminopyrazolone cores is the condensation of a β-ketoester or its equivalent with a hydrazine. The following protocol describes the synthesis of a closely related analog, 1-phenyl-3-amino-5-pyrazolone, which illustrates the fundamental reaction. The synthesis of the title compound follows a similar pathway using hydrazine hydrate instead of phenylhydrazine.

Experimental Protocol: Synthesis of 1-Phenyl-3-amino-5-pyrazolone

This protocol is adapted from a verified procedure.[10]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Ethyl cyanoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ether

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium ethoxide from sodium (46 g, 2 gram atoms) and absolute ethanol (800 mL).[10]

    • Causality: Sodium ethoxide is a strong base required to deprotonate the active methylene group of ethyl cyanoacetate, initiating the condensation reaction. A stoichiometric excess is used to drive the reaction to completion.

  • Reactant Addition: To the hot sodium ethoxide solution, add ethyl cyanoacetate (113 g, 1 mole) followed by phenylhydrazine (108 g, 1 mole).[10]

  • Reaction: Heat the mixture in an oil bath at 120°C for 16 hours with continuous stirring.[10]

    • Causality: The elevated temperature and extended reaction time are necessary to ensure the completion of both the initial condensation and the subsequent intramolecular cyclization, which has a higher activation energy.

  • Work-up: a. Remove the majority of the ethanol under reduced pressure. b. Dissolve the residue in 1 L of water, warming to ~50°C to aid dissolution. c. Cool the solution to room temperature and extract with three 100-mL portions of ether to remove any unreacted phenylhydrazine or other nonpolar impurities.[10]

    • Trustworthiness: This extraction step is critical for the purity of the final product, preventing contamination from starting materials.

  • Precipitation: Acidify the aqueous phase by adding 100 mL of glacial acetic acid. Cool the mixture in an ice bath.[10]

    • Causality: The pyrazolone product exists as a sodium salt in the basic aqueous solution. Acidification protonates the molecule, reducing its solubility and causing it to precipitate out of the solution.

  • Purification: a. Collect the crude product by filtration and wash it with 100 mL of 95% ethanol. b. Transfer the solid to a flask, boil with 500 mL of 95% ethanol, cool, and filter again. c. Wash the purified solid with ethanol and dry to yield the final product.[10]

    • Trustworthiness: The hot ethanol wash (trituration) effectively removes more soluble impurities, yielding a product of high purity suitable for subsequent synthetic steps.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt EtOH Absolute Ethanol EtOH->NaOEt ReactionMix Heat at 120°C, 16h NaOEt->ReactionMix Reactants Ethyl Cyanoacetate + Hydrazine Reactants->ReactionMix Evap Remove Ethanol ReactionMix->Evap Dissolve Dissolve in H₂O Evap->Dissolve Extract Extract with Ether Dissolve->Extract Acidify Acidify (Acetic Acid) Extract->Acidify Filter Filter & Wash (Ethanol) Acidify->Filter Product Pure this compound Filter->Product

Caption: General workflow for the synthesis of aminopyrazolones.

Reactivity and Applications in Drug Development

The aminopyrazole core is a versatile platform for chemical modification. The reactivity is dictated by its tautomeric forms and multiple nucleophilic centers.

  • N-Functionalization: The pyridine-like N2 nitrogen is readily alkylated or acylated. This is a common strategy in drug design to introduce substituents that can interact with specific pockets of a biological target.

  • Amino Group Reactions: The exocyclic amino group can act as a nucleophile, reacting with electrophiles such as isocyanates, acid chlorides, and sulfonyl chlorides.

  • Condensation Reactions: The most significant reaction pathway involves the condensation of the aminopyrazole with 1,3-dielectrophiles (e.g., β-dicarbonyl compounds, enaminones) to form fused heterocyclic systems. This reaction is the cornerstone for synthesizing pyrazolo[1,5-a]pyrimidines, a class of compounds with extensive biological activities.[4][11] The regioselectivity of this condensation is often a subject of debate and can be influenced by reaction conditions.[5]

This scaffold is integral to numerous kinase inhibitors, which are crucial in oncology. The aminopyrazole moiety often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase enzyme's hinge region, a critical interaction for potent inhibition.[1][12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Precautions: Standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should be done in a well-ventilated area or a chemical fume hood.[3] Avoid contact with strong oxidants.[3]

Conclusion

This compound is a molecule of significant strategic importance in modern chemical and pharmaceutical research. Its rich chemistry, governed by a delicate tautomeric balance, provides a foundation for constructing complex molecular architectures. A thorough understanding of its structure, properties, and reactivity, as outlined in this guide, is paramount for scientists aiming to leverage this powerful building block in the rational design and synthesis of next-generation therapeutics.

References

  • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 1-45. [Link]

  • ResearchGate. Recent developments in aminopyrazole chemistry. (2009). [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. [Link]

  • Fiorito, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3766. [Link]

  • ResearchGate. Recent developments in aminopyrazole chemistry. (2009). [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1088. [Link]

  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4272. [Link]

  • Organic Syntheses. 1-phenyl-3-amino-5-pyrazolone. [Link]

  • PubChem. 3-Amino-5-hydroxypyrazole. [Link]

  • Duarte, D., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 64. [Link]

  • PubChemLite. 3-amino-1-phenyl-1h-pyrazol-5-ol. [Link]

  • ChemBK. This compound. [Link]

Sources

The Versatile Building Block: A Technical Guide to 3-Amino-1H-pyrazol-5-ol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Palo Alto, CA – This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and applications of 3-Amino-1H-pyrazol-5-ol. This versatile heterocyclic compound is a critical starting material and key intermediate in the synthesis of a wide array of biologically active molecules. This document provides a comprehensive overview grounded in scientific literature to empower innovation in the laboratory.

Core Chemical Identity and Physicochemical Properties

This compound is a multifaceted organic compound whose identity is best understood through its tautomeric nature. It primarily exists in equilibrium between the amino-hydroxy (enol) form and the more stable amino-oxo (keto) form, 5-amino-1,2-dihydropyrazol-3-one, which is the preferred IUPAC name for the predominant tautomer.[1] This dynamic equilibrium is crucial to its reactivity and must be considered in synthetic planning.

The existence of these tautomers often leads to multiple CAS Registry Numbers being associated with the compound. The most frequently cited numbers are 6126-22-3 for the keto form (3-Amino-1H-pyrazol-5(4H)-one) and 53666-79-8 for the enol form.[1][2]

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource(s)
Molecular Formula C₃H₅N₃O[1][2]
Molecular Weight 99.09 g/mol [1][2]
Preferred IUPAC Name 5-amino-1,2-dihydropyrazol-3-one[1]
Common Synonyms 3-Amino-5-hydroxypyrazole, 5-Amino-3-pyrazolol[1]
Primary CAS Number 6126-22-3 (keto form)[2]
Appearance Colorless crystalline solid[3]
Solubility Readily soluble in water and most organic solvents[3]
The Critical Role of Tautomerism

The functionality of this compound is dictated by its tautomeric forms. The presence of both hydrogen bond donors and acceptors allows it to participate in various intermolecular and intramolecular interactions, influencing its crystal structure and behavior in solution.[4] Theoretical and experimental studies, including NMR and X-ray crystallography, have shown that the equilibrium can be influenced by the solvent, pH, and the nature of substituents on the pyrazole ring.[4][5][6][7] Understanding this equilibrium is paramount for predicting reaction outcomes and designing derivatives with specific conformational properties.

Tautomerism cluster_Keto Keto Form (5-amino-1,2-dihydropyrazol-3-one) cluster_Enol Enol Form (this compound) Keto Structure A Enol Structure B Keto->Enol Prototropic Shift caption Fig. 1: Tautomeric equilibrium of this compound.

Caption: Tautomeric equilibrium of the pyrazole core structure.

Synthesis and Manufacturing Protocols

The synthesis of this compound is well-established, offering scalable routes for laboratory and industrial production. The primary methodologies rely on the cyclization of readily available precursors.

Protocol 1: From Cyanoacetone Precursors

A robust and common method involves the reaction of an alkali metal salt of cyanoacetone with a hydrazine salt, such as hydrazinium monohydrochloride.[8] This pathway offers high yields and purity.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare an aqueous solution of the hydrazinium salt (e.g., 40% by weight hydrazinium monohydrochloride).

  • Reaction Initiation: Slowly add the alkali metal salt of cyanoacetone (e.g., sodium cyanoacetone) to the hydrazine solution at a controlled temperature, typically between 20-60°C.[8]

  • Reaction Progression: Allow the reaction to proceed for several hours with stirring.

  • Work-up and Isolation: a. Add an organic solvent like toluene to the reaction mixture. b. Remove water via azeotropic distillation. c. Precipitate the inorganic salt byproduct (e.g., NaCl) by adding a low-molecular-weight alkanol or ketone, such as ethanol. d. Filter the salt and concentrate the filtrate under reduced pressure. e. The resulting crude product can be further purified by distillation or recrystallization to yield high-purity 3-amino-5-methylpyrazole (a closely related analogue, demonstrating the general technique).[8]

Protocol 2: From Pyrazolone Precursors

An alternative approach involves the direct amination of a pyrazolone precursor.[3] This method is straightforward and effective for specific applications.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-pyrazolone in an alkaline solution.

  • Amination: Add ammonia water to the solution.

  • Reaction: Allow the mixture to react for a sufficient period.

  • Isolation: The product precipitates from the solution and is collected by filtration.

  • Purification: The crude product is purified by recrystallization to yield this compound.[3]

Synthesis_Workflow cluster_Route1 Route 1: From Cyanoacetone cluster_Route2 Route 2: From Pyrazolone A1 Alkali Salt of Cyanoacetone A3 Cyclization Reaction (20-60°C) A1->A3 A2 Hydrazinium Salt A2->A3 A4 Azeotropic Distillation & Salt Precipitation A3->A4 A5 Purified Product A4->A5 B1 3-Pyrazolone in Alkaline Solution B3 Amination Reaction B1->B3 B2 Ammonia Water B2->B3 B4 Filtration & Recrystallization B3->B4 B5 Purified Product B4->B5 caption Fig. 2: Key synthetic routes to this compound.

Caption: Key synthetic routes to this compound.

Chemical Reactivity and Applications in Drug Discovery

The pyrazolone ring is a "privileged scaffold" in medicinal chemistry, and this compound serves as an exemplary entry point for creating novel therapeutics.[9][10] Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[9][11]

Kinase Inhibitor Development

The 3-aminopyrazole moiety is a well-established hinge-binding motif for kinase inhibitors.[10] By performing nucleophilic substitution at the amino group with substituted pyrimidines, researchers can generate potent inhibitors targeting various kinase families, including Cyclin-Dependent Kinases (CDKs).[10] Small modifications to the pyrazole ring can significantly alter the selectivity profile of the resulting compounds, making it a versatile platform for targeted drug design.[10]

Synthesis of Fused Heterocyclic Systems

The reactivity of this compound allows it to be used in condensation reactions to build more complex, fused heterocyclic systems. For example, it can be reacted with dielectrophiles to regioselectively synthesize substituted pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in medicinal chemistry.[12]

Precursor for Anti-Cancer Agents

The pyrazole scaffold is integral to numerous anticancer agents.[11] Derivatives of this compound have been investigated for their antitumor potential against various cancer cell lines, including breast cancer (MCF-7) and non-small cell lung cancer (NCI-H460).[11] Its utility as a starting material allows for the systematic exploration of structure-activity relationships to develop novel and more effective cancer therapeutics.

Applications cluster_Derivatives Synthetic Pathways cluster_Products Therapeutic Applications Core This compound P1 Nucleophilic Substitution (e.g., with Pyrimidines) Core->P1 P2 Condensation Reactions (e.g., with Dielectrophiles) Core->P2 P3 Further Derivatization Core->P3 A1 Kinase Inhibitors (e.g., CDK inhibitors) P1->A1 A2 Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) P2->A2 A3 Anticancer Agents P3->A3 caption Fig. 3: Application pathways in drug discovery.

Caption: Application pathways in drug discovery.

Spectroscopic Characterization

Unambiguous characterization of this compound and its derivatives is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

  • ¹H NMR: The proton NMR spectrum provides key information. Signals corresponding to the CH group on the pyrazole ring and the exchangeable protons of the NH and OH/NH₂ groups help confirm the structure. The specific chemical shifts can help elucidate the predominant tautomeric form in a given solvent.[1][13][14]

  • ¹³C NMR: The carbon spectrum reveals the chemical environment of each carbon atom in the heterocyclic ring and confirms the presence of the carbonyl or enolic carbon, providing definitive evidence of the tautomeric state.[1]

Public databases like PubChem provide reference spectra from suppliers such as Sigma-Aldrich, which can be used for comparison.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

  • Hazard Classification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.[15][16]

  • Handling: Avoid creating dust. Avoid direct contact with skin and eyes. Use proper glove removal techniques to prevent cross-contamination.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.[2] Keep away from strong oxidizing agents to prevent dangerous chemical reactions.[3]

In case of exposure, follow standard first-aid measures: rinse eyes cautiously with water for several minutes, wash skin with soap and plenty of water, and move to fresh air if inhaled.[15][17]

Conclusion

This compound is a cornerstone molecule for synthetic and medicinal chemistry. Its rich reactivity, governed by its inherent tautomerism, provides a versatile platform for the development of novel kinase inhibitors, complex heterocyclic systems, and potential anticancer agents. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for leveraging its full potential in research and drug discovery endeavors.

References

  • This compound - Introduction. (2024). ChemBK. [Link]

  • 3-Amino-5-hydroxypyrazole. PubChem, National Center for Biotechnology Information. [Link]

  • Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II). (2021). ResearchGate. [Link]

  • 1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. ResearchGate. [Link]

  • SAFETY DATA SHEET - 1H-Pyrazole-5-Amine. (2023). Indagoo Research Chemicals. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). MDPI. [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). Molecules. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2007). MDPI. [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. (2004). ARKIVOC. [Link]

  • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central, National Institutes of Health. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (1997).
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (1992). Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

3-Amino-1H-pyrazol-5-ol tautomerism and isomeric forms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism and Isomeric Forms of 3-Amino-1H-pyrazol-5-ol

Abstract

Pyrazoles and their derivatives are foundational scaffolds in medicinal chemistry, valued for their diverse pharmacological activities.[1] The compound this compound, a seemingly simple molecule, presents a complex and fascinating case of tautomerism, a phenomenon critical to its reactivity, physicochemical properties, and biological interactions.[2] This guide provides a detailed technical exploration of the multiple tautomeric and isomeric forms of this compound. We will dissect the interplay of annular, keto-enol, and lactam-lactim tautomerism, explore the analytical and computational methodologies used for their characterization, and discuss the profound implications of this structural dynamism for researchers in drug discovery and development.

The Significance of the Pyrazole Core

The pyrazole ring system is a privileged structure in drug design, appearing in numerous approved drugs and clinical candidates. Its two adjacent nitrogen atoms provide a unique arrangement of hydrogen bond donors and acceptors, enabling potent and selective interactions with biological targets.[3] Derivatives of this compound serve as crucial intermediates in the synthesis of more complex heterocyclic systems, including pyrazolo[1,5-a]pyrimidines, which exhibit a wide range of biological activities.[2][4] A comprehensive understanding of the fundamental structural chemistry of this building block, particularly its tautomeric preferences, is therefore paramount for rational drug design and synthetic strategy.

The Tautomeric Landscape of this compound

The structure of this compound is not represented by a single static form but exists as a dynamic equilibrium of several tautomers. This complexity arises from the potential for proton migration across different atoms in the heterocyclic ring and its substituents. The primary equilibria at play are annular tautomerism and lactam-lactim tautomerism.

Annular Tautomerism: The 3-Amino vs. 5-Amino Equilibrium

For N-unsubstituted pyrazoles, a 1,2-proton shift between the two ring nitrogen atoms leads to annular prototropic tautomerism.[5] In the case of an amino-substituted pyrazole, this results in an equilibrium between the 3-amino-1H and 5-amino-1H forms. While side-chain tautomerism could theoretically produce imino forms, extensive experimental and computational studies have shown that the amino tautomers are significantly more stable and are the predominant species observed.[5] The position of this equilibrium is highly sensitive to the electronic nature of other substituents on the ring.[6]

Lactam-Lactim and Keto-Enol Tautomerism

The pyrazol-5-ol moiety introduces a second, competing tautomeric system. This is a specific form of amide-imidol tautomerism, often referred to as lactam-lactim tautomerism in heterocyclic systems.[7][8]

  • Lactim (Enol) Form: The "this compound" name describes this form, which features a hydroxyl group (-OH) at the C5 position, resulting in an aromatic pyrazole ring.

  • Lactam (Keto) Form: A proton transfer from the oxygen to a ring nitrogen results in a carbonyl group (C=O) at C5, creating a pyrazolin-5-one structure. This form is often favored due to the stability of the amide bond.[9]

The Combined Equilibrium: A Landscape of Four Key Isomers

The combination of these two tautomeric phenomena results in a complex equilibrium between at least four major neutral species. The IUPAC name for the compound can vary depending on which tautomer is being represented, as seen in chemical databases which list synonyms like 5-amino-1,2-dihydropyrazol-3-one and 3-Amino-5-hydroxypyrazole.[10]

Table 1: Principal Tautomeric Forms of this compound

Tautomer NameStructureKey Features
OH-Form A (this compound)Chemical structure of this compoundAromatic pyrazole ring, 3-amino group, 5-hydroxyl group.
OH-Form B (5-Amino-1H-pyrazol-3-ol)Chemical structure of 5-Amino-1H-pyrazol-3-olAnnular tautomer of Form A. Aromatic pyrazole ring, 5-amino group, 3-hydroxyl group.
CH-Form C (3-Amino-1,2-dihydro-pyrazol-5-one)Chemical structure of 3-Amino-1,2-dihydro-pyrazol-5-onePyrazolone ring, 3-amino group, 5-keto group. Non-aromatic ring.
NH-Form D (5-Amino-1,2-dihydro-pyrazol-3-one)Chemical structure of 5-Amino-1,2-dihydro-pyrazol-3-onePyrazolone ring, 5-amino group, 3-keto group. Non-aromatic ring.

The interconversion between these forms is a dynamic process, the position of which is dictated by a subtle interplay of intrinsic and extrinsic factors.

Tautomers A OH-Form A (this compound) B OH-Form B (5-Amino-1H-pyrazol-3-ol) A->B Annular Tautomerism C CH-Form C (3-Amino-1,2-dihydropyrazol-5-one) A->C Lactam-Lactim Tautomerism D NH-Form D (5-Amino-1,2-dihydropyrazol-3-one) B->D Lactam-Lactim Tautomerism C->D Annular Tautomerism ComputationalWorkflow cluster_0 Computational Analysis A 1. Generate 3D Structures of All Tautomers B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm minima, obtain thermal corrections) B->C D 4. Single-Point Energy Calculation (Higher level of theory, optional) C->D E 5. Apply Solvation Model (e.g., PCM for different solvents) C->E D->E F 6. Calculate Relative Gibbs Free Energies (ΔG) E->F G 7. Predict Tautomer Population (Boltzmann distribution) F->G

Sources

A Comprehensive Spectroscopic Guide to 3-Amino-1H-pyrazol-5-ol: From Data Acquisition to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Amino-1H-pyrazol-5-ol

This compound (CAS No. 6126-22-3), a heterocyclic compound with the molecular formula C₃H₅N₃O, serves as a pivotal intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Its utility in drug development and materials science necessitates an unambiguous structural confirmation and purity assessment, for which spectroscopic methods are the gold standard. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the comprehensive characterization of this molecule.

As a Senior Application Scientist, the objective here is not merely to present data, but to illuminate the logic behind the analytical process. We will explore the causality of experimental choices, interpret the resulting spectra with a focus on structural implications, and provide field-proven protocols that ensure data integrity and reproducibility. A key structural feature of this molecule is its capacity for tautomerism, existing in equilibrium between multiple forms. Spectroscopic analysis is critical to understanding this dynamic behavior.

Molecular Structure and Prototropic Tautomerism

This compound is not a single static structure but rather exists as a mixture of tautomers. The primary forms are the amino-hydroxy (-ol) and the imino-keto (-one) forms, which can interconvert via a 1,2-hydrogen shift.[3][4] Understanding this equilibrium is fundamental to interpreting its spectroscopic data, as signals from multiple forms may be present, particularly in solution.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, it allows for the direct observation of protons and carbons, providing definitive evidence of the molecular structure and insight into its tautomeric state.

Expertise in Action: Experimental Design

The choice of solvent is the most critical parameter in the NMR analysis of this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the sample, and more importantly, its aprotic nature slows the exchange rate of the labile N-H and O-H protons, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum. In contrast, using D₂O would lead to rapid H/D exchange, causing these signals to disappear, resulting in a loss of valuable structural information.

Protocol: ¹H and ¹³C NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-15 ppm.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence.

    • Set the spectral width to 0-200 ppm.

    • Acquire a sufficient number of scans (typically >1024) for adequate signal intensity.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Spectral Data & Interpretation

The following data are representative for this compound and are synthesized from spectral databases.[1]

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale for Assignment
~5.04Singlet1HC4-HThe sole proton on the pyrazole ring is in an electron-rich environment, hence its relatively upfield chemical shift.
~6.10Broad2H-NH₂Labile protons of the primary amine group; broadness is due to quadrupole effects of the nitrogen and chemical exchange.
~9.50Broad1HN1-HLabile proton on the pyrazole ring nitrogen.
~10.80Broad1H-OHLabile proton of the hydroxyl group, significantly deshielded due to hydrogen bonding with the solvent.

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignmentRationale for Assignment
~85.0C4The sp² carbon bearing a proton (C-H) is the most shielded of the ring carbons.
~155.0C3Carbon attached to the electron-donating amino group (C-NH₂), appearing downfield.
~160.0C5Carbon attached to the electronegative oxygen (C-OH), resulting in the most deshielded signal in the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is indispensable for identifying the key functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, IR provides direct evidence for the N-H, O-H, and C=C/C=N bonds that define its structure.

Protocol: FTIR Data Acquisition (KBr Pellet)

This protocol is a self-validating system because the absence of solvent peaks (like water) confirms proper sample preparation.

  • Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan with an empty sample holder to subtract atmospheric CO₂ and H₂O absorptions.

Spectral Data & Interpretation

The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups.[1][5]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3400 - 3100 (Broad)N-H and O-H StretchingAmine (-NH₂) & Hydroxyl (-OH)A very broad and intense band characteristic of extensive hydrogen bonding involving both the amine and hydroxyl protons.[3][4]
1640 - 1550N-H Bending / C=N StretchAmine / Pyrazole RingOverlapping vibrations from the scissoring motion of the -NH₂ group and the stretching of C=N and C=C bonds within the aromatic pyrazole ring.
~1500C=C StretchingPyrazole RingAromatic ring stretching vibration.

The presence of a strong, broad band above 3000 cm⁻¹ is definitive evidence for the O-H and N-H groups. The absence of a sharp, intense carbonyl (C=O) stretch around 1700 cm⁻¹ suggests that in the solid state (as measured by KBr pellet), the amino-hydroxy tautomer is the predominant form.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry provides the exact molecular weight of a compound, serving as the ultimate confirmation of its elemental composition. The fragmentation pattern offers additional structural proof, akin to a molecular puzzle.

Rationale for Methodology

Electron Ionization (EI) is an excellent choice for this analysis. It is a high-energy technique that not only generates a clear molecular ion (M⁺˙) peak but also induces reproducible fragmentation. This fragmentation pattern is a unique fingerprint that can be used for structural confirmation and library matching.

workflow cluster_workflow Mass Spectrometry Workflow Sample This compound (Solid/Solution) Inlet Direct Insertion Probe or GC Inlet Sample->Inlet Source Electron Ionization (EI) Source (70 eV) Inlet->Source Analyzer Quadrupole Mass Analyzer Source->Analyzer Detector Electron Multiplier Detector Analyzer->Detector Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum Analysis Data Analysis: - Molecular Ion (M⁺˙) - Fragmentation Pattern Spectrum->Analysis

Caption: General experimental workflow for EI Mass Spectrometry.

Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Method: Inject the sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound, for example, starting at 100°C and ramping to 250°C.

  • MS Method:

    • Set the ion source to Electron Ionization (EI) at 70 eV.

    • Scan a mass range from m/z 40 to 200.

    • The molecular weight is 99.09 g/mol .[1]

Analysis of the Mass Spectrum

The mass spectrum will provide two key pieces of information: the molecular weight and the fragmentation pattern.

  • Molecular Ion Peak (M⁺˙): A peak at m/z 99 is expected, corresponding to the molecular weight of C₃H₅N₃O.[1] Its presence confirms the correct elemental formula.

  • Fragmentation Pathway: The high-energy EI process will cause the molecular ion to break apart in a predictable manner. A plausible fragmentation pathway can yield valuable structural information.

Table 4: Expected Fragments in the EI Mass Spectrum

m/zProposed Fragment IonPlausible Origin
99[C₃H₅N₃O]⁺˙Molecular Ion (M⁺˙)
70[C₃H₄N₂]⁺˙Loss of formyl radical (•CHO) or HNCO
54[C₂H₂N₂]⁺˙Further fragmentation, loss of stable molecules.
43[C₂H₃N]⁺˙ or [HNCO]⁺˙Common fragments in nitrogen-containing heterocycles.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a robust and unequivocal characterization of this compound. ¹H and ¹³C NMR define the carbon-hydrogen skeleton and provide insight into the tautomeric form in solution. IR spectroscopy confirms the presence of key N-H and O-H functional groups, indicating the amino-hydroxy form is likely dominant in the solid state. Finally, Mass Spectrometry validates the molecular weight (m/z 99) and elemental formula. This multi-technique approach ensures the highest level of scientific integrity and trustworthiness, providing researchers and drug development professionals with the definitive analytical signature of this important chemical building block.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-5-hydroxy-1H-pyrazole. Wiley-VCH GmbH. Retrieved from [Link]

  • Secrieru, A., Lopes, S., Cristiano, M. L. S., & Fausto, R. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4287. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

Sources

The Genesis of a Heterocyclic Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of 3-Amino-1H-pyrazol-5-ol, a foundational heterocyclic compound that serves as a critical synthon in medicinal and industrial chemistry. We trace its historical origins from the seminal discovery of the pyrazolone class by Ludwig Knorr to the logical and established methods for its synthesis. This document provides a detailed, field-proven experimental protocol for its preparation from common starting materials, a consolidated table of its physicochemical properties, and an analysis of its crucial tautomeric nature. The guide is structured to provide researchers, scientists, and drug development professionals with both the historical context and the practical knowledge required to understand and utilize this versatile molecule.

Historical Perspective: The Dawn of the Pyrazolones

The story of this compound is intrinsically linked to the birth of pyrazolone chemistry in the late 19th century. In 1883, the German chemist Ludwig Knorr, while investigating synthetic alternatives to quinine, serendipitously discovered a new class of heterocyclic compounds.[1] By reacting ethyl acetoacetate with phenylhydrazine, he synthesized the first pyrazolone derivative, a compound that would later be known as Antipyrine (phenazone).[1] This discovery was a landmark in medicinal chemistry, as Antipyrine became one of the first commercially successful synthetic drugs, valued for its potent analgesic and antipyretic properties.[1]

Knorr's foundational work, now known as the Knorr Pyrazole Synthesis , established a robust and versatile method for creating the pyrazole core: the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or a functional equivalent).[1][2] This reaction opened the door to a vast family of pyrazolone-based molecules that have found applications as pharmaceuticals, dyes, and ligands.[3] this compound represents one of the most fundamental and versatile structures within this historic class of compounds.

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Hydrazine Hydrazine (R-NH-NH2) Condensation Condensation Hydrazine->Condensation + Dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-Ketoester) Dicarbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization - H2O Pyrazolone Pyrazolone Derivative Cyclization->Pyrazolone - R'OH caption Fig. 1: General workflow of the Knorr Pyrazole Synthesis.

Fig. 1: General workflow of the Knorr Pyrazole Synthesis.

Synthesis of this compound: A Modern Protocol

While the specific first synthesis of the unsubstituted this compound is not as famously documented as that of Antipyrine, its preparation follows logically from Knorr's work. The most direct and common laboratory synthesis involves the condensation of ethyl cyanoacetate with hydrazine hydrate .

Mechanistic Rationale and Experimental Choices

The choice of starting materials is dictated by the desired final structure.

  • Ethyl Cyanoacetate (EtOOC-CH₂-CN): This molecule serves as the 1,3-dielectrophilic synthon. The ester carbonyl and the nitrile carbon are both electrophilic centers. The methylene group (CH₂) is activated by both the adjacent ester and nitrile groups, making it susceptible to deprotonation and subsequent reactions.

  • Hydrazine (H₂N-NH₂): This provides the two adjacent nitrogen atoms required for the pyrazole ring. It acts as a dinucleophile.

  • Base Catalyst (e.g., Sodium Ethoxide): The reaction is typically performed in the presence of a base. The base deprotonates the active methylene group of ethyl cyanoacetate, forming a nucleophilic enolate. More critically, it facilitates the cyclization step by promoting the nucleophilic attack of the second nitrogen of the hydrazine intermediate onto the nitrile carbon. Using sodium ethoxide in ethanol is a classic choice, as the ethoxide anion is the conjugate base of the solvent, preventing unwanted transesterification side reactions.[2]

The reaction proceeds via an initial nucleophilic attack of one nitrogen of hydrazine on the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization where the second nitrogen attacks the nitrile group. Subsequent tautomerization leads to the stable aromatic pyrazole ring.

Synthesis_Pathway ECA Ethyl Cyanoacetate Mix Reaction Mixture ECA->Mix Hydrazine Hydrazine Hydrate Hydrazine->Mix Base Sodium Ethoxide in Ethanol Base->Mix Reflux Heat / Reflux Mix->Reflux Condensation & Cyclization Acidify Acidification (e.g., Acetic Acid) Reflux->Acidify Neutralize & Precipitate Isolate Isolation & Purification (Filtration, Washing) Acidify->Isolate Product This compound Isolate->Product caption Fig. 2: Experimental workflow for the synthesis.

Fig. 2: Experimental workflow for the synthesis.
Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous aminopyrazolones.[2]

Materials:

  • Sodium metal

  • Absolute Ethanol (200 proof)

  • Ethyl Cyanoacetate (≥99%)

  • Hydrazine Hydrate (~80% solution)

  • Glacial Acetic Acid

  • Diethyl Ether (for washing, optional)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2 equivalents) in absolute ethanol under an inert atmosphere (e.g., Nitrogen). The reaction is exothermic and produces hydrogen gas; appropriate safety precautions must be taken.

  • Addition of Reactants: To the hot, stirred sodium ethoxide solution, add ethyl cyanoacetate (1 equivalent). Following this, add hydrazine hydrate (1 equivalent) dropwise.

  • Reaction (Reflux): Heat the reaction mixture to reflux (approximately 120°C oil bath temperature) with continuous stirring. Maintain the reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: a. After the reaction is complete, remove most of the ethanol under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in deionized water, warming gently if necessary to ensure complete dissolution. c. Cool the aqueous solution to room temperature and extract with diethyl ether (3x) to remove any unreacted starting materials or non-polar impurities.[2] Discard the organic layers. d. Cool the aqueous phase in an ice bath and acidify by the slow addition of glacial acetic acid until the pH is approximately 5-6. This will neutralize the phenoxide and precipitate the product. e. A solid precipitate of this compound will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification: a. Collect the crude product by vacuum filtration. b. Wash the filter cake with cold 95% ethanol to remove impurities.[2] c. Dry the product under vacuum to yield this compound as a crystalline solid. The product can be further purified by recrystallization from hot water or an ethanol/water mixture if necessary.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its use in further synthetic applications. Below is a summary of its key properties.

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 5-Amino-3-pyrazolol, 3-Amino-5-hydroxypyrazole[5][6]
CAS Number 6126-22-3[7][8]
Molecular Formula C₃H₅N₃O[4][7]
Molecular Weight 99.09 g/mol [5][7]
Appearance White to beige-brown crystalline powder[6][7]
Melting Point 214 °C (decomposition)[9]
Solubility Slightly soluble in DMSO and Methanol (heated)[7]
pKa (Predicted) 12.37 ± 0.40[7]
LogP (Predicted) -1.2215[10]
¹H NMR Spectra available[11]
¹³C NMR Spectra available[5]
IR Spectroscopy Spectra available[5]

The Critical Role of Tautomerism

A key feature of the pyrazolone ring system is its ability to exist in multiple tautomeric forms. For this compound, this phenomenon is particularly important as the different tautomers present distinct reactive sites. The molecule can exist in equilibrium between the amino-hydroxy (OH), amino-keto (CH), and imino-keto (NH) forms.

Computational and experimental studies suggest that the OH form (this compound) and the CH form (5-amino-1,2-dihydropyrazol-3-one) are the most significant contributors to the equilibrium. The exact position of the equilibrium can be influenced by the solvent, pH, and temperature.

Tautomerism cluster_OH Amino-Hydroxy Form ('OH') cluster_CH Amino-Keto Form ('CH') cluster_NH Imino-Keto Form ('NH') OH_Form This compound CH_Form 5-Amino-1,2-dihydropyrazol-3-one OH_Form->CH_Form NH_Form 3-Imino-1,2-dihydropyrazol-5-one CH_Form->NH_Form caption Fig. 3: Major tautomeric forms of this compound.

Fig. 3: Major tautomeric forms of this compound.

Note: The images in Fig. 3 are placeholders to illustrate the concept of different tautomeric structures.

Applications and Significance

This compound is not typically an end-product but rather a high-value intermediate. Its bifunctional nature—possessing both a nucleophilic amino group and a reactive pyrazolone ring—makes it an ideal starting point for building more complex molecular architectures.

  • Pharmaceuticals: It serves as a precursor for the synthesis of a wide range of biologically active compounds. Its derivatives have been investigated for various therapeutic applications.[7][8]

  • Dyes and Pigments: The pyrazolone core is a well-known chromophore. This compound can be diazotized and coupled with other aromatic systems to produce azo dyes, which are of significant industrial importance.[3]

  • Ligand Chemistry: The nitrogen and oxygen atoms in the ring can act as coordination sites for metal ions, making it a useful building block for creating ligands for catalysis and materials science.[12]

Conclusion

From its conceptual origins in the groundbreaking work of Ludwig Knorr, this compound has emerged as a cornerstone of heterocyclic chemistry. Its straightforward and logical synthesis from readily available precursors like ethyl cyanoacetate and hydrazine ensures its accessibility to researchers. Understanding its synthesis, physicochemical properties, and inherent tautomerism is fundamental for any scientist looking to exploit its synthetic versatility. As the demand for novel pharmaceuticals and functional materials continues to grow, this simple yet powerful heterocyclic scaffold is poised to remain a key player in the landscape of chemical innovation.

References

Unlocking the Therapeutic Potential of 3-Amino-1H-pyrazol-5-ol: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

GOSSELIES, BELGIUM – January 3, 2026 – In the dynamic landscape of drug discovery, the strategic selection of core molecular scaffolds is paramount to the successful development of novel therapeutics. Among the privileged structures in medicinal chemistry, the pyrazole nucleus stands out for its remarkable versatility and presence in numerous FDA-approved drugs.[1][2] This in-depth technical guide focuses on a particularly promising, yet underexplored, pyrazole derivative: 3-Amino-1H-pyrazol-5-ol . We will delve into key research areas where this scaffold holds significant potential to address unmet medical needs, providing a roadmap for researchers, scientists, and drug development professionals.

The unique structural features of this compound, including its tautomeric nature and multiple points for chemical modification, make it an ideal starting point for the generation of diverse compound libraries.[3][4] Its inherent ability to engage in various biological interactions has already been hinted at in the broader aminopyrazole literature, suggesting a wealth of untapped opportunities.[5] This guide will illuminate these opportunities, presenting a scientifically rigorous framework for future research endeavors.

I. Foundational Chemistry and Synthetic Versatility

The this compound core is a readily accessible and highly functionalizable scaffold. Its synthesis is typically achieved through the condensation of a hydrazine with a β-ketonitrile or an α,β-unsaturated nitrile.[6] This foundational chemistry allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

The key to unlocking the potential of this scaffold lies in its strategic functionalization at three primary positions: the N1 position of the pyrazole ring, the C4 position, and the exocyclic amino group. These modifications can profoundly influence the molecule's physicochemical properties, target-binding affinity, and pharmacokinetic profile. Recent advancements in synthetic methodologies, including microwave-assisted reactions and transition-metal-catalyzed cross-coupling, offer efficient routes to generate diverse libraries of this compound derivatives.[7][8]

II. High-Potential Research Areas

The inherent structural motifs of this compound suggest its utility across several cutting-edge areas of drug discovery. We will now explore three such frontiers in detail.

A. Kinase Inhibition: Targeting the Engine Room of Cellular Signaling

Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] The aminopyrazole scaffold is a well-established pharmacophore for kinase inhibition, with the nitrogen atoms of the pyrazole core often forming key hydrogen bond interactions with the hinge region of the kinase active site.[1][5]

Rationale for Exploration:

Derivatives of this compound are prime candidates for the development of novel kinase inhibitors. The amino group can be functionalized to interact with the solvent-exposed region of the kinase, while modifications at the N1 and C4 positions can be tailored to fit into specific hydrophobic pockets, thereby conferring selectivity.[1] Computational modeling and molecular docking studies can be instrumental in guiding the rational design of these inhibitors, predicting binding affinities and identifying key interactions with target kinases such as Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs).[3][7]

Suggested Experimental Workflow:

Kinase_Inhibitor_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Validation A Virtual Screening & Docking B Library Synthesis A->B Prioritize Scaffolds C Biochemical Kinase Assays B->C D Cell-Based Proliferation Assays C->D Identify Hits E SAR Studies D->E F In Silico ADME Prediction E->F Refine Properties F->B Iterative Design G Xenograft Models F->G Select Lead Candidate

Figure 1: Kinase Inhibitor Development Workflow.

Detailed Protocol: Virtual Screening of a this compound Derivative Library against CDK2

  • Prepare the Protein Structure: Obtain the crystal structure of CDK2 (e.g., PDB ID: 1VYW) and prepare it for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate the Ligand Library: Create a virtual library of this compound derivatives with diverse substituents at the N1, C4, and amino positions.

  • Perform Molecular Docking: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock the ligand library into the ATP-binding site of CDK2.

  • Analyze Docking Results: Score and rank the docked compounds based on their predicted binding energies and interaction patterns with key residues in the hinge region (e.g., Leu83) and hydrophobic pockets.

  • Prioritize Compounds for Synthesis: Select a subset of high-scoring compounds with diverse chemical scaffolds for synthesis and experimental validation.

B. Targeted Protein Degradation: A New Paradigm in Drug Discovery

Targeted protein degradation (TPD) is a revolutionary approach that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[10][11] This is achieved through small molecules called Proteolysis Targeting Chimeras (PROTACs) or molecular glues.[6][12]

Rationale for Exploration:

The aminopyrazole scaffold is an excellent starting point for the development of novel protein degraders. The exocyclic amino group provides a convenient attachment point for a linker connected to an E3 ligase-binding moiety, forming a PROTAC.[2] Furthermore, libraries of this compound derivatives can be screened to identify compounds that act as "molecular glues," inducing the interaction between a target protein and an E3 ligase.[13][14]

Suggested Experimental Workflow:

TPD_Workflow cluster_0 PROTAC Design & Synthesis cluster_1 Molecular Glue Screening cluster_2 Cellular & Biochemical Assays cluster_3 In Vivo Evaluation H Select Target & E3 Ligase I Linker Design & Synthesis H->I Connect Warhead & Ligand L Western Blot/Mass Spec I->L J Phenotypic Screening K Target Deconvolution J->K Identify Hits K->L M Ternary Complex Formation Assays L->M Confirm Degradation N Pharmacodynamic Studies M->N

Figure 2: Targeted Protein Degrader Development Workflow.

Detailed Protocol: Synthesis of an Aminopyrazole-Based PROTAC for CDK9 Degradation

  • Synthesize the Warhead: Prepare a this compound derivative with known affinity for CDK9.

  • Select a Linker and E3 Ligase Ligand: Choose a suitable polyethylene glycol (PEG) or alkyl linker of varying length and a known ligand for an E3 ligase, such as pomalidomide for Cereblon (CRBN).

  • Couple the Components: React the aminopyrazole warhead with the linker, followed by coupling to the E3 ligase ligand to yield the final PROTAC molecule.

  • Purify and Characterize: Purify the PROTAC using chromatography and confirm its structure and purity by NMR and mass spectrometry.

C. Modulation of G-Protein Coupled Receptors and Ion Channels: Expanding the Druggable Proteome

G-Protein Coupled Receptors (GPCRs) and ion channels are two of the largest and most important classes of drug targets, involved in a vast array of physiological processes.[15][16] While the direct linkage of this compound to these targets is less established, the broader pyrazole class has shown activity, suggesting a promising avenue for exploration.[17]

Rationale for Exploration:

The structural diversity that can be achieved with the this compound scaffold makes it an attractive platform for screening against GPCRs and ion channels. Virtual screening of large, diverse libraries of these compounds against known GPCR and ion channel structures can identify potential hits for further development.[4][11][18] The ability of the pyrazole core to participate in hydrogen bonding and hydrophobic interactions is key to its potential as a modulator of these membrane proteins.

Suggested Experimental Workflow:

GPCR_Ion_Channel_Workflow cluster_0 Library Generation cluster_1 High-Throughput Screening cluster_2 Hit-to-Lead Optimization cluster_3 Preclinical Development O Diverse Library Synthesis P Cell-Based Functional Assays O->P Q Electrophysiology (Ion Channels) P->Q Confirm Activity R SAR & In Silico Modeling Q->R S Selectivity Profiling R->S Improve Potency & Selectivity T In Vivo Efficacy Models S->T

Figure 3: GPCR and Ion Channel Modulator Discovery Workflow.

Detailed Protocol: High-Throughput Screening of a this compound Library against a Target GPCR

  • Develop a Cell-Based Assay: Establish a stable cell line expressing the target GPCR and a reporter system to measure receptor activation (e.g., calcium flux, cAMP production).

  • Screen the Compound Library: Screen the library of this compound derivatives at a single concentration to identify initial hits.

  • Confirm and Characterize Hits: Confirm the activity of the primary hits through dose-response curves to determine their potency (EC50 or IC50).

  • Assess Selectivity: Test the confirmed hits against a panel of related GPCRs to evaluate their selectivity profile.

  • Initiate Hit-to-Lead Chemistry: Begin medicinal chemistry efforts to improve the potency, selectivity, and drug-like properties of the most promising hits.

III. The Path Forward: A Call for Collaborative Innovation

The this compound scaffold represents a fertile ground for the discovery of next-generation therapeutics. Its synthetic tractability, coupled with its potential to modulate a wide range of biological targets, makes it a highly attractive starting point for innovative drug discovery programs. This guide has outlined several high-potential research avenues, providing a strategic framework and actionable protocols to empower researchers in this exciting field.

The successful translation of this potential into clinical reality will require a multidisciplinary and collaborative approach. By integrating computational chemistry, innovative synthetic methodologies, and robust biological screening, the scientific community can unlock the full therapeutic promise of this compound and its derivatives.

IV. Quantitative Data Summary

Research AreaKey TargetsPotential Therapeutic Areas
Kinase Inhibition CDKs, RTKs, etc.Oncology, Inflammatory Diseases
Targeted Protein Degradation "Undruggable" proteins, KinasesOncology, Neurodegenerative Diseases
GPCR & Ion Channel Modulation Diverse GPCRs and Ion ChannelsCNS Disorders, Cardiovascular Diseases

V. References

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. --INVALID-LINK--

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. --INVALID-LINK--

  • Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to venetoclax. --INVALID-LINK--

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. --INVALID-LINK--

  • Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. --INVALID-LINK--

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. --INVALID-LINK--

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. --INVALID-LINK--

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. --INVALID-LINK--

  • In-Silico Evaluation of Binding Interaction and ADME Properties of Novel Pyrazoline and Pyrimidine Derivatives Targeting Cyclooxygenase-2 Enzyme. --INVALID-LINK--

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. --INVALID-LINK--

  • DESIGN, IN-SILICO DOCKING AND PREDICTIVE ADME PROPERTIES OF NOVEL PYRAZOLINE DERIVATIVES WITH SELECTIVE HUMAN MAO INHIBITORY ACTIVITY. --INVALID-LINK--

  • Targeting ion channels with ultra-large library screening for hit discovery. --INVALID-LINK--

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. --INVALID-LINK--

  • Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. --INVALID-LINK--

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. --INVALID-LINK--

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. --INVALID-LINK--

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. --INVALID-LINK--

  • GPCR and ion channel drug candidates obtained by virtual screening. --INVALID-LINK--

  • A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. --INVALID-LINK--

  • Design, synthesis, and biological evaluation of aminopyrazine-based ATR/HDACs dual inhibitors. --INVALID-LINK--

  • Exploiting the Diversity of Ion Channels: Modulation of Ion Channels for Therapeutic Indications. --INVALID-LINK--

  • Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach. --INVALID-LINK--

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. --INVALID-LINK--

  • Molecular Glue Screening. --INVALID-LINK--

  • New chemical screening method could reveal molecular glue degraders. --INVALID-LINK--

  • Structure-based Virtual Screening for Ligands of G Protein-coupled Receptors. --INVALID-LINK--

  • Structure-Based Virtual Screening Accelerates GPCR Drug Discovery. --INVALID-LINK--

  • Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights. --INVALID-LINK--

  • Chasing molecular glue degraders: screening approaches. --INVALID-LINK--

  • Docking and Virtual Screening Strategies for GPCR Drug Discovery. --INVALID-LINK--

References

3-Amino-1H-pyrazol-5-ol and its role in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-1H-pyrazol-5-ol in Medicinal Chemistry

Foreword

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide spectrum of diseases.[1][2][3] Its unique electronic properties, synthetic tractability, and ability to engage in various biological interactions have cemented its status as a cornerstone of drug discovery.[4][5] Among its many derivatives, this compound stands out as a particularly versatile building block. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive pyrazolone system, opens a gateway to vast chemical diversity. This guide provides a senior application scientist's perspective on the synthesis, reactivity, and profound role of the this compound core and its related structures in the development of modern pharmaceuticals.

Core Scaffold Analysis: Structure and Tautomerism

This compound (also known as 5-amino-1,2-dihydropyrazol-3-one) is a five-membered heterocyclic compound with the molecular formula C₃H₅N₃O.[6] Its true significance in chemical synthesis and biological interactions lies in its existence as a mixture of tautomers. Understanding this equilibrium is critical for predicting its reactivity and how it binds to biological targets. The primary tautomeric forms include the amino-hydroxy, amino-oxo (pyrazolone), and imino-oxo forms.

The ability to exist in these different forms allows the scaffold to act as both a hydrogen bond donor and acceptor at multiple sites, a crucial feature for molecular recognition by enzymes and receptors.[5]

Caption: Key tautomeric equilibria of the core scaffold.

Synthesis of the Pyrazole Core

The construction of the pyrazole ring is a foundational reaction in heterocyclic chemistry. The most prevalent and robust method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8] This approach is highly adaptable and allows for the introduction of various substituents, making it ideal for creating compound libraries for drug screening.

A common pathway to a related and commercially significant pyrazolone, Edaravone, involves the reaction between phenylhydrazine and ethyl acetoacetate.[7][9] The mechanism proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and elimination of ethanol to yield the final pyrazolone ring.[8] The regioselectivity is governed by the higher electrophilicity of the ketone carbonyl over the ester carbonyl and the greater nucleophilicity of the primary amine in the hydrazine.[8]

G start1 Phenylhydrazine intermediate Hydrazone Intermediate start1->intermediate Condensation (-H₂O) start2 Ethyl Acetoacetate start2->intermediate Condensation (-H₂O) product Edaravone (Pyrazolone Core) intermediate->product Intramolecular Cyclization (-EtOH)

Caption: General workflow for Knorr pyrazole synthesis.

The Pyrazole Scaffold in Approved Therapeutics: The Case of Edaravone

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free-radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[7][10] Although it lacks the 3-amino group, its pyrazolone core is directly analogous and serves as an authoritative example of the scaffold's therapeutic success.

Mechanism of Action: Edaravone's therapeutic effect is attributed to its potent antioxidant properties. It effectively quenches hydroxyl radicals, peroxynitrite, and other reactive oxygen species (ROS) that are implicated in the neuronal damage seen in stroke and ALS. This neuroprotective action helps to mitigate oxidative stress-induced cell death.

Metabolism: Edaravone is metabolized in the body primarily through glucuronidation and sulfation.[11] The synthesis of these metabolites is crucial for pharmacokinetic and toxicological studies.[11]

Structure-Activity Relationships (SAR): A Blueprint for Optimization

The true power of the pyrazole scaffold in medicinal chemistry lies in the ability to systematically modify its structure to fine-tune its biological activity. Structure-Activity Relationship (SAR) studies are essential for transforming a weakly active "hit" compound into a potent and selective drug candidate. The pyrazole ring offers multiple positions (N1, C3, C4, C5) for chemical modification.

Extensive research has established clear SAR trends for various pyrazole-based inhibitors targeting different biological systems.

Target ClassPosition ModifiedEffect of SubstitutionReference
Cannabinoid Receptor (CB1) Antagonists N1-PositionA 2,4-dichlorophenyl group is optimal for high binding affinity.[12][13]
C3-PositionA piperidinyl carboxamide provides optimal selectivity for the CB1 receptor.[12][13]
C5-PositionA para-substituted phenyl ring (e.g., p-iodophenyl) enhances potency.[12][13]
Meprin α/β Inhibitors N1-PositionSubstitution with lipophilic groups (methyl, phenyl) generally decreases activity compared to N-unsubstituted pyrazoles.[14]
C3/C5-PositionsSymmetrical diphenyl substitution provides a highly potent starting point. Introducing different functional groups on these aryl moieties modulates activity and selectivity.[14]
FabH Inhibitors (Antibacterial) N1-PositionAn acetyl group is a common feature of potent inhibitors in this class.[15]
C3/C5-PositionsA 4-methoxyphenyl group at C3 and a halogenated phenyl (e.g., 4-fluoro or 4-chloro) at C5 lead to potent E. coli FabH inhibition.[15]

These examples demonstrate a recurring theme: the N1 position often dictates interactions with hydrophobic pockets, while the C3 and C5 positions are crucial for establishing selectivity and key binding interactions, often targeting specific sub-pockets within the active site.[12][14]

Therapeutic Versatility: Targeting a Multitude of Diseases

Derivatives of the aminopyrazole core have been investigated for a vast array of therapeutic applications, highlighting the scaffold's versatility.[3][16] This is a direct result of its ability to be tailored to fit the specific geometric and electronic requirements of diverse biological targets.

G cluster_0 Disease Areas cluster_1 Molecular Targets center Aminopyrazole Core n1 Inflammatory Diseases center->n1 n2 Oncology center->n2 n3 Infectious Diseases center->n3 n4 Neurological Disorders center->n4 t1 Kinase Inhibitors (RIPK1, p38MAPK) n1->t1 e.g. t2 Enzyme Inhibitors (PARP, COX) n1->t2 e.g. n2->t1 n2->t2 t4 Antimicrobial Targets (FabH) n3->t4 t3 Receptor Modulators (Cannabinoid, Opioid) n4->t3

Caption: Diverse therapeutic applications of the aminopyrazole scaffold.

  • Anti-inflammatory & Analgesic: Pyrazole derivatives are famously represented by COX-2 inhibitors like Celecoxib.[3] The scaffold is also crucial for developing inhibitors of other inflammatory targets like Receptor-Interacting Protein Kinase 1 (RIPK1) and p38 MAPK.[16][17]

  • Anticancer: The pyrazole core is found in numerous kinase inhibitors targeting pathways essential for cancer cell proliferation.[16][18] It also serves as a scaffold for developing PARP inhibitors used in treating certain types of cancer.[5]

  • Antibacterial: By targeting essential bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), pyrazole derivatives show promise as novel antibacterial agents.[15]

  • Antiviral and Antifungal: The scaffold has been incorporated into molecules showing activity against various viruses and fungi.[16]

Experimental Protocol: Synthesis of Edaravone

This protocol, adapted from established procedures, details the synthesis of Edaravone via the Knorr pyrazole synthesis, a foundational method for creating the pyrazolone core.[7][8][9]

Objective: To synthesize 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) from phenylhydrazine and ethyl acetoacetate.

Materials and Reagents:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Ethanol (95% or absolute)

  • Diethyl ether

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Buchner funnel and vacuum flask

  • Beakers and stirring rod

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, carefully add ethyl acetoacetate (1.63 mL, 12.5 mmol). To this, slowly add phenylhydrazine (1.23 mL, 12.5 mmol) while stirring. Note: The initial reaction can be slightly exothermic.[8]

  • Reflux: Assemble a reflux condenser on the flask. Heat the reaction mixture using a heating mantle or a water bath to a temperature of 135-145 °C.[7] Maintain this reflux for 60 minutes. The mixture will gradually turn into a thick, viscous syrup.[7]

  • Initial Crystallization: After the reflux period, remove the heat source and allow the flask to cool slightly. Carefully pour the hot, viscous syrup into a 100 mL beaker.

  • Precipitation: Cool the beaker thoroughly in an ice-water bath. Add approximately 2 mL of diethyl ether and stir the mixture vigorously with a glass rod. A solid precipitate should begin to form.[7]

  • Complete Precipitation: Continue to add small portions of diethyl ether (up to a total of 8-10 mL) while stirring to ensure complete precipitation of the crude product.[7]

  • Isolation of Crude Product: Isolate the solid crude product by vacuum filtration using a Buchner funnel. Wash the solid on the filter paper with a small amount of cold diethyl ether to remove any unreacted starting materials. Allow the product to air dry.

  • Purification by Recrystallization: Transfer the crude solid to a clean beaker. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Final Crystallization: Allow the hot ethanolic solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the beaker in an ice-water bath.

  • Final Product Collection: Collect the purified white or off-white crystals by vacuum filtration.[7] Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified product completely to obtain the final Edaravone.

Conclusion and Future Perspectives

The this compound scaffold and its close relatives represent a cornerstone of modern medicinal chemistry. Its synthetic accessibility via robust methods like the Knorr synthesis, combined with its rich chemical functionality and tautomeric nature, provides an unparalleled platform for generating chemical diversity. The clinical success of drugs like Edaravone validates the therapeutic potential of the underlying pyrazolone core.

Future research will undoubtedly continue to leverage this privileged scaffold. The focus will likely be on its use in developing highly selective kinase inhibitors, exploring novel applications in areas like neurodegeneration and metabolic diseases, and employing modern synthetic techniques like multicomponent and flow chemistry to rapidly build and screen diverse pyrazole-based libraries. The pyrazole ring is not merely a historical relic of medicinal chemistry; it remains a dynamic and indispensable tool for the drug development professionals of today and tomorrow.

References

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.
  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. PubMed Central.
  • Application Notes and Protocols: Synthesis of Edaravone for Undergradu
  • Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). Taylor & Francis Online.
  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
  • A kind of synthesis technique of high-purity Edaravone.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
  • Structure–activity relationship (SAR) for pyrazole derivatives.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed.
  • This compound. ChemBK.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central.
  • Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II).
  • 3-Amino-5-hydroxypyrazole. PubChem.
  • 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical. Benchchem.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflamm
  • 3-amino-1-phenyl-1h-pyrazol-5-ol. PubChemLite.
  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv

Sources

Physical and chemical properties of 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-1H-pyrazol-5-ol

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate in modern synthetic chemistry. We will delve into its fundamental physicochemical properties, explore the nuances of its tautomeric nature, detail its reactivity and core synthetic pathways, and illuminate its significant applications in the pharmaceutical and dye industries. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile molecule.

Part 1: Core Molecular Identity and Structure

Nomenclature and Chemical Identifiers

This compound is a heterocyclic organic compound. Due to its tautomeric nature, it is known by several systematic names, with "5-amino-1,2-dihydropyrazol-3-one" being the IUPAC preferred name that reflects its most stable keto-form in the solid state.[1]

  • Preferred IUPAC Name: 5-amino-1,2-dihydropyrazol-3-one[1]

  • Common Synonyms: 3-Amino-5-hydroxypyrazole, 3-Amino-5-pyrazolol, 5-Amino-1H-pyrazol-3-ol[1]

  • CAS Number: 6126-22-3 (for the pyrazol-5-ol form)[2]

  • Molecular Formula: C₃H₅N₃O[1][2][3]

  • Molecular Weight: 99.09 g/mol [1][2]

Tautomerism: A Defining Feature

A critical aspect of pyrazolone chemistry is the existence of multiple tautomeric forms. The equilibrium between these forms is influenced by the physical state (solid vs. solution), solvent polarity, and pH. For this compound, three primary tautomers are in dynamic equilibrium. Understanding this phenomenon is crucial, as the dominant tautomer dictates the molecule's reactivity in a given chemical environment.[4][5]

The primary tautomeric forms are:

  • The Amine-Keto form (Pyrazolone): 5-Amino-1,2-dihydropyrazol-3-one. This is generally the most stable form, particularly in the solid state.

  • The Amine-Hydroxy form (Pyrazole): this compound. This aromatic form is significant in certain solvents and reactions.

  • The Imine-Hydroxy form: An additional tautomer that contributes to the overall equilibrium.

Tautomers cluster_0 Amine-Keto (Pyrazolone) cluster_1 Amine-Hydroxy (Aromatic) cluster_2 Imine-Hydroxy A 5-Amino-1,2-dihydropyrazol-3-one B This compound A->B Equilibrium C 5-Imino-1,2-dihydropyrazol-3-ol A->C Equilibrium B->C Equilibrium

Caption: Tautomeric equilibrium of this compound.

Part 2: Physicochemical and Spectral Properties

Physical Characteristics

This compound is typically a colorless to off-white crystalline solid under standard conditions.[6] Its appearance can range from white to yellow or brown, depending on purity and age.[7] It is readily soluble in water and a majority of common organic solvents.[6]

Quantitative Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, including reaction temperature, solvent selection, and purification strategies.

PropertyValueSource(s)
Molecular Weight 99.09 g/mol [1][2]
Melting Point 214 °C (with decomposition)
LogP (octanol/water) -1.2215[2]
Topological Polar Surface Area (TPSA) 67.48 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Spectral Data Analysis

Comprehensive spectral data, including ¹H NMR, Mass Spectrometry (MS), Infrared (IR), and UV-Vis spectroscopy, are publicly available through databases such as PubChem.[1] This information is invaluable for structural confirmation and purity assessment.

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the CH proton on the pyrazole ring and exchangeable protons from the NH and OH/NH₂ groups. The exact chemical shifts are highly dependent on the solvent used due to the tautomeric equilibrium.

  • IR Spectroscopy: The IR spectrum typically shows characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (in the pyrazolone form), and C=N and C=C stretching of the pyrazole ring.

  • Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound, with a parent ion peak corresponding to its molecular formula, C₃H₅N₃O.

Part 3: Synthesis and Chemical Reactivity

General Synthesis

A common and efficient laboratory-scale synthesis involves the cyclization of ethyl cyanoacetate with hydrazine hydrate. This reaction proceeds through a hydrazone intermediate, which then cyclizes to form the aminopyrazolone ring. This method is robust and adaptable for creating various substituted pyrazole derivatives.[8]

SynthesisWorkflow Reactant1 Ethyl Cyanoacetate Intermediate Hydrazone Intermediate Reactant1->Intermediate Reactant2 Hydrazine Hydrate Reactant2->Intermediate Product This compound Intermediate->Product Cyclization

Caption: General synthesis pathway for this compound.

Core Reactivity

The reactivity of this compound is governed by its functional groups: the pyrazole ring, the amino group, and the hydroxyl/keto group.

  • Electrophilic Substitution: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack. This allows for reactions such as halogenation (using reagents like NCS or NBS) to introduce substituents at this position, creating valuable new intermediates.[9]

  • Diazotization and Azo Coupling: The primary amino group at the C3 position is readily diazotized using nitrous acid (generated in situ from NaNO₂ and HCl). The resulting diazonium salt is a potent electrophile that rapidly couples with electron-rich aromatic compounds (couplers) to form highly colored azo dyes. This reaction is the cornerstone of its application in the dye industry.[10]

Part 4: Applications in Research and Development

The unique structural and reactive properties of this compound make it a highly valuable building block in several areas of chemical science.

Intermediate in Drug Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[11] this compound serves as a key starting material for the synthesis of complex molecules with diverse biological activities, including:

  • Anti-inflammatory agents[11]

  • Anticancer therapeutics[11][12]

  • Antimicrobial compounds

  • Kinase inhibitors[13]

Its ability to be readily functionalized at multiple positions allows for the generation of large chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.[13]

Precursor in the Dye Industry

As previously mentioned, the most significant industrial application of this compound is as a precursor for azo dyes. Pyrazole-based azo dyes are known for their bright yellow to orange hues and good fastness properties when applied to synthetic fibers like polyester.[8][10] The specific shade and properties of the final dye can be finely tuned by varying the coupling partner used in the synthesis.

Part 5: Exemplary Experimental Protocol: Synthesis of a Pyrazole Azo Dye

This protocol describes a representative synthesis of a simple azo dye, demonstrating the practical utility of this compound as a coupling component.

Objective: To synthesize an azo dye via the diazotization of aniline and subsequent coupling with this compound.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ice, deionized water, beakers, magnetic stirrer

Methodology:

  • Step 1: Diazotization of Aniline

    • In a 250 mL beaker, dissolve aniline in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir for 15-20 minutes. The formation of the diazonium salt is complete when the solution tests positive for nitrous acid with starch-iodide paper.

  • Step 2: Preparation of the Coupling Solution

    • In a separate beaker, dissolve this compound in an aqueous solution of sodium hydroxide, also cooled in an ice bath.

  • Step 3: Azo Coupling Reaction

    • Slowly add the cold diazonium salt solution from Step 1 to the cold coupling solution from Step 2 with vigorous stirring.

    • Maintain the temperature at 0-5 °C and a basic pH throughout the addition.

    • A brightly colored precipitate (the azo dye) will form immediately.

  • Step 4: Isolation and Purification

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

    • Isolate the dye precipitate by vacuum filtration.

    • Wash the solid with cold water to remove inorganic salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified dye.

AzoDyeWorkflow cluster_0 Diazotization (0-5°C) cluster_1 Coupling Solution Prep cluster_2 Coupling & Isolation a Aniline + HCl b Add NaNO₂(aq) a->b c Aniline Diazonium Salt b->c e Combine & Stir (0-5°C) c->e d This compound + NaOH(aq) d->e f Filter & Wash e->f g Purified Azo Dye f->g

Caption: Experimental workflow for azo dye synthesis.

Part 6: Safety and Handling

This compound is classified as an irritant.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[6]

References

  • This compound - ChemBK. (n.d.). Retrieved January 3, 2026, from [Link]

  • 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

  • 3-amino-1-phenyl-1H-pyrazol-5-ol | C9H9N3O | CID 99683 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

  • Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II) | Request PDF - ResearchGate. (2020). Retrieved January 3, 2026, from [Link]

  • 1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - NIH. (2019). Retrieved January 3, 2026, from [Link]

  • 3-Amino-5-hydroxy-1H-pyrazole - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 3, 2026, from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (n.d.). Retrieved January 3, 2026, from [Link]

  • A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation - ResearchGate. (2011). Retrieved January 3, 2026, from [Link]

  • 3 Amino 1 phenyl 2 pyrazolin 5 one - mzCloud. (2015). Retrieved January 3, 2026, from [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021). Retrieved January 3, 2026, from [Link]

  • This compound | CAS - Matrix Fine Chemicals. (n.d.). Retrieved January 3, 2026, from [Link]

  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). Retrieved January 3, 2026, from [Link]

  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution | Request PDF - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

  • 3-amino-1-phenyl-1h-pyrazol-5-ol - PubChemLite. (n.d.). Retrieved January 3, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. (n.d.). Retrieved January 3, 2026, from [Link]

  • A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes - Modern Scientific Press. (2012). Retrieved January 3, 2026, from [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). Retrieved January 3, 2026, from [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Retrieved January 3, 2026, from [Link]

  • 3-Amino-5-hydroxy-1H-pyrazole, 98% | Fisher Scientific. (n.d.). Retrieved January 3, 2026, from [Link]

  • Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

Sources

A Preliminary Investigative Guide to the Synthesis of 3-Amino-1H-pyrazol-5-ol for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Significance

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone in the design of kinase inhibitors and other targeted therapeutics.[1] This guide provides a preliminary investigation into the synthesis of 3-Amino-1H-pyrazol-5-ol, a highly functionalized and valuable pyrazole intermediate, intended for researchers, scientists, and professionals in drug development.

The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[2] Their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The ability to readily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of steric and electronic properties, making it an ideal starting point for library synthesis in drug discovery campaigns.[3][4]

Profile of this compound: A Key Synthetic Intermediate

This compound, also known as 5-amino-1H-pyrazol-3-ol, is a bifunctional molecule possessing both an amino and a hydroxyl group.[5] This dual functionality makes it an exceptionally useful building block for the synthesis of more complex heterocyclic systems, particularly condensed pyrazoles like pyrazolo[1,5-a]pyrimidines, which are of significant interest in the development of kinase inhibitors.[6][7]

Structural Insight: Understanding Tautomerism

It is critical to recognize that this compound can exist in several tautomeric forms. The primary forms are the hydroxy-pyrazole and the keto-pyrazoline (or pyrazolone) forms. The equilibrium between these tautomers is influenced by the solvent, pH, and temperature. For the purpose of this guide, we will refer to the compound as this compound, while acknowledging the existence of its major tautomer, 5-Amino-1,2-dihydropyrazol-3-one.[5][8] This tautomerism is a key consideration in its subsequent reactions and in the interpretation of analytical data.

Core Synthetic Strategy: Cyclocondensation of Ethyl Cyanoacetate and Hydrazine Hydrate

The most direct and widely adopted method for synthesizing aminopyrazoles is the cyclocondensation reaction between a hydrazine derivative and a compound containing a 1,3-dielectrophilic system.[9][10] For this compound, the reaction of ethyl cyanoacetate with hydrazine hydrate provides an efficient and economical route.[11][12]

Mechanistic Rationale: From Nucleophilic Attack to Aromatization

The synthesis proceeds through a well-established mechanism involving two key stages: initial condensation and subsequent intramolecular cyclization.

  • Nucleophilic Attack (Hydrazone/Hydrazide Formation): Hydrazine, being a potent bis-nucleophile, first attacks the electrophilic carbonyl carbon of the ester group in ethyl cyanoacetate. This leads to the displacement of the ethoxy group and the formation of cyanoacetic acid hydrazide.[11][12] This step is foundational, creating the N-N bond essential for the pyrazole ring.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazide then performs an intramolecular nucleophilic attack on the electrophilic carbon of the nitrile group. This cyclization step forms a five-membered ring intermediate.

  • Tautomerization & Aromatization: The resulting iminopyrazolidinone intermediate rapidly tautomerizes to the more stable aromatic this compound. The driving force for this final step is the formation of a stable, aromatic pyrazole ring system.

Below is a diagram illustrating the logical flow of the synthesis.

Synthesis_Workflow reagents Starting Materials: - Ethyl Cyanoacetate - Hydrazine Hydrate reaction Step 1: Condensation (Formation of Cyanoacetic Acid Hydrazide) reagents->reaction Nucleophilic Acyl Substitution cyclization Step 2: Intramolecular Cyclization (Ring Formation) reaction->cyclization Nucleophilic Addition to Nitrile product Final Product: This compound cyclization->product Tautomerization

Caption: High-level workflow for the synthesis of this compound.

Key Reagents and Their Roles
ReagentChemical FormulaRoleKey Considerations
Ethyl Cyanoacetate C₅H₇NO₂1,3-DielectrophileProvides the C-C-C backbone and the nitrile and ester functionalities required for cyclization.[13]
Hydrazine Hydrate N₂H₄·H₂OBis-nucleophileSource of the two adjacent nitrogen atoms for the pyrazole ring.[14]
Ethanol C₂H₅OHSolventA common solvent that facilitates the dissolution of reactants and allows for heating under reflux.
In-depth Look at Reaction Parameters and Their Influence
  • Temperature: The reaction is typically performed at elevated temperatures (reflux) to overcome the activation energy for both the initial condensation and the subsequent cyclization.[15] Careful control is necessary to avoid side reactions.

  • Stoichiometry: A slight excess of hydrazine hydrate can be used to ensure complete consumption of the ethyl cyanoacetate. However, a large excess should be avoided due to the challenges of its removal during workup and its hazardous nature.

  • Reaction Time: The reaction is generally monitored until completion, often requiring several hours. Progress can be tracked using Thin Layer Chromatography (TLC).

Hazard Analysis and Risk Mitigation

Scientific integrity demands a rigorous approach to safety. The primary hazard in this synthesis is the use of hydrazine hydrate.

Chemical Hazard Profile: Hydrazine Hydrate

Hydrazine is an acutely toxic, corrosive, and suspected carcinogenic substance.[16] It can cause severe skin and eye burns upon contact and is harmful if inhaled or ingested.[14][17] It is also a combustible liquid.[18]

HazardDescriptionReference
Acute Toxicity Fatal if inhaled, toxic in contact with skin and if swallowed.[14][14][16]
Corrosivity Causes severe skin burns and eye damage.[17][14][17]
Carcinogenicity May cause cancer.[14][14][19]
Flammability Combustible liquid. Keep away from heat and ignition sources.[18][14][18]
Environmental Very toxic to aquatic life with long-lasting effects.[17][14][17]
Engineering Controls and Personal Protective Equipment (PPE)

A self-validating protocol mandates strict adherence to safety measures to ensure operator and environmental protection.

  • Engineering Controls: All manipulations involving hydrazine hydrate must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[16] A safety shower and eyewash station must be immediately accessible.[19]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[18]

    • Hand Protection: Wear chemically resistant gloves (e.g., chloroprene or nitrile).[16]

    • Eye Protection: ANSI Z87.1-compliant safety goggles and a face shield are required.[16]

    • Skin and Body Protection: A flame-resistant lab coat and appropriate chemical-resistant clothing must be worn.[16]

Emergency Procedures and Waste Disposal
  • Spills: In case of a spill, evacuate the area and notify safety personnel. Do not attempt to clean up a significant spill yourself.[16] Small spills can be absorbed with an inert material (e.g., sand or vermiculite) and placed in a sealed container for disposal.[18]

  • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[19] If inhaled, move to fresh air and seek immediate medical attention.[16]

  • Waste Disposal: All waste containing hydrazine hydrate must be collected in designated, labeled hazardous waste containers and disposed of according to institutional and local regulations.[14][17] Do not discharge into drains.[18]

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the synthesis of this compound.

Materials and Equipment
  • Ethyl cyanoacetate (1 equivalent)

  • Hydrazine hydrate (~64-80% solution, 1.1 equivalents)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Synthesis Procedure
  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser in a chemical fume hood.

  • Reagent Addition: Charge the flask with ethyl cyanoacetate and ethanol. Begin stirring to ensure a homogeneous solution.

  • Hydrazine Addition: Carefully and slowly add hydrazine hydrate to the stirring solution at room temperature. The addition may be exothermic; control the rate to maintain a manageable temperature.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots for TLC analysis until the starting material (ethyl cyanoacetate) is consumed.

Isolation and Purification
  • Cooling & Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to maximize the precipitation of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product on the filter with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Melting Point: Compare the observed melting point with the literature value.

  • FTIR Spectroscopy: Identify characteristic peaks for N-H (amine and amide), O-H (hydroxyl), and C=O (keto tautomer) stretches.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure by analyzing the chemical shifts and integration of protons and the number and type of carbon atoms. Due to tautomerism and solvent effects, NMR spectra can be complex.

  • Mass Spectrometry: Determine the molecular weight of the compound.

Experimental_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis prep1 Assemble Glassware (Flask, Condenser) prep2 Add Ethyl Cyanoacetate and Ethanol react1 Slowly Add Hydrazine Hydrate prep2->react1 react2 Heat to Reflux (4-6 hours) react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool Reaction in Ice Bath react3->workup1 workup2 Filter Precipitate workup1->workup2 workup3 Wash with Cold Ethanol workup2->workup3 workup4 Dry Under Vacuum workup3->workup4 analysis1 Confirm Structure: - Melting Point - FTIR, NMR, MS workup4->analysis1

Sources

Methodological & Application

Application Notes & Protocol: A-Scientist's-Guide to the Synthesis of 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Amino-1H-pyrazol-5-ol, a pivotal heterocyclic building block in medicinal chemistry and material science. The synthesis proceeds via the cyclocondensation of ethyl cyanoacetate with hydrazine hydrate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth chemical principles, a detailed step-by-step protocol, safety imperatives, and characterization methodologies. Our focus is on elucidating the causality behind experimental choices to ensure reproducibility and a thorough understanding of the synthetic pathway.

Chemical Principles and Mechanism

The synthesis of this compound from ethyl cyanoacetate and hydrazine is a classic example of heterocycle formation through a condensation-cyclization reaction. The most widely accepted method for pyrazole synthesis involves the condensation reaction of hydrazine with α,β-unsaturated carbonyl compounds.[1]

Mechanism Deep Dive:

The reaction is initiated by a nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ethyl cyanoacetate's ester group. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon. The subsequent tautomerization of the resulting pyrazolidine intermediate leads to the formation of the aromatic pyrazole ring. This process yields the more stable this compound tautomer.

Caption: Reaction mechanism for this compound synthesis.

Experimental Protocol

This protocol is designed to be a self-validating system, incorporating purification and characterization steps to ensure the final product's identity and purity.

Materials and Equipment
Reagents & Materials Equipment
Ethyl cyanoacetateRound-bottom flask (250 mL)
Hydrazine hydrate (99%)Reflux condenser
Ethanol (absolute)Magnetic stirrer with hot plate
Deionized waterBuchner funnel and filter flask
Acetic acid (glacial)Beakers and graduated cylinders
Filter paperpH paper or meter
TLC plates (Silica gel 60 F254)Melting point apparatus
Deuterated DMSO (for NMR)NMR Spectrometer
KBr (for IR)FT-IR Spectrometer
Synthesis Workflow

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL).

  • Addition of Reactants: To the sodium ethoxide solution, add ethyl cyanoacetate (11.3 g, 0.1 mol) followed by the dropwise addition of hydrazine hydrate (5.0 g, 0.1 mol). An exothermic reaction may be observed; control the addition rate to maintain a gentle reflux.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature, and then chill in an ice bath.

  • Acidification: Slowly add glacial acetic acid to the cooled mixture until the pH is approximately 5-6. This will protonate the pyrazolone and cause it to precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove unreacted starting materials and byproducts.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain a purified crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Parameter Expected Value / Observation
Appearance White to off-white crystalline powder
Yield 75-85%
Melting Point ~225-228 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ ~4.9 (s, 2H, NH₂), ~8.5 (s, 1H, CH), ~10.5 (br s, 1H, NH), ~11.0 (br s, 1H, OH)
IR (KBr, cm⁻¹) ~3400-3200 (N-H, O-H str.), ~1660 (C=O str.), ~1620 (C=N str.)

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [2][3][4] It is crucial to handle this reagent with extreme caution in a well-ventilated fume hood.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a good choice), and splash-proof safety goggles or a face shield.[5][6]

  • Handling: Avoid inhalation of vapors and any contact with skin and eyes.[4] In case of skin contact, immediately flush with copious amounts of water.[6] If inhaled, move to fresh air and seek immediate medical attention.[3]

  • Storage: Store hydrazine hydrate in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] Keep the container tightly closed.[4]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Hydrazine-containing waste must be treated as hazardous.[2][4]

Troubleshooting

Issue Possible Cause Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor closely with TLC. Ensure the sodium ethoxide base is freshly prepared and anhydrous.
Loss of product during workup.Ensure the pH for precipitation is optimal (5-6). Avoid using excessive solvent during washing and recrystallization.
Impure Product Inadequate washing or recrystallization.Repeat the recrystallization step. Ensure the product is thoroughly washed to remove soluble impurities.
Side reactions.Control the reaction temperature carefully during the addition of hydrazine hydrate.

References

  • Organic Syntheses. (1966). 3(5)-aminopyrazole. Org. Synth. 1966, 46, 5. [Link]

  • Patel, R. P., et al. (2011). Synthesis and Biological Evaluation of 3-Amino Pyrazolones. Journal of Sciences, 1(3), 133-138.
  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

  • Gagnon, P. E., et al. (1952). SYNTHESIS OF PYRAZOLONES FROM α-KETO AND α-CYANO ESTERS. Canadian Journal of Chemistry, 30(10), 803-810.
  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]

  • Abdelkhalik, M. M., et al. (2024). A simple and efficient multicomponent synthesis of novel pyrazole, N-aminopyridine and pyrazolo[3,4-b]pyridine derivatives. Journal of Physical Chemistry & Biophysics, 14(1).
  • Google Patents. (1997).

Sources

Application Note: 3-Amino-1H-pyrazol-5-ol as a Versatile Building Block for the Synthesis of Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Fused heterocyclic systems, in particular, are privileged scaffolds found in a vast array of biologically active molecules and functional materials. Among the many synthons available to chemists, 3-amino-1H-pyrazol-5-ol stands out as a uniquely versatile and powerful building block. Its utility stems from the presence of multiple nucleophilic centers, which, combined with its fascinating tautomeric nature, allows for controlled and regioselective access to diverse and complex molecular architectures.[1][2][3]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of this compound. We will explore its structural properties, delve into the mechanistic rationale behind its reactions with 1,3-dielectrophiles, and provide detailed protocols for the synthesis of two major classes of fused heterocycles: pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

The Structural and Tautomeric Landscape of this compound

The reactivity of this compound is intrinsically linked to its ability to exist in multiple tautomeric forms. The equilibrium between these forms can be influenced by factors such as the solvent, pH, and temperature, which in turn dictates the nucleophilic character of different atoms within the molecule.[4][5] The principal tautomers are the hydroxyl form (A), the NH form (B), and the CH form (C).[5][6]

  • This compound (OH Form - A): Features a hydroxyl group at the C5 position.

  • 5-Amino-1,2-dihydro-3H-pyrazol-3-one (NH Form - B): Characterized by a ketone at C3 and an endocyclic NH at N2.

  • 3-Amino-2,4-dihydro-3H-pyrazol-3-one (CH Form - C): A less common form with a methylene group at C4.

For the purpose of synthesizing fused systems, the molecule primarily acts through the tautomeric form that presents three key nucleophilic centers: the exocyclic C3-amino group (-NH2), the endocyclic N1-H group, and the C4-H carbon atom, which can be deprotonated under certain conditions. The exocyclic amino group is generally considered the most nucleophilic center, often initiating reactions with electrophiles.[7][8]

Caption: Tautomeric forms of this compound.

PART I: Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines is one of the most prominent applications of 3-aminopyrazoles. These bicyclic systems are purine analogues and are of significant interest due to their wide range of biological activities, including kinase inhibition and use as hypnotic and anxiolytic agents.[9][10][11] The core strategy involves the condensation of this compound with a 1,3-dicarbonyl compound, such as a β-ketoester or β-diketone.[7][9]

Reaction Mechanism and Regioselectivity

The formation of the pyrazolo[1,5-a]pyrimidine scaffold is a testament to the differential nucleophilicity of the aminopyrazole core. The reaction is highly regioselective. The more nucleophilic exocyclic C3-amino group initiates the reaction by attacking one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl partner. This is followed by a cyclodehydration step where the endocyclic N1 atom attacks the second carbonyl group, leading exclusively to the pyrazolo[1,5-a]pyrimidine isomer.[7] The alternative pyrazolo[3,4-b]pyridine isomer is not formed in this pathway because it would require the less favorable participation of the C4 carbon as the nucleophile.

Pyrazolo_1_5_a_pyrimidine_Workflow start This compound + β-Ketoester step1 Step 1: Nucleophilic Attack (Exocyclic -NH2 on Keto Carbonyl) start->step1 intermediate1 Acyclic Intermediate (Enamine) step1->intermediate1 step2 Step 2: Cyclization (Endocyclic N1 on Ester Carbonyl) intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Step 3: Dehydration intermediate2->step3 product 7-Hydroxy-pyrazolo[1,5-a]pyrimidine Product step3->product

Caption: General workflow for Pyrazolo[1,5-a]pyrimidine synthesis.

Experimental Protocol: Synthesis of 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-ol

This protocol details the reaction of this compound with ethyl acetoacetate, a common β-ketoester.[12]

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 10 mmol, 0.99 g).

  • Add glacial acetic acid (20 mL) to the flask and stir to dissolve the starting material.

  • Add ethyl acetoacetate (11 mmol, 1.4 mL) to the solution dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Pour the mixture into cold water (100 mL) to precipitate the product completely.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from hot ethanol to yield the pure 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-ol as a solid.

Data Summary

The reaction can be generalized to various β-dicarbonyl compounds to yield a library of substituted pyrazolo[1,5-a]pyrimidines.

Reagent (1,3-Dielectrophile)Product SubstituentsTypical Yield (%)Reference
Ethyl AcetoacetateR5=CH3, R7=OH85-95[9][13]
Diethyl MalonateR5=OH, R7=OH80-90[13]
AcetylacetoneR5=CH3, R7=CH388-96[9]
BenzoylacetoneR5=Ph, R7=CH382-90[7]

PART II: Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is another crucial heterocyclic system, often considered an analogue of purine bases like adenine.[14] This scaffold is present in numerous compounds with applications as kinase inhibitors and other therapeutic agents. The synthesis of this system from this compound typically proceeds through a reaction pathway involving the exocyclic amino group and the nucleophilic C4 carbon of the pyrazole ring.[8][14]

Reaction Mechanism and Regioselectivity

The formation of pyrazolo[3,4-b]pyridines can be achieved through various methods, including reaction with α,β-unsaturated ketones (chalcones) or via multicomponent reactions. A common route is the Friedländer annulation, where the aminopyrazole reacts with a 1,3-dicarbonyl compound under conditions that favor condensation at the C4 position.[15]

The mechanism involves an initial condensation between the exocyclic amino group and one carbonyl, forming an enamine intermediate. This is followed by an intramolecular electrophilic attack by the second carbonyl group onto the electron-rich C4 position of the pyrazole ring, which then leads to cyclization and dehydration to form the final aromatic pyridine ring.[8] The choice of catalyst and reaction conditions is critical to direct the regioselectivity toward this isomer over the pyrazolo[1,5-a]pyrimidine.[16]

Pyrazolo_3_4_b_pyridine_Workflow start This compound + 1,3-Diketone step1 Step 1: Condensation (Exocyclic -NH2 on Carbonyl) start->step1 intermediate1 Enamine Intermediate step1->intermediate1 step2 Step 2: Intramolecular Attack (C4 on second Carbonyl) intermediate1->step2 intermediate2 Cyclized Dihydropyridine Intermediate step2->intermediate2 step3 Step 3: Dehydration/ Aromatization intermediate2->step3 product Pyrazolo[3,4-b]pyridine Product step3->product

Caption: General workflow for Pyrazolo[3,4-b]pyridine synthesis.

Experimental Protocol: Synthesis of 3-Hydroxy-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

This protocol describes a typical acid-catalyzed condensation for synthesizing a pyrazolo[3,4-b]pyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Polyphosphoric Acid (PPA) or concentrated H2SO4

  • Ice water

Procedure:

  • In a flask suitable for viscous mixtures, gently heat polyphosphoric acid (PPA, ~10 g) to around 80 °C to reduce its viscosity.

  • Add this compound (10 mmol, 0.99 g) to the PPA with stirring.

  • Slowly add acetylacetone (11 mmol, 1.1 mL) to the mixture.

  • Increase the temperature to 120-140 °C and maintain for 2-3 hours. The mixture will become dark and viscous.

  • Monitor the reaction by taking small aliquots, quenching with water, and analyzing with TLC.

  • Once the reaction is complete, cool the flask in an ice bath.

  • Very carefully and slowly, pour the viscous reaction mixture onto crushed ice (~150 g) with vigorous stirring.

  • Neutralize the resulting acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms (pH ~7-8).

  • Collect the solid product by vacuum filtration, wash extensively with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Data Summary

The versatility of this reaction allows for the synthesis of a variety of substituted pyrazolo[3,4-b]pyridines.

Reagent (1,3-Dielectrophile)Product SubstituentsTypical Yield (%)Reference
AcetylacetoneR4=CH3, R6=CH375-85[14]
1,1,1-Trifluoropentane-2,4-dioneR4=CF3, R6=CH370-80[14]
DibenzoylmethaneR4=Ph, R6=Ph70-85[8]
Ethyl benzoylacetateR4=Ph, R6=OH65-75[8]

Conclusion

This compound is a foundational building block that provides a reliable and regioselective gateway to several important classes of fused N-heterocyclic compounds. By understanding its tautomeric nature and the relative nucleophilicity of its reactive sites, chemists can strategically select reagents and conditions to favor the formation of either pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. The protocols and mechanistic insights provided in this note serve as a practical guide for researchers aiming to synthesize novel and diverse libraries of these valuable scaffolds for applications in drug discovery and beyond.

References

  • Synthesis of 5-Substituted 3-Amino-1H-pyrazole-4-carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]pyrimidines. MDPI.[Link]

  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate.[Link]

  • Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. ResearchGate.[Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science.[Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate.[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information.[Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [https://www.scirp.org/html/2-12 organic chemistry-2120305_100147.htm]([Link] organic chemistry-2120305_100147.htm)

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing.[Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Center for Biotechnology Information.[Link]

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI.[Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Center for Biotechnology Information.[Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Center for Biotechnology Information.[Link]

  • Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate.[Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.[Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.[Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scirp.org.[Link]

  • REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS. Semantic Scholar.[Link]

  • Examples of the application of 1,3-dielectrophiles in the azoloazine synthesis. ResearchGate.[Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. SpringerOpen.[Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. National Center for Biotechnology Information.[Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. National Center for Biotechnology Information.[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information.[Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate.[Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. MDPI.[Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information.[Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.[Link]

  • 3-Amino-5-hydroxypyrazole. PubChem.[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information.[Link]

Sources

Application Notes: The Versatile Role of 3-Amino-1H-pyrazol-5-ol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Consequently, they have become one of the most intensely pursued classes of drug targets. The design of potent and selective small molecule kinase inhibitors is a cornerstone of modern medicinal chemistry. Within this landscape, the pyrazole ring has been identified as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.[1][2] Specifically, the 3-Amino-1H-pyrazol-5-ol moiety and its tautomers serve as a highly versatile and effective building block. Its inherent ability to mimic the adenine portion of ATP allows it to form critical hydrogen bond interactions with the kinase hinge region, providing a robust anchor for inhibitor design.[3] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of diverse kinase inhibitors, supported by field-proven insights, detailed protocols, and mechanistic explanations.

The Scientific Rationale: Why this compound?

The utility of the this compound scaffold is rooted in its unique structural and electronic properties. The molecule exists in tautomeric equilibrium with 5-Amino-1,2-dihydropyrazol-3-one, and its true value lies in the strategic placement of hydrogen bond donors and acceptors.[4]

Causality Behind its Efficacy:

  • Hinge-Binding Mimicry: The core function of this scaffold is to act as an ATP-competitive inhibitor. The arrangement of the amino group and the ring nitrogens allows it to form two or three key hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction mimics that of the adenine ring of ATP, providing a strong and specific anchor for the inhibitor within the ATP-binding pocket.[3][5]

  • Synthetic Tractability: The scaffold possesses multiple reactive sites—the exocyclic amino group, the endocyclic nitrogens, and the hydroxyl/oxo group—that can be readily functionalized. This allows for the systematic exploration of chemical space around the core, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[6][7]

  • Favorable Drug-Like Properties: Pyrazole-based compounds often exhibit good metabolic stability and can be modified to achieve desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, making them attractive for drug development.[2][8]

The diagram below illustrates the fundamental interaction that makes this scaffold so powerful: the bidentate hydrogen bonding with the kinase hinge region, which is the foundational step for achieving high-affinity binding.

Caption: 3-Aminopyrazole scaffold forming hydrogen bonds in the kinase hinge region.
Application I: Core Scaffold Synthesis for Cyclin-Dependent Kinase (CDK) Inhibitors

A prevalent application of the 3-aminopyrazole scaffold is in the synthesis of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives. This core structure is found in numerous inhibitors targeting CDKs, which are critical regulators of the cell cycle.[6][9] Dysregulation of CDKs is a hallmark of many cancers, making them prime therapeutic targets.[6]

The general workflow involves building upon the core scaffold through sequential nucleophilic aromatic substitution reactions to introduce diversity and tune the inhibitor's properties.

G start Starting Materials (3-Aminopyrazole Derivative + Dichloropyrimidine) step1 Step 1: Nucleophilic Aromatic Substitution (Core Synthesis) start->step1 step2 Purification (Column Chromatography) step1->step2 intermediate Intermediate Product (Pyrazolyl-chloropyrimidine) step2->intermediate step3 Step 2: Second Su2099Ar (Linker/Side Chain Addition) intermediate->step3 step4 Final Purification step3->step4 final_product Final Kinase Inhibitor (e.g., CDK16 Inhibitor) step4->final_product characterization Characterization (NMR, HRMS) final_product->characterization assay Biological Assay (DSF, NanoBRET) final_product->assay pathway CDK16 Activation Cyclin Y Binding Phosphorylation Cell Cycle Progression (G2/M Transition) arrest Cell Cycle Arrest at G2/M Phase pathway->arrest inhibitor 3-Aminopyrazole-based Inhibitor (e.g., 43d) inhibitor->pathway:p2 Inhibits ATP Binding Site

Sources

Application Note: A Comprehensive Protocol for the Regioselective N-Alkylation of 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Aminopyrazolones

The 3-amino-1H-pyrazol-5-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its N-alkylation is a critical synthetic step for diversifying this scaffold to modulate pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. N-substituted aminopyrazole derivatives are integral to the development of therapeutics, notably as kinase inhibitors for conditions ranging from neurodegenerative diseases to cancer.[1]

However, the N-alkylation of asymmetrically substituted pyrazoles, such as this compound, presents a significant chemical challenge: regioselectivity . The pyrazole ring contains two reactive nitrogen atoms (N1 and N2), and alkylation can occur at either site, leading to a mixture of regioisomers. Furthermore, the starting material exists in multiple tautomeric forms, primarily the 5-hydroxy and 5-oxo (pyrazolone) forms, which further complicates reactivity. Controlling the reaction to favor a single, desired regioisomer is paramount, as each isomer possesses a unique three-dimensional structure and, consequently, distinct biological activity.

This document provides a detailed, field-proven protocol for the N-alkylation of this compound, with a focus on the mechanistic principles that govern regiochemical outcomes.

Mechanistic Considerations: Tautomerism and Regioselectivity

The regioselectivity of the N-alkylation reaction is not arbitrary; it is governed by a combination of electronic and steric factors, which can be manipulated by carefully selecting the reaction conditions.

2.1. Tautomerism of this compound

The starting material exists as a mixture of tautomers. The primary forms are the OH form (this compound) and the CH form (5-amino-1,2-dihydropyrazol-3-one). The equilibrium between these forms influences which nitrogen atom is deprotonated by the base to form the reactive nucleophile.

G cluster_0 Tautomeric Equilibrium A This compound (OH-form) B 5-Amino-1,2-dihydropyrazol-3-one (CH-form) A->B Equilibrium

Caption: Tautomeric forms of the starting material.

2.2. Factors Influencing Regioselectivity

The formation of the N1 versus the N2 alkylated product is dictated by several interdependent factors:

  • Steric Hindrance: The N1 position is adjacent to the C5-hydroxyl/oxo group, while the N2 position is adjacent to the C3-amino group. Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom.

  • Base and Counter-ion: The choice of base (e.g., K₂CO₃, NaH, Cs₂CO₃) determines the degree of deprotonation and the nature of the resulting pyrazolate salt. The size of the cation (K⁺, Na⁺, Cs⁺) can influence the coordination and accessibility of the nitrogen atoms, thereby affecting regioselectivity.[2]

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used as they effectively solvate the cation without protonating the highly nucleophilic pyrazolate anion.[1]

  • Alkylating Agent: The reactivity of the electrophile (e.g., R-I > R-Br > R-Cl) and its structure play a crucial role. Harder electrophiles may favor reaction at the nitrogen with the higher negative charge density, whereas softer electrophiles are more influenced by orbital considerations (HOMO of the nucleophile).

Primary Protocol: Base-Mediated N-Alkylation

This protocol describes the most common and versatile method for N-alkylation, utilizing a base to generate the pyrazolate anion, which then undergoes nucleophilic substitution with an alkyl halide.

G start Start: This compound in Anhydrous Solvent add_base 1. Add Base (e.g., K₂CO₃) Stir to form anion start->add_base add_alkyl 2. Add Alkylating Agent (R-X) dropwise add_base->add_alkyl react 3. Reaction (Monitor by TLC/LC-MS) add_alkyl->react workup 4. Aqueous Workup & Extraction react->workup purify 5. Purification (Column Chromatography) workup->purify end End: Isolated N-Alkylated Product purify->end

Caption: General experimental workflow for base-mediated N-alkylation.

3.1. Materials and Reagents

  • Substrate: this compound

  • Alkylating Agent (Electrophile): e.g., Methyl iodide, Benzyl bromide, Ethyl bromoacetate (1.0 - 1.2 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃, 1.5 - 2.0 eq) or Sodium Hydride (NaH, 60% in mineral oil, 1.1 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Workup: Deionized Water, Ethyl Acetate (EtOAc), Brine (saturated NaCl solution)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Purification: Silica Gel for column chromatography

  • TLC Supplies: Silica plates, appropriate mobile phase (e.g., EtOAc/Hexanes mixture)

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen balloon/manifold)

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

3.3. Detailed Step-by-Step Methodology

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Stir the mixture until the substrate is fully dissolved.

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the stirred solution. Stir the resulting suspension at room temperature for 30 minutes. The formation of the potassium pyrazolate salt will occur.

    • Expert Insight: K₂CO₃ is a mild and effective base for this transformation, minimizing side reactions. For less reactive alkylating agents or to push the reaction to completion, a stronger base like NaH can be used. If using NaH, cool the solution to 0 °C before its portion-wise addition.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise to the suspension via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting material is consumed (typically 6-24 hours). The two regioisomers can often be distinguished by TLC.

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing cold deionized water (approx. 10x the volume of DMF). This will precipitate the crude product and dissolve inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 regioisomers.

G cluster_products Potential Products compound This compound reagents + R-X, Base (e.g., K₂CO₃, DMF) compound->reagents N1 N1-Alkylated Product (Generally Major) reagents->N1 Sterically favored N2 N2-Alkylated Product (Generally Minor) reagents->N2 Sterically disfavored

Caption: Formation of N1 and N2 regioisomers.

Data Summary: Typical Reaction Outcomes

The regiochemical outcome is highly dependent on the chosen conditions. The following table summarizes expected results for common alkylating agents.

Alkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Major IsomerApprox. Yield (Combined)
Methyl Iodide (CH₃I)K₂CO₃DMF256 - 12N175-90%
Benzyl Bromide (BnBr)K₂CO₃DMF258 - 16N180-95%
Ethyl BromoacetateCs₂CO₃MeCN5012 - 24N165-80%
Isopropyl BromideNaHDMF2524N150-60%

Note: Yields and isomer ratios are approximate and can vary based on precise reaction scale and purification efficiency. The N1 isomer is typically favored due to the steric bulk of the C5-substituent.

Alternative Methodologies

While base-mediated alkylation is the workhorse method, other protocols exist for specific applications.

  • Acid-Catalyzed Alkylation: This method is effective for specific electrophiles, such as trichloroacetimidates, that can form stable carbocation intermediates under acidic conditions (e.g., using camphorsulfonic acid).[3][4] This approach proceeds via a different mechanism and can sometimes offer complementary regioselectivity.

  • Enzymatic Alkylation: Emerging biocatalytic methods use engineered enzymes to achieve exceptionally high regioselectivity (>99%) for certain alkyl groups (e.g., methyl, ethyl).[5] This represents a green and highly precise alternative, though it is currently limited by substrate scope and enzyme availability.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Reaction - Inactive alkylating agent.- Insufficiently strong base.- Non-anhydrous conditions.- Check the quality of the alkylating agent.- Switch to a stronger base (e.g., NaH).- Ensure all glassware is oven-dried and use anhydrous solvents.
Low Yield - Incomplete reaction.- Product loss during workup.- Reversible reaction.- Increase reaction time or temperature.- Perform more extractions; avoid vigorous shaking that can cause emulsions.- Use a slight excess of the alkylating agent.
Poor Regioselectivity - Steric and electronic factors are closely balanced.- High reaction temperature.- Try a bulkier alkylating agent to favor the less hindered site.- Change the base/counter-ion (e.g., use Cs₂CO₃).- Run the reaction at a lower temperature (0 °C or below).
Complex Product Mixture - O-alkylation side reaction.- Di-alkylation (at both N1 and the exocyclic amino group).- Use milder conditions (weaker base, lower temperature).- Use a stoichiometric amount of the alkylating agent (1.0 eq).- Consider protecting the exocyclic amino group prior to N-alkylation.

References

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

Sources

Experimental procedure for the diazotization of 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 3-diazo-1H-pyrazol-5-one, a critical intermediate in modern chemical and pharmaceutical research. This document provides a detailed experimental protocol, elucidates the underlying reaction mechanism, and emphasizes the stringent safety measures required for handling potentially hazardous diazonium compounds.

Introduction: The Synthetic Versatility of Pyrazole Diazonium Salts

The diazotization of 3-Amino-1H-pyrazol-5-ol yields a highly reactive diazonium salt, 3-diazo-1H-pyrazol-5-one. This intermediate is a cornerstone in synthetic organic chemistry, particularly in the development of novel therapeutic agents and advanced materials. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its diazonium salt derivatives serve as versatile precursors for a wide array of chemical transformations.[1] These reactions include azo-coupling to form vibrant dyes and indicators, Sandmeyer-type reactions to introduce a variety of functional groups, and cyclization reactions to construct complex polyheterocyclic systems.[2][3][4][5] Understanding and mastering the preparation of this intermediate is therefore a crucial skill for researchers in drug discovery and process development.

This application note provides a robust, step-by-step protocol for the diazotization of this compound, grounded in established chemical principles. It offers insights into the causality behind each experimental step and outlines the critical safety procedures necessary to ensure a controlled and safe reaction environment.

Reaction Mechanism: The Formation of the Diazonium Ion

The conversion of a primary heterocyclic amine like this compound into its corresponding diazonium salt is a classic diazotization reaction.[6][7] The process is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[8][9]

The key steps of the mechanism are as follows:

  • Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[7][10]

  • Electrophilic Attack: The nucleophilic primary amino group of the this compound attacks the nitrosonium ion, forming an N-nitrosaminium ion.

  • Deprotonation and Tautomerization: A series of rapid proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.

  • Dehydration: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, creating a good leaving group (H₂O). The departure of water results in the formation of the resonance-stabilized pyrazole diazonium cation.[7][10]

It is important to note that this compound exists in tautomeric forms. The reaction proceeds through the amino-hydroxy tautomer, which possesses the primary amino group necessary for the diazotization reaction.

Diazotization Mechanism Mechanism of Diazotization cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: N-Nitrosation cluster_2 Step 3: Tautomerization & Dehydration NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl NO+ NO⁺ (Nitrosonium Ion) HNO2->NO+ + H⁺, -H₂O Amine This compound (R-NH₂) Nitrosamine N-Nitrosamine Intermediate Amine->Nitrosamine + NO⁺ Diazohydroxide Diazohydroxide Nitrosamine->Diazohydroxide Proton Transfers Diazonium Pyrazole Diazonium Ion (R-N₂⁺) Diazohydroxide->Diazonium + H⁺, -H₂O

Caption: The reaction mechanism for the diazotization of a primary amine.

Critical Safety Protocols: Managing Reactive Hazards

Diazonium salts are high-energy compounds and must be treated as potentially explosive, especially in solid, dry form.[11][12] Their instability necessitates strict adherence to safety protocols to mitigate risks of violent decomposition, which can be triggered by heat, shock, or friction.[11][13]

The 12 Cardinal Rules for Handling Diazonium Salts: [11][14][15]

  • Assume Explosive Properties: Unless proven otherwise, treat all isolated diazonium salts as explosive.[14][15]

  • Strict Temperature Control: Maintain the reaction temperature below 5°C at all times. Use an ice-salt bath for efficient cooling.[11][14][15] Low temperatures are crucial for minimizing the decomposition of the diazonium salt.[13]

  • Stoichiometric Reagents: Use only a stoichiometric amount of sodium nitrite to avoid excess.[14][15]

  • Order of Addition: Always add the sodium nitrite solution to the acidic amine solution, never the other way around. This minimizes the concentration of free nitrous acid.[11][14][15]

  • Monitor for Excess Nitrite: After the addition is complete, test the solution for the presence of excess nitrous acid using starch-potassium iodide paper (a positive test results in a blue-black color).[11][14][15]

  • Quench Excess Nitrite: Neutralize any excess nitrous acid by adding a quenching agent like sulfamic acid or urea until the starch-iodide test is negative.

  • Ventilation and Gas Egress: The reaction releases nitrogen gas. Ensure the reaction vessel is not sealed and is conducted in a well-ventilated fume hood to prevent pressure buildup.[11][14][15]

  • Prevent Precipitation: Do not allow the diazonium salt to precipitate out of the solution unless the stability of the solid has been thoroughly characterized.[11][14][15]

  • Use Immediately: The prepared diazonium salt solution is unstable and should be used immediately for the subsequent reaction step.[16] Do not store it.

  • Quench Before Workup: Before any workup or disposal, quench any remaining diazonium salt. Hypophosphorous acid is a commonly suggested quenching agent.[12]

  • Limit Scale: Do not isolate more than 0.75 mmol of a potentially explosive diazonium salt at one time.[11][14][15] Always use a blast shield for reactions of an unknown or potentially hazardous nature.

  • Handle Solids with Care: If isolation is necessary and has been deemed safe, use plastic spatulas. Avoid scratching or grinding the dry solid with metal implements.[11][14][15]

Detailed Experimental Protocol

This protocol details the in situ preparation of the diazonium salt of this compound for immediate use in a subsequent reaction.

Materials and Equipment
  • Reagents:

    • This compound (MW: 99.09 g/mol )

    • Concentrated Hydrochloric Acid (HCl, ~37%)

    • Sodium Nitrite (NaNO₂)

    • Deionized Water

    • Crushed Ice

    • Sodium Chloride (for ice-salt bath)

    • Sulfamic Acid (for quenching)

    • Starch-Iodide Test Paper

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Thermometer with adapter

    • Dropping funnel

    • Ice-salt bath container

    • Beakers and graduated cylinders

    • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves, face shield. A blast shield is highly recommended.

Quantitative Data Summary
ReagentMolecular Wt. ( g/mol )Moles (mmol)EquivalentsMass/VolumeConcentration
This compound99.09501.04.95 g-
Concentrated HCl36.46~150~3.012.5 mL~12 M
Sodium Nitrite (NaNO₂)69.0052.51.053.62 g-
Deionized Water (for Amine)18.02--50 mL-
Deionized Water (for Nitrite)18.02--15 mL-
Step-by-Step Methodology
  • Preparation of the Amine Solution: a. In a 250 mL three-neck flask equipped with a magnetic stir bar and thermometer, combine 4.95 g (50 mmol) of this compound with 50 mL of deionized water. b. Place the flask in an ice-salt bath and begin stirring. c. Slowly add 12.5 mL of concentrated hydrochloric acid to the suspension. The amine will dissolve to form its hydrochloride salt. d. Allow the solution to cool to a stable temperature between 0°C and 5°C. Strictly maintain this temperature range throughout the procedure.

  • Preparation of the Nitrite Solution: a. In a separate beaker, dissolve 3.62 g (52.5 mmol) of sodium nitrite in 15 mL of cold deionized water. b. Place this beaker in an ice bath to pre-cool the solution.

  • Diazotization Reaction: a. Transfer the cold sodium nitrite solution to a dropping funnel positioned over the central neck of the three-neck flask. b. Add the sodium nitrite solution dropwise to the stirred amine hydrochloride solution over a period of 20-30 minutes. c. Monitor the internal temperature closely, ensuring it does not rise above 5°C. Adjust the addition rate as needed to control the exothermic reaction. d. After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15 minutes.

  • Verification and Quenching: a. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid. b. If the test is positive, add small portions of solid sulfamic acid until the test is negative (the paper remains white). This step is critical to remove excess oxidant and improve the stability of the diazonium salt solution.

  • Immediate Use: a. The resulting clear, cold solution contains the 3-diazo-1H-pyrazol-5-one hydrochloride. b. This solution is now ready for the next synthetic step (e.g., azo coupling). It must be used immediately.

Sources

Application Notes & Protocols: Leveraging 3-Amino-1H-pyrazol-5-ol for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds, including several FDA-approved anticancer drugs.[1][2] This guide focuses on a key building block, 3-amino-1H-pyrazol-5-ol, exploring its synthetic versatility and application in the design and development of next-generation cancer therapeutics. We provide an in-depth analysis of its derivatives' mechanisms of action, detailed experimental protocols for synthesis and evaluation, and critical insights into structure-activity relationships (SAR) to guide future drug discovery efforts.

The Significance of the Pyrazole Scaffold in Oncology

Heterocyclic compounds are central to drug discovery, and pyrazole derivatives have garnered significant attention for their broad spectrum of pharmacological activities.[1][3] In oncology, this scaffold is particularly valuable. Its unique structural and electronic properties allow for diverse interactions with various biological targets crucial to cancer cell proliferation, survival, and metastasis.[3]

Many pyrazole-containing compounds exert their anticancer effects by inhibiting key enzymes and proteins involved in oncogenic signaling pathways, such as:

  • Protein Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[3][4]

  • Tubulin Polymerization: Disrupting microtubule dynamics, which is essential for cell division.[2][3]

  • DNA Integrity: Acting as DNA binding agents, leading to cell cycle arrest and apoptosis.[3]

The this compound core offers multiple reaction sites, making it an ideal starting point for creating large libraries of derivatives with tailored pharmacological profiles.

Synthesis of Bioactive Pyrazole Derivatives

The chemical versatility of this compound allows for modifications at the amino group (N-acylation, N-alkylation), the hydroxyl group, and the pyrazole ring itself to generate novel chemical entities with enhanced potency and selectivity.

Protocol 2.1: Synthesis of a Representative 3-(Acrylamido)-1H-pyrazol-5-ol Derivative

This protocol outlines a general, two-step procedure for synthesizing a pyrazole-based kinase inhibitor scaffold. The first step involves the synthesis of the core this compound via a cyclization reaction, followed by acylation of the amino group.

Rationale: The condensation of a β-ketoester with hydrazine is a classic and efficient method for forming the pyrazole ring. The subsequent acylation with an acryloyl chloride derivative introduces a Michael acceptor moiety, a common feature in covalent kinase inhibitors that can form a strong bond with a cysteine residue in the target protein's active site, leading to irreversible inhibition.

Materials:

  • Ethyl cyanoacetate

  • Hydrazine hydrate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

Part A: Synthesis of this compound

  • Prepare a solution of sodium ethoxide in absolute ethanol (21 g of Na in 250 mL of EtOH).

  • In a separate flask, dissolve ethyl cyanoacetate (0.1 mol) in 50 mL of absolute ethanol.

  • Slowly add the ethyl cyanoacetate solution to the sodium ethoxide solution with stirring at room temperature.

  • After 30 minutes, add hydrazine hydrate (0.1 mol) dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and neutralize with 1M HCl until a precipitate forms.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.

Part B: Acylation to Form 3-(Acrylamido)-1H-pyrazol-5-ol

  • Suspend this compound (10 mmol) in 50 mL of DCM.

  • Add triethylamine (12 mmol) to the suspension and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of acryloyl chloride (11 mmol) in 10 mL of DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture sequentially with 1M HCl (2x25 mL), saturated sodium bicarbonate solution (2x25 mL), and brine (1x25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final compound.

Self-Validation: The structure and purity of the synthesized compounds should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[5][6]

Synthesis Workflow Diagram

G cluster_part_a Part A: Pyrazole Core Synthesis cluster_part_b Part B: Acylation A1 Ethyl Cyanoacetate + Hydrazine Hydrate A2 Cyclization Reaction (Sodium Ethoxide, EtOH, Reflux) A1->A2 Reactants A3 This compound A2->A3 Product B1 This compound B2 Acryloyl Chloride (TEA, DCM, 0°C to RT) B1->B2 Substrate B3 Purification (Workup & Chromatography) B2->B3 Reaction B4 Final Derivative B3->B4 Purified Product

Caption: Workflow for the synthesis of a pyrazole derivative.

Molecular Mechanisms of Anticancer Action

Derivatives of this compound have demonstrated efficacy against cancer through multiple mechanisms, with kinase inhibition being one of the most prominent.[3][4]

Dual Inhibition of EGFR and VEGFR-2 Signaling

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical tyrosine kinases that regulate cancer cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors).[3] Overexpression or mutation of these receptors is common in many cancers. Pyrazole derivatives have been designed to act as dual inhibitors, simultaneously blocking both pathways.[3][7]

Mechanism: These inhibitors typically function as ATP-competitive agents. They occupy the ATP-binding pocket of the kinase domain of EGFR and VEGFR-2, preventing the phosphorylation and activation of downstream signaling molecules. This blockade disrupts critical pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.[3][8]

Signaling Pathway Diagram: EGFR/VEGFR-2 Inhibition

G cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K Pyrazol_Deriv Pyrazole Derivative Pyrazol_Deriv->EGFR Inhibits Pyrazol_Deriv->VEGFR2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Angiogenesis mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of EGFR and VEGFR-2 pathways by a pyrazole agent.

Protocols for Preclinical Evaluation

Protocol 4.1: In Vitro Cytotoxicity Assessment using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard preliminary screening method for anticancer drugs.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver)[1][3]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives and a positive control (e.g., Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

Table 1: Representative Cytotoxicity Data of Pyrazole Derivatives
Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Compound 25 HT29 (Colon)VEGFR-23.17[3]
Compound 50 HepG2 (Liver)EGFR/VEGFR-20.71[3]
Compound 59 HepG2 (Liver)DNA Binding2.0[3]
Compound 33 HCT116 (Colon)CDK2< 23.7[3]
Compound 43 MCF7 (Breast)PI3 Kinase0.25[3]
Compound 48 HCT116 (Colon)Haspin Kinase1.7[3]

Note: IC₅₀ values are highly dependent on the specific derivative and experimental conditions.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For pyrazole derivatives, anticancer efficacy can be significantly modulated by substitutions at various positions of the pyrazole ring.[3][4]

  • Substitutions on Phenyl Rings: The nature and position of substituents on phenyl rings attached to the pyrazole core are critical. Electron-withdrawing groups (e.g., halogens, nitro groups) often enhance cytotoxic activity.[3][8]

  • N1-Position of Pyrazole: Large, aromatic substituents at the N1 position are often favorable for potent kinase inhibition, as they can occupy hydrophobic pockets in the enzyme's active site.[9][10]

  • C3 and C5-Positions: Modifications at these positions can influence both potency and selectivity. For instance, incorporating moieties that can form hydrogen bonds can improve target binding affinity.

  • Planarity: A high degree of planarity between the pyrazole ring and an N-linked phenyl structure has been shown to improve selectivity for certain kinases like JNK3 over others like p38.[9][10]

SAR Summary Diagram

G cluster_legend Key SAR Observations SAR_Image SAR_Image key1 R1 (N-Phenyl): Bulky, hydrophobic groups enhance kinase binding. key2 R2 (C3-Position): Groups capable of H-bonding can increase potency. key3 R3 (C5-Position): Can be modified to tune selectivity and solubility. key4 R4 (Attached Rings): Electron-withdrawing groups (Cl, F, NO2) often increase cytotoxicity.

Caption: Key structure-activity relationships for pyrazole scaffolds.

Conclusion and Future Directions

This compound and its related structures are exceptionally valuable scaffolds in the quest for novel anticancer agents. Their synthetic tractability and ability to interact with a wide range of oncologically relevant targets provide a robust platform for drug discovery.[3][4][11] Future research should focus on designing next-generation derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects and reduce toxicity. Furthermore, exploring the potential of these compounds in combination therapies and overcoming mechanisms of drug resistance will be critical for their successful clinical translation.

References

  • Benchchem. Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery.
  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available from: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information.
  • Becerra, D., & Castillo, J.C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available from: [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2002). Review: Anticancer Activity Of Pyrazole. Available from: [Link]

  • IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives. Available from: [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]

  • Hassan, A.S., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • PubMed. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Available from: [Link]

  • ResearchGate. Structure–activity relationships. | Download Scientific Diagram. Available from: [Link]

  • PubMed Central. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Available from: [Link]

  • ResearchGate. Reported examples of pyrazoles as anticancer agents with different.... Available from: [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • ResearchGate. 3‐(2‐(5‐Amino‐3‐aryl‐1H‐pyrazol‐1‐yl) thiazol‐4‐yl)‐2H‐chromen‐2‐ones as Potential Anticancer Agents: Synthesis, Anticancer Activity Evaluation and Molecular Docking Studies. Available from: [Link]

  • Frontiers in Chemistry. (2019). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Available from: [Link]

  • MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Available from: [Link]

  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • Scilog. (2025). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. Available from: [Link]

  • MDPI. (2020). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Available from: [Link]

  • PubMed. (2010). Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. Available from: [Link]

  • National Center for Biotechnology Information. (2021). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Available from: [Link]

Sources

Application Notes and Protocols for Fluorescent Labeling of Peptides with Novel 3-Amino-1H-pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a New Class of Fluorophores for Peptide Interrogation

Fluorescently labeled peptides are indispensable tools in modern biomedical research and drug development. They serve as molecular probes to visualize cellular processes, quantify receptor-ligand interactions, and screen for enzymatic activity.[1] The choice of fluorophore is critical, as its properties can significantly influence the peptide's biological function and the experimental outcome. While a plethora of fluorescent dyes are commercially available, the exploration of novel scaffolds with unique photophysical properties remains a key area of research.

This guide introduces a novel, albeit currently theoretical, class of fluorescent labels based on the 3-Amino-1H-pyrazol-5-ol core structure. Pyrazole derivatives are known for their inherent fluorescence, good photostability, and synthetic versatility.[2][3] By functionalizing this core, we can create a new set of tools for peptide labeling, potentially offering advantages in specific biological applications.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the hypothetical synthesis, peptide conjugation, purification, and characterization of peptides labeled with a proposed amine-reactive this compound derivative, which we will refer to as Pyr-X-5-Carboxy-NHS . We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the potential applications of these novel labeled peptides.

The Pyr-X-5 Fluorophore: A Proposed Amine-Reactive Derivative

To enable the covalent attachment of the this compound core to peptides, we propose its functionalization with a carboxylic acid, which can then be activated as an N-hydroxysuccinimide (NHS) ester. This is a widely used and robust method for labeling primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue.[4][5][6]

The proposed structure, Pyr-X-5-Carboxylic Acid , and its activated NHS ester form are depicted below. The "X" represents a potential substitution on the pyrazole ring that could be varied to fine-tune the spectral properties of the dye.

Part 1: Synthesis and Activation of Pyr-X-5-Carboxylic Acid

While a detailed synthetic route is beyond the scope of this application note, the general strategy would involve the synthesis of a pyrazole core with a protected amino group and a functional group that can be converted to a carboxylic acid.[7] The final steps would be the deprotection of the amine and the activation of the carboxylic acid to an NHS ester using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[8][9]

Diagram: Proposed Synthesis and Activation of Pyr-X-5-Carboxylic Acid

G cluster_synthesis Synthesis cluster_activation Activation Pyrazol_precursor Functionalized Pyrazole Precursor Carboxy_pyrazole Pyr-X-5-Carboxylic Acid Pyrazol_precursor->Carboxy_pyrazole Multi-step Synthesis NHS_ester Pyr-X-5-Carboxy-NHS Carboxy_pyrazole->NHS_ester NHS N-hydroxysuccinimide NHS->NHS_ester DCC DCC DCC->NHS_ester G Peptide Peptide with Primary Amine(s) Reaction_mixture Reaction Mixture (pH 8.3-8.5) Peptide->Reaction_mixture NHS_ester Pyr-X-5-Carboxy-NHS NHS_ester->Reaction_mixture Labeled_peptide Pyr-X-5-Labeled Peptide Reaction_mixture->Labeled_peptide Incubation Purification HPLC Purification Labeled_peptide->Purification Characterization Mass Spectrometry & Fluorescence Spectroscopy Purification->Characterization Final_product Purified Labeled Peptide Characterization->Final_product

Sources

Application Note: A Guide to Structure-Activity Relationship (SAR) Studies of 3-Amino-1H-pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The 3-amino-1H-pyrazol-5-ol core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. Its structural versatility and synthetic accessibility make it an ideal starting point for drug discovery campaigns. This guide provides an in-depth framework for researchers, chemists, and drug development professionals engaged in the design and execution of structure-activity relationship (SAR) studies on this scaffold. We will explore the foundational principles of SAR for these derivatives, detail robust synthetic protocols for library generation, and provide a validated methodology for biological evaluation. The emphasis is on explaining the causality behind experimental choices to empower researchers to make informed decisions in their discovery programs.

Introduction: The this compound Scaffold in Medicinal Chemistry

The Privileged Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern pharmacology. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to effectively mimic biological structures and interact with a diverse range of enzymatic and receptor targets. This has led to the development of several blockbuster drugs containing the pyrazole motif, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1] The this compound variant offers additional functional handles—an amino group and a hydroxyl group—that provide crucial points for structural modification and interaction with biological targets.

Tautomerism and Physicochemical Properties

A critical feature of the this compound scaffold is its existence in multiple tautomeric forms, primarily the keto-enol equilibrium between the 5-hydroxy (OH) form and the 5-oxo (C=O) form.[2][3] The predominant tautomer can be influenced by the solvent, pH, and the nature of substituents on the ring. This dynamic nature is not merely a chemical curiosity; it directly impacts the molecule's shape, hydrogen bonding capacity, and ultimately, its binding affinity to a target protein. Understanding and controlling this equilibrium is a key consideration in the design of potent derivatives.

Broad Spectrum of Biological Activity

Derivatives of the this compound scaffold have demonstrated a remarkable array of pharmacological activities. These include, but are not limited to:

  • Anti-inflammatory: Primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][4][5]

  • Anticancer: Exhibiting cytotoxicity against various cancer cell lines such as MCF-7 (breast), HeLa (cervical), and A549 (lung).[6][7][8]

  • Kinase Inhibition: Targeting key signaling proteins like Receptor-Interacting Protein Kinase 1 (RIPK1), which is implicated in inflammatory diseases.[9]

  • Receptor Modulation: Acting as inverse agonists for receptors like the 5-HT2A serotonin receptor, a target for antithrombotic agents.[10]

  • Antibacterial and Antimicrobial: Showing activity against various bacterial strains.[1][11]

This wide range of activities underscores the scaffold's potential as a versatile template for developing novel therapeutics.[1]

Foundational Principles of SAR for Pyrazole Derivatives

Identifying Key Modification Points

A systematic SAR study begins with identifying the key positions on the scaffold where structural modifications can be made to modulate biological activity, selectivity, and pharmacokinetic properties. For the this compound core, four primary positions are of interest.

Caption: Key modification points on the pyrazole scaffold for SAR studies.

  • R1 (C5-OH/NH2): The hydroxyl and amino groups are crucial for hydrogen bonding. Acylation or alkylation of these groups can significantly alter binding interactions and solubility.

  • R2 (C4): This position is often unsubstituted but can be a key site for introducing groups that modulate potency or probe for additional binding pockets. Halogenation at C4 is a common strategy to introduce new vectors for interaction.[12]

  • R3 (N-substituent): The substituent on the pyrazole nitrogen often dictates target selectivity and can be modified to improve pharmacokinetic properties. For many kinase inhibitors, this position extends into a solvent-exposed region.[13]

  • R4 (C3-substituent): This position is a primary site for introducing diversity. Often, large aryl or heteroaryl groups are placed here to occupy hydrophobic pockets in the target's active site.[14]

General SAR Insights from Literature

Decades of research have provided valuable insights into how modifications affect the activity of pyrazole derivatives.

  • Aryl Substituents at C3/C5: The presence of specific substituted phenyl rings at the C3 or C5 positions is a common feature in potent COX-2 inhibitors and anticancer agents.[4][7] For example, a p-sulfonamide phenyl group is a hallmark of selective COX-2 inhibitors like Celecoxib.

  • N1-Substitution: In the development of 5-HT2A inverse agonists, optimization of the N1-substituent was critical for achieving high potency and selectivity over related receptors.[10] Similarly, for PEX14-PEX5 protein-protein interaction inhibitors, adding amines to the N1-substituent enhanced binding affinity.[13]

  • C4-Functionalization: While often left unsubstituted, introducing small groups at C4 can fine-tune electronic properties. For instance, electron-withdrawing groups like cyano (-CN) can be precursors for building more complex fused-ring systems.[15]

SAR Data Summary Table

The following table summarizes selected examples from the literature, linking structural modifications to their observed biological effects. This serves as a starting point for rational drug design.

Target ClassScaffold PositionModificationObserved Effect on ActivityReference
Anti-inflammatory (COX-2) C3-Phenyl4-methoxy substitutionSuperior activity compared to Celecoxib[4]
Anticancer (MCF-7 cells) C3/C5-Aryl3,4,5-trimethoxy phenylPotent cytotoxic activity (IC50 = 0.665 µM)[7]
Kinase Inhibitor (RIPK1) Core ScaffoldOptimization from an existing FGFR inhibitorLed to a potent and selective lead compound[9]
Receptor Inverse Agonist (5-HT2A) N1 and Amide LinkerSystematic optimization of substituentsDiscovery of APD791 with high selectivity and good PK[10]
PPI Inhibitor (PEX14-PEX5) N1-substituentIntroduction of an amino groupEnhanced binding affinity[13]

Synthetic Strategies for Library Generation

Overview of Synthetic Pathways

The synthesis of this compound derivatives is typically achieved through the condensation of a hydrazine derivative with a 1,3-dielectrophilic precursor. The most common and reliable methods start from readily available β-keto esters or β-keto nitriles.

Synthesis_Workflow cluster_main Core Synthesis cluster_diversification Library Diversification start β-Keto Nitrile (e.g., Ethyl Cyanoacetate) reaction Cyclocondensation start->reaction hydrazine Hydrazine Hydrate (R-NHNH2) hydrazine->reaction core This compound Core Scaffold reaction->core Formation of Pyrazole Ring n_alkylation N-Alkylation / Arylation (Modify R3) core->n_alkylation c_functionalization C-Functionalization (e.g., Acylation of NH2) core->c_functionalization final_compounds Diverse Library of Final Compounds n_alkylation->final_compounds c_functionalization->final_compounds

Caption: General synthetic workflow for generating a library of pyrazole derivatives.

The choice of the starting 1,3-dielectrophile and the hydrazine component directly installs the initial substituents, which can then be further modified to generate a diverse library for screening.

Protocol 1: Synthesis of a Representative 3-Amino-5-methyl-1H-pyrazol-5-ol

This protocol describes a robust, one-pot synthesis of a foundational pyrazole core starting from cyanoacetone.[16]

Materials:

  • Cyanoacetone (or its sodium salt)

  • Hydrazine hydrate or a hydrazinium salt (e.g., hydrazinium monohydrochloride)

  • Solvent (e.g., Toluene, Water, or Ethanol)

  • Acid for pH adjustment if needed (e.g., HCl)

  • Standard glassware for reflux and workup

Procedure:

  • Rationale: This step involves the setup of the reaction. The choice of solvent is critical; toluene allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the reaction to completion.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the sodium salt of cyanoacetone (1.0 eq) in toluene.

  • Rationale: Hydrazine is the nitrogen source for the pyrazole ring. Using a solution and adding it slowly helps to control the reaction temperature, which can be exothermic.

    • Slowly add an aqueous solution of hydrazinium monohydrochloride (1.0 eq) to the suspension over 30 minutes at room temperature.

  • Rationale: Heating to reflux provides the necessary activation energy for the cyclocondensation reaction. If using a Dean-Stark trap, the removal of water, a byproduct of the reaction, prevents the reverse reaction and ensures a high yield.

    • Heat the reaction mixture to reflux (approx. 110°C for toluene) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Rationale: This is the workup phase to isolate the product. Cooling allows the product to crystallize. Filtration separates the solid product from the solvent and any soluble impurities.

    • Once the reaction is complete, cool the mixture to room temperature, then further in an ice bath for 30 minutes.

    • Collect the precipitated solid product by vacuum filtration.

  • Rationale: Washing the crude product removes residual starting materials and salts. Recrystallization from a suitable solvent system (e.g., ethanol/water) is the final purification step to obtain a high-purity compound for biological testing.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent to yield pure 3-amino-5-methyl-1H-pyrazol-5-ol.

Self-Validation & Characterization:

  • Confirm the structure and purity of the final compound using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[15]

    • Melting Point: To compare with literature values as a measure of purity.

Safety Precautions:

  • Handle hydrazine hydrate, a suspected carcinogen and corrosive substance, in a well-ventilated fume hood.[3][17]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Biological Evaluation and Assay Protocols

Selecting the Right Assay

The choice of biological assay is dictated by the therapeutic target of interest. For an initial SAR screen, a high-throughput, robust, and reproducible assay is paramount. Given the well-documented anticancer activity of pyrazole derivatives, a cell viability assay like the MTT assay is an excellent choice for primary screening.[8]

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol outlines the screening of newly synthesized pyrazole derivatives for their cytotoxic effects on a human cancer cell line (e.g., MCF-7).

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

MTT_Assay cluster_workflow MTT Assay Workflow live_cell Viable Cell (Active Mitochondria) formazan Purple Formazan (Insoluble Crystal) live_cell->formazan Reduction by Reductase Enzymes mtt Yellow MTT (Tetrazolium Salt) mtt->formazan solubilization Solubilization (e.g., DMSO) formazan->solubilization readout Spectrophotometric Readout (Absorbance) solubilization->readout

Caption: The principle of the MTT assay for measuring cell viability.

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized pyrazole derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Rationale: This step ensures a uniform monolayer of cells in each well for consistent results.

    • Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Rationale: A serial dilution allows for the determination of a dose-response curve and calculation of the IC50 value.

    • Prepare serial dilutions of the pyrazole derivatives in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.5% DMSO) to each well. Include a "no-cell" blank control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Rationale: This is the core step where viable cells convert MTT to formazan.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Rationale: The insoluble formazan must be dissolved to allow for accurate spectrophotometric measurement.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well and gently pipette to dissolve the crystals completely.

  • Data Acquisition:

    • Rationale: The amount of formazan is directly proportional to the number of viable cells.

    • Read the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The this compound scaffold is a proven and highly fruitful starting point for the discovery of new therapeutic agents. A systematic approach to SAR, grounded in rational design and supported by efficient synthesis and robust biological evaluation, is critical for success. By understanding the roles of different substitution points on the pyrazole core, researchers can effectively navigate chemical space to optimize potency, selectivity, and drug-like properties. Future efforts should focus on exploring novel substitutions, developing more complex fused heterocyclic systems, and employing computational modeling to predict binding interactions and guide the design of next-generation derivatives.

References

  • Al-Mousawi, S. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Singh, S., & Singh, U. P. (2022). Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II). ResearchGate. Available at: [Link]

  • Lassagne, F., et al. (2011). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Heterocyclic Communications. Available at: [Link]

  • G. C., et al. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Google Patents (US6218418B1).
  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. Available at: [Link]

  • Bassyouni, F. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Gläser, J., et al. (2022). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

  • H., et al. (1997). Process for the preparation of 3-amino-5-methylpyrazole. Google Patents (US5616723A).
  • Kumar, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]

  • ChemBK. (2024). This compound. ChemBK. Available at: [Link]

  • National Center for Biotechnology Information. (2023). 3-Amino-5-hydroxypyrazole. PubChem Compound Database. Available at: [Link]

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Cruz, S., & Portilla, J. (2023). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]

  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Bassyouni, F. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Molecules. Available at: [Link]

  • Bouziane, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

  • Wang, H., et al. (2023). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, H., et al. (2014). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Archiv der Pharmazie. Available at: [Link]

  • Asiri, A. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-1H-pyrazol-5-ol (also known as 3-amino-5-pyrazolone). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, you will find troubleshooting guides and frequently asked questions to address common challenges and improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective synthetic routes to this compound?

The most prevalent and reliable method for synthesizing this compound is the condensation reaction between a compound containing a β-ketonitrile moiety and a hydrazine source, typically hydrazine hydrate.[1] The classic and industrially relevant approach involves the reaction of ethyl cyanoacetate with hydrazine hydrate .

The causality behind this choice is twofold:

  • High Reactivity: Ethyl cyanoacetate provides two electrophilic sites (the ester carbonyl and the nitrile carbon) that are perfectly positioned for reaction with the two nucleophilic nitrogen atoms of hydrazine.

  • Accessibility of Starting Materials: Both ethyl cyanoacetate and hydrazine hydrate are readily available and cost-effective bulk chemicals.

The reaction proceeds through an initial attack of a hydrazine nitrogen on the ester carbonyl, followed by an intramolecular cyclization where the second hydrazine nitrogen attacks the nitrile group. This sequence ultimately forms the stable five-membered pyrazolone ring. An alternative, though less common, route involves the rearrangement of isoxazoles in the presence of hydrazine.[1]

Q2: What are the critical reaction parameters that I must control to maximize yield and purity?

Optimizing the yield of this compound requires careful control over several key parameters:

  • Stoichiometry: A slight excess of hydrazine hydrate is sometimes used to ensure the complete conversion of the ethyl cyanoacetate, but a large excess can complicate purification. Precise molar equivalence is the best starting point.

  • Temperature Control: The initial reaction between hydrazine and the ester is highly exothermic. Uncontrolled temperature can lead to the formation of side products. It is crucial to add the hydrazine hydrate slowly while cooling the reaction mixture, typically in an ice bath. After the initial addition, the reaction is often brought to reflux to drive the cyclization to completion.[2]

  • pH Adjustment: The pH of the reaction medium is critical, especially during product isolation. The cyclization step is often favored under basic or neutral conditions, which are inherent when using a base like sodium ethoxide. For isolation, the product is typically precipitated by acidifying the reaction mixture to its isoelectric point, which reduces its solubility in the aqueous medium.[3]

  • Choice of Solvent and Base: The reaction is commonly performed in an alcohol, such as ethanol, which readily dissolves the reactants. A base, like sodium ethoxide (often generated in situ from sodium metal and ethanol), is used to deprotonate the active methylene group of ethyl cyanoacetate, forming a more reactive nucleophile and driving the initial condensation step.

Q3: My final product exists as multiple tautomers. How does this affect characterization?

This compound can exist in at least three tautomeric forms: the OH-form (this compound), the CH-form, and the NH-form (5-amino-1,2-dihydropyrazol-3-one).[4] In the solid state, the NH-form (the pyrazolone structure) is generally predominant.

This tautomerism has important implications for characterization:

  • NMR Spectroscopy: In solution (e.g., in DMSO-d6), you may observe peaks corresponding to multiple tautomers, leading to complex spectra. Protons on the ring and attached to nitrogen may appear broadened or as multiple signals.

  • IR Spectroscopy: You will typically see a strong carbonyl (C=O) stretch (around 1650-1700 cm⁻¹) characteristic of the pyrazolone (NH) form, as well as N-H and O-H stretching frequencies.

  • Reactivity: The different tautomers present different reactive sites. The amino group is a potent nucleophile, and the ring nitrogens can also be alkylated or acylated depending on the reaction conditions.

It is essential to be aware of this phenomenon when interpreting analytical data to avoid misidentifying your product or assuming it is impure.

Troubleshooting Guide

Problem 1: Consistently Low Yield

Q: I am following a standard protocol, but my yield is consistently below 50%. What are the most likely causes and how can I fix them?

Low yield is a common issue that can often be traced back to a few key areas. The following workflow can help diagnose the problem.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Yield (<50%) purity 1. Check Reactant Purity & Stoichiometry start->purity temp 2. Verify Temperature Control purity->temp Purity OK? sol_purity Use freshly distilled hydrazine hydrate. Ensure ethyl cyanoacetate is pure. Verify accurate molar ratios. purity->sol_purity ph 3. Optimize pH for Isolation temp->ph Temp OK? sol_temp Add hydrazine dropwise in an ice bath (0-5 °C). Monitor internal temperature, not just the bath. temp->sol_temp time 4. Check Reaction Time & Completion ph->time pH OK? sol_ph Precipitate product by slowly adding acid (e.g., acetic acid) to pH ~6-7. Avoid strong excess of acid. ph->sol_ph sol_time Monitor reaction by TLC. Ensure reflux period is sufficient for full cyclization. time->sol_time

Caption: A workflow for diagnosing causes of low yield.

Detailed Explanations:

  • Reactant Quality: Hydrazine hydrate is susceptible to oxidation and can absorb atmospheric CO₂. Use a freshly opened bottle or distill it under reduced pressure before use. The purity of ethyl cyanoacetate is equally important.

  • Temperature Management: The initial condensation is highly exothermic. If the temperature rises uncontrollably, side reactions such as the dimerization of ethyl cyanoacetate or decomposition of intermediates can occur, drastically reducing the yield. The key is slow, controlled addition of hydrazine at 0-5 °C.

  • Isolation pH: The product is amphoteric and its solubility in water is highly pH-dependent. Maximum precipitation occurs at the isoelectric point. If you add too much acid (e.g., dropping the pH to 1-2), you will form the highly soluble hydrochloride salt, and your product will remain in the filtrate.[3] Adjust the pH slowly with a milder acid like acetic acid and monitor for the point of maximum precipitation.

  • Incomplete Reaction: The cyclization step requires sufficient thermal energy and time. Ensure you are refluxing for the recommended duration (typically 2-4 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC) to confirm the disappearance of starting materials before proceeding to workup.

Problem 2: Product is Discolored (Pink, Brown, or Yellow)

Q: My final product is a white or off-white solid, but I am getting a discolored powder. What causes this and how can I purify it?

Discoloration is almost always due to impurities arising from oxidation or side reactions.

Potential Causes:

  • Air Oxidation: Hydrazine and aminopyrazole compounds can be sensitive to air oxidation, especially at elevated temperatures or under basic conditions. The resulting impurities are often highly colored.

  • Starting Material Impurities: If your starting hydrazine hydrate is already yellow, it will likely lead to a colored product.

  • Thermal Decomposition: Overheating during reflux or during the removal of solvent can cause some degradation.

Solutions & Purification Protocol:

  • Minimize Air Exposure: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if possible, especially during the reflux and isolation steps.

  • Use an Antioxidant: Adding a small amount of a reducing agent like sodium sulfite or sodium bisulfite to the reaction mixture can help prevent oxidation.

  • Recrystallization: This is the most effective method for purification.

    • Solvent Selection: A mixture of ethanol and water is often effective.[5] Other options include methanol or isopropanol.

    • Procedure:

      • Dissolve the crude, discolored product in a minimum amount of the hot solvent (e.g., boiling 80% ethanol).

      • If the solution is still colored, you can add a small amount of activated charcoal and boil for 5-10 minutes. Caution: Do not add charcoal to a solution at its boiling point to avoid bumping.

      • Hot filter the solution through a pad of Celite or fluted filter paper to remove the charcoal and any insoluble impurities.

      • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Problem 3: Reaction Mixture Solidifies During Hydrazine Addition

Q: When I add hydrazine hydrate to my solution of ethyl cyanoacetate and sodium ethoxide, the mixture becomes a thick, un-stirrable solid. What is happening?

This is a common issue caused by the rapid precipitation of an intermediate salt before it has had a chance to react and cyclize.

Causality: The reaction between the sodium salt of ethyl cyanoacetate and hydrazine can form a hydrazine salt intermediate that may have low solubility in the reaction medium (e.g., ethanol). If the concentration is too high or the addition is too fast, this salt crashes out of solution.

Solutions:

  • Increase Solvent Volume: The simplest solution is to dilute the reaction mixture. Doubling the amount of ethanol can help keep the intermediates dissolved.

  • Slower Addition: Add the hydrazine hydrate even more slowly (dropwise over 30-60 minutes) to allow the intermediate to react and proceed to the next step without accumulating and precipitating.

  • Improved Agitation: Ensure you are using vigorous mechanical stirring, not just a magnetic stir bar, especially for larger scale reactions. This helps to break up any solids that form and maintain a homogenous mixture.[6]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from ethyl cyanoacetate and hydrazine hydrate using sodium ethoxide as a base.

Reactants & Molar Ratios

ReagentMolar Mass ( g/mol )Amount (moles)Volume / MassNotes
Sodium Metal22.990.255.75 gHandle with extreme care.
Absolute Ethanol46.07-150 mLMust be anhydrous.
Ethyl Cyanoacetate113.120.2528.3 g (26.9 mL)99% purity or higher.
Hydrazine Hydrate50.060.26 (5% excess)13.0 g (12.6 mL)~64% N₂H₄ solution.
Glacial Acetic Acid60.05-~15-20 mLFor neutralization.
Step-by-Step Methodology
  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂), carefully add small pieces of sodium metal (5.75 g, 0.25 mol) to 150 mL of absolute ethanol in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel. The reaction is exothermic; cool the flask in a water bath as needed. Allow all the sodium to react completely to form a clear solution of sodium ethoxide.

  • Addition of Ethyl Cyanoacetate: Cool the sodium ethoxide solution to room temperature. Add ethyl cyanoacetate (28.3 g, 0.25 mol) dropwise via the dropping funnel over 15 minutes with continuous stirring.

  • Addition of Hydrazine: Cool the reaction mixture to 0-5 °C using an ice-salt bath. Add hydrazine hydrate (13.0 g, 0.26 mol) dropwise from the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition. A white precipitate may form.

  • Reaction Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78-80 °C) using a heating mantle. Continue to reflux with stirring for 3 hours. The reaction mixture should become more homogenous.

  • Solvent Removal: After reflux, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator. This will leave a viscous residue or solid.

  • Product Precipitation: Dissolve the residue in ~150 mL of cold water. The solution will be strongly basic. Cool the aqueous solution in an ice bath and slowly add glacial acetic acid dropwise with vigorous stirring until the pH of the solution is approximately 6-7 (check with pH paper). A voluminous white precipitate of this compound will form.

  • Isolation and Drying: Allow the slurry to stir in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold water (2x 30 mL) and then with a small amount of cold ethanol (20 mL).

  • Purification (Optional): If the product is discolored, it can be recrystallized from an 80:20 ethanol/water mixture as described in the troubleshooting section.

  • Drying: Dry the purified white solid in a vacuum oven at 50-60 °C to a constant weight. The expected yield is 20-22 g (81-89%).

Reaction Mechanism Overview

Caption: Synthesis of this compound mechanism.

References

  • ChemBK. this compound. Available at: [Link]

  • Google Patents.US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • Organic Syntheses. 3(5)-aminopyrazole. Available at: [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

  • Google Patents.US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • ResearchGate. A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Available at: [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • Inpressco. New Method of N-phenyl-3-methyl-3 hydroxy-5-pyrazolone production. Available at: [Link]

  • Reddit. Purification of Amino-Pyrazoles. Available at: [Link]

  • ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available at: [Link]

  • PMC - NIH. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Available at: [Link]

  • ResearchGate. Pyrazol-3-ones, Part 1: Synthesis and Applications. Available at: [Link]

  • Prestat, G. et al. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available at: [Link]

  • Longdom Publishing. A simple and efficient multicomponent synthesis of novel pyrazole, n-aminopyridine and pyrazolo[3,4-b]pyridine derivatives. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Available at: [Link]

  • Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available at: [Link]

  • PubChem. 3-Amino-5-hydroxypyrazole. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Amino-1H-pyrazol-5-ol. This document provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of this important heterocyclic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select the optimal recrystallization solvent for this compound?

A1: The choice of solvent is the most critical parameter for successful recrystallization. The ideal solvent should dissolve the solute completely at its boiling point but only sparingly at low temperatures. For this compound, its polar nature, owing to the amine (-NH2) and hydroxyl (-OH) functional groups, dictates the use of polar solvents.

Expert Insight: this compound is a colorless crystalline solid that is readily soluble in water and many organic solvents, with solubility increasing significantly with temperature.[1] This property makes it an excellent candidate for recrystallization.

  • Primary Recommendation: Water. Water is an excellent first choice due to the high polarity of the target compound. It is inexpensive, non-toxic, and non-flammable. For polar organic molecules like this, water can be a highly effective recrystallization solvent.[2]

  • Alternative Solvent: Ethanol. Ethanol is another suitable choice. It can be particularly useful if the crude material contains impurities that are highly soluble in water but less soluble in ethanol. A mixed solvent system, such as ethanol-water, can also be employed to fine-tune the solubility.

Solvent Selection Summary Table:

SolventBoiling Point (°C)Key CharacteristicsSuitability for this compound
Water 100Highly polar, non-flammable, inexpensive. Excellent for dissolving polar compounds at high temperatures.Excellent. High temperature differential in solubility is expected.
Ethanol 78Good general-purpose polar protic solvent. Can dissolve a wider range of organic impurities.Good. Can be used alone or in a mixed system with water to optimize solubility.
n-Propanol 97Similar to ethanol but with a higher boiling point.Viable Alternative. Mentioned in literature for similar compounds.[3]
Q2: My crude product is colored (yellow/brown), but the pure compound should be colorless. How do I remove these colored impurities?

A2: Colored impurities are common in syntheses involving aromatic or heterocyclic compounds and are often highly conjugated, polymeric byproducts. They can typically be removed using an adsorbent like activated charcoal.

Causality: Activated charcoal has a high surface area and can adsorb large, flat, conjugated molecules responsible for the color, while leaving your smaller target molecule in solution.

Detailed Protocol: Decolorization with Activated Charcoal

  • Dissolve Crude Product: Dissolve the crude this compound in the minimum amount of hot recrystallization solvent (e.g., water) in an Erlenmeyer flask.

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for 30-60 seconds. This prevents violent boiling when the charcoal is added.

  • Add Charcoal: Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Using too much charcoal will adsorb your product and significantly reduce the yield.

  • Reheat and Swirl: Return the flask to the heat source, bring it back to a gentle boil, and swirl for 2-5 minutes to ensure maximum adsorption of impurities.

  • Perform Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. The filtrate should be colorless. Proceed immediately with the cooling and crystallization step.

Q3: I've cooled my hot, filtered solution, but no crystals are forming. What should I do?

A3: This is a very common issue in recrystallization and typically points to one of two problems: you have used too much solvent, or the solution is supersaturated.[4][5]

Troubleshooting Workflow:

G start No Crystals Formed Upon Cooling check_solvent Is the solution volume high? Was it difficult to dissolve the solid? start->check_solvent too_much_solvent Problem: Too much solvent used. check_solvent->too_much_solvent Yes supersaturated Problem: Supersaturated solution. check_solvent->supersaturated No solve_solvent Solution: Boil off excess solvent. Re-heat to boiling, reduce volume by 10-20%, and attempt to cool again. too_much_solvent->solve_solvent solve_super Solution: Induce Crystallization. 1. Scratch inner wall of the flask with a glass rod. 2. Add a 'seed' crystal. 3. Cool in an ice bath. supersaturated->solve_super G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation A 1. Place crude solid in Erlenmeyer flask B 2. Add minimum amount of hot solvent A->B C 3. (Optional) Add charcoal & perform hot filtration B->C D 4. Cool slowly to room temperature C->D E 5. Cool further in an ice bath D->E F 6. Collect crystals via vacuum filtration E->F G 7. Wash with ice-cold solvent F->G H 8. Dry crystals under vacuum G->H

Caption: Standard experimental workflow for recrystallization.

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. On a stirring hotplate, add the chosen solvent (e.g., deionized water) in small portions while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your recovery yield. [6]2. Hot Filtration (If Necessary): If there are insoluble impurities or if decolorizing charcoal was used, perform a hot filtration. Pre-heat a funnel (stemless or short-stemmed) and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly. This prevents premature crystallization in the funnel. [4]3. Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature.

References

  • This compound - ChemBK. (n.d.). Retrieved from [Link]

  • 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem. (n.d.). Retrieved from [Link]

  • Problems in recrystallization - Biocyclopedia. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Indagoo Research Chemicals. (2025). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Recrystallization Issues : r/Chempros - Reddit. (2024). Retrieved from [Link]

  • This compound | CAS - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). Retrieved from [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021). Retrieved from [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - ResearchGate. (2025). Retrieved from [Link]

  • A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation - ResearchGate. (2011). Retrieved from [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit. (2022). Retrieved from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (n.d.). Retrieved from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Retrieved from [Link]

Sources

Navigating the Labyrinth of Solubility: A Technical Guide to 3-Amino-1H-pyrazol-5-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

FOR IMMEDIATE RELEASE

Technical Support Center

Topic: Overcoming Solubility Challenges of 3-Amino-1H-pyrazol-5-ol in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Foundational Understanding: Why is this compound Prone to Solubility Issues?

This compound, a versatile heterocyclic building block in medicinal chemistry, often presents significant solubility challenges for researchers. Its poor solubility in many common organic solvents stems from a combination of its inherent chemical structure and solid-state properties.

At its core, the molecule possesses both a hydrogen-bond donating amino group and a hydrogen-bond accepting/donating hydroxyl group on a polar pyrazole scaffold. This duality facilitates strong intermolecular hydrogen bonding in the solid state, leading to a highly stable crystal lattice. Overcoming this lattice energy requires a solvent that can effectively compete for these hydrogen bonds, a task at which many non-polar or moderately polar organic solvents fail.

Furthermore, this compound exists in several tautomeric forms, primarily the amino-hydroxy, imino-keto, and zwitterionic forms. The equilibrium between these tautomers is influenced by the solvent environment, and each form exhibits a different solubility profile. In the solid state, it often crystallizes in a tautomeric form that is particularly stable and less soluble.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling and use of this compound in experimental settings.

Q1: I'm struggling to dissolve this compound in my reaction solvent. What are my immediate options?

A1: When facing initial solubility challenges, a systematic approach is recommended.

  • Heating: Gently warming the solvent can increase the kinetic energy available to overcome the crystal lattice energy. However, be mindful of the compound's thermal stability. It is reported to be a crystalline powder, and excessive heat may lead to degradation.

  • Solvent Screening: If heating is ineffective, a broader solvent screen is necessary. While quantitative data is scarce in the literature, qualitative reports indicate that it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, particularly with heating.[1] Polar aprotic solvents like dimethylformamide (DMF) and polar protic solvents like ethanol are logical next choices.

Q2: My compound is only sparingly soluble even in polar solvents like methanol. What advanced strategies can I employ?

A2: For more persistent solubility issues, several chemical and physical modification strategies can be explored. These are detailed in the subsequent sections and include:

  • Co-solvent Systems: Introducing a small amount of a "good" solvent to a "poor" solvent can dramatically increase solubility.

  • pH Modification/Salt Formation: As an amphoteric molecule, its solubility is highly dependent on pH. Conversion to a salt can drastically improve solubility.

  • Derivatization: Chemical modification of the amino or hydroxyl group can alter the intermolecular forces and improve solubility.

Q3: Can tautomerism really have a significant impact on solubility?

A3: Absolutely. The different tautomers of this compound have distinct polarities and hydrogen bonding capabilities. The predominant tautomer in solution may not be the same as in the solid state. The solvent polarity and its ability to form hydrogen bonds can shift the tautomeric equilibrium to a more soluble form.[2] For instance, a highly polar solvent might favor a more polar tautomer, thereby increasing solubility.

Strategic Solutions & Experimental Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for overcoming the solubility issues of this compound.

Leveraging Co-Solvent Systems

A co-solvent system can be a powerful tool to fine-tune the polarity of your medium. The principle is to use a minimal amount of a good solvent to disrupt the crystal lattice, allowing the bulk solvent to then solvate the molecule.

Experimental Protocol: Co-solvent Screening

  • Preparation: In separate vials, suspend a small, known amount of this compound (e.g., 5 mg) in 1 mL of your primary, "poor" organic solvent (e.g., acetonitrile, tetrahydrofuran (THF)).

  • Titration: To each vial, add a "good" solvent (e.g., DMSO or DMF) dropwise while stirring or vortexing.

  • Observation: Continue adding the co-solvent until the solid completely dissolves. Record the approximate volume percentage of the co-solvent required.

  • Optimization: This provides a starting point for your reaction conditions. You can then prepare a stock solution in the determined co-solvent mixture.

Table 1: Recommended Co-solvent Systems for Initial Screening

Primary Solvent (Poor Solubility)Recommended Co-solvent (Good Solubility)Starting Ratio (v/v)
AcetonitrileDMSO or DMF95:5
Tetrahydrofuran (THF)DMSO or DMF95:5
Dichloromethane (DCM)Methanol or Ethanol90:10
TolueneDMSO98:2
pH Modification and Salt Formation

The presence of both an acidic hydroxyl group and a basic amino group makes the solubility of this compound highly pH-dependent. By converting the molecule into a salt, its ionic character is increased, which can significantly enhance its solubility in polar organic solvents.

**dot graph "Salt_Formation_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} } Caption: Salt formation workflow for solubility enhancement.

Experimental Protocol: Preparation of the Hydrochloride Salt

  • Suspension: Suspend this compound (1.0 eq) in a suitable organic solvent (e.g., methanol or a mixture of dioxane and methanol).

  • Acidification: While stirring at room temperature, slowly add a solution of hydrogen chloride in dioxane (e.g., 4M solution, 1.1 eq).

  • Observation: Stir the mixture for 1-2 hours. The solid may dissolve completely, or a new precipitate of the hydrochloride salt may form.

  • Isolation (if precipitate forms): If a precipitate forms, collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum. This isolated salt can then be tested for solubility in various organic solvents.

  • Direct Use: If the compound dissolves upon acidification, the resulting solution can often be used directly in the subsequent reaction.

Derivatization for Enhanced Solubility

Chemical modification of the functional groups can be a highly effective strategy to permanently alter the solubility profile of the molecule. N-acetylation is a common derivatization that can disrupt the strong intermolecular hydrogen bonding of the primary amine.

**dot graph "Derivatization_Workflow" { rankdir="TB"; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} } Caption: Derivatization workflow for improved solubility.

Experimental Protocol: N-Acetylation of this compound

This protocol is adapted from a similar procedure for a related aminopyrazole derivative.[3]

  • Dissolution/Suspension: Dissolve or suspend this compound (1.0 eq) in a suitable solvent such as chloroform, dioxane, or DMF.

  • Reagent Addition: Add acetic anhydride (1.0-1.5 eq) to the mixture at room temperature. For less reactive systems, a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) can be added.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The residue can then be purified by recrystallization or column chromatography to yield the N-acetylated product.

  • Solubility Assessment: The solubility of the purified N-acetyl derivative can then be assessed in a range of organic solvents. The acetylated product is expected to have a different solubility profile, likely with improved solubility in less polar solvents.

Safety & Handling

This compound is a chemical substance that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.

  • Stability: Keep the compound in a dark place under an inert atmosphere at room temperature to ensure its stability.[1]

Concluding Remarks

Overcoming the solubility challenges of this compound requires a systematic and multi-faceted approach. By understanding the underlying chemical principles and employing the strategies outlined in this guide—from simple heating and co-solvent systems to more advanced techniques like salt formation and derivatization—researchers can successfully incorporate this valuable building block into their synthetic workflows. Always begin with the simplest methods and progress to more complex solutions as needed, and remember to prioritize safety in all experimental procedures.

References

Identifying and removing common impurities in 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-1H-pyrazol-5-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to effectively identify and remove common impurities encountered during the synthesis and handling of this versatile heterocyclic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies.

Frequently Asked Questions (FAQs): Understanding the Impurity Profile

This section addresses the fundamental questions regarding the origin and nature of impurities associated with this compound.

Q1: What are the most common impurities in a synthesis of this compound, and where do they come from?

The impurity profile of this compound is intrinsically linked to its synthetic route. The most prevalent synthesis involves the cyclization of a cyano-containing precursor with hydrazine or its salt.[1] Consequently, impurities typically fall into three categories:

  • Unreacted Starting Materials: The most straightforward impurities are residual starting materials. Depending on the specific pathway, this can include ethyl cyanoacetate, cyanoacetic hydrazide, or hydrazine. Incomplete reaction is a common cause, often due to suboptimal reaction time, temperature, or stoichiometry.

  • Reaction By-products: These are molecules formed from competing or undesired side reactions. A common example is the formation of isomeric pyrazole structures or dimers resulting from self-condensation reactions under harsh conditions.

  • Reagents and Solvents: Residual solvents used during the reaction or initial work-up (e.g., ethanol, toluene, isopropanol) are common.[1][2] Inorganic salts, such as sodium chloride or sodium sulfate, may also be present if they are by-products of the reaction or used in the work-up.[2]

Table 1: Summary of Potential Impurities in this compound Synthesis

Impurity ClassSpecific ExampleTypical OriginKey Analytical Signature
Starting Materials HydrazineIncomplete cyclization reactionHighly reactive; can be detected by specific derivatization or GC-MS.
Ethyl CyanoacetateIncomplete cyclization reactionCharacteristic ester peaks in IR and NMR; distinct signals in GC-MS.
By-products Isomeric PyrazolesNon-regioselective cyclizationSubtle shifts in NMR; may co-elute in HPLC, requiring method optimization.
Dimerization ProductsHigh temperatures or prolonged reaction timesHigher molecular weight peaks in MS; complex aromatic signals in NMR.
Reagents/Solvents Ethanol, IsopropanolReaction solvent or recrystallizationCharacteristic solvent peaks in 1H NMR (e.g., triplet/quartet for EtOH).
Inorganic Salts Sodium Chloride (NaCl)By-product from base-mediated reactionsNot visible by NMR/HPLC; detected by conductivity, ion chromatography, or as residue on ignition.
Q2: My this compound sample is pink/brown instead of the expected off-white. What causes this discoloration?

Discoloration is a frequent issue and is almost always indicative of oxidation. The aminopyrazole scaffold, particularly with its electron-donating amino and hydroxyl groups, is susceptible to air oxidation, which can form highly colored, conjugated polymeric impurities. This process can be accelerated by:

  • Presence of trace metals: Metal ions can catalyze oxidation reactions.

  • Exposure to light and air: Storing the material improperly can lead to gradual degradation.

  • Residual basic or acidic catalysts: These can promote side reactions and degradation over time.

The key to preventing this is to work under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during purification steps involving heat, and to store the final product in a cool, dark place, preferably under inert gas.

Analytical Troubleshooting: Identifying the Unknowns

Effective purification begins with accurate identification. This section provides guidance on using common analytical techniques to characterize your sample's purity.

Q1: What is the best frontline analytical technique for assessing the purity of my crude product?

For routine and rapid assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.[3] A reverse-phase method (e.g., using a C18 column) with a gradient of water and acetonitrile (often with a small amount of acid modifier like formic or phosphoric acid) can effectively separate the polar main product from less polar impurities.[4]

  • Expert Tip: Start with a broad gradient (e.g., 5% to 95% acetonitrile) to visualize all components. The area percentage of the main peak gives a good first approximation of purity. For impurities that lack a UV chromophore, detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) are invaluable.[3]

Q2: My ¹H NMR spectrum shows several unexpected small peaks. How can I begin to identify them?

Interpreting unexpected NMR peaks is a process of systematic elimination.

  • Check for Solvents: First, compare the chemical shifts of the unknown peaks to common laboratory solvents (e.g., Ethanol: ~1.2 ppm triplet, ~3.6 ppm quartet; Acetone: ~2.1 ppm singlet). These are the most common "impurities."

  • Look for Starting Material Signatures: Compare the spectrum to the NMR of your starting materials. For instance, if you used ethyl cyanoacetate, look for its characteristic ethyl group signals.

  • Analyze Peak Multiplicity and Integration: Aromatic peaks with unusual splitting patterns may suggest an isomeric by-product. The integration of the impurity peaks relative to your product's peaks can give a rough quantitative estimate.

  • Consider Tautomerism: Remember that this compound exists in multiple tautomeric forms (e.g., the keto form, 5-amino-1,2-dihydropyrazol-3-one).[5] This can sometimes lead to peak broadening or the appearance of multiple sets of signals for the same compound, which can be mistaken for impurities. Acquiring the spectrum in a different solvent (like DMSO-d6) or at a different temperature can help clarify this.

Purification Protocols & Troubleshooting Guide

This section provides detailed, actionable protocols for removing the identified impurities.

Q1: My crude product is ~90% pure by HPLC and has a slight color. What is the best first purification step?

For a product that is already reasonably pure, recrystallization is the most efficient and scalable first-line technique.[6] It excels at removing small amounts of colored impurities and by-products with different solubility profiles.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: The key is to find a solvent (or solvent system) in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminopyrazoles, polar protic solvents are often a good starting point. Ethanol or n-propanol are frequently cited.[7][8]

    • Causality: The ideal solvent will keep the impurities dissolved (or leave them undissolved) at all temperatures, while allowing the desired product to crystallize out upon cooling.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the minimum amount of hot solvent required to achieve complete dissolution. Add the solvent in small portions near its boiling point.

    • Self-Validation: If too much solvent is added, recovery will be low. If too little is used, the product may precipitate prematurely along with impurities. Finding the "minimum amount" is critical.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w) to the hot solution and reflux for 5-10 minutes.

    • Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

    • Expert Tip: Pre-warming the glassware prevents premature crystallization of the product in the funnel, which would decrease the yield.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent to remove any residual mother liquor, and dry them under vacuum.

Q2: Recrystallization failed to remove a key impurity. What is the next step?

When impurities have very similar solubility profiles to the product, flash column chromatography is the more powerful alternative.[9]

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.

  • Mobile Phase (Eluent) Selection: The goal is to find a solvent system that provides good separation on a TLC plate, with the product having an Rf value of ~0.3-0.4.

    • Start with a relatively non-polar system and increase polarity. A common choice for aminopyrazoles is a gradient of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate and Hexanes. For example, start with 100% DCM and gradually add MeOH up to 5-10%.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM/MeOH). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

    • Trustworthiness: Dry loading prevents poor separation that can result from using a loading solvent that is stronger than the mobile phase.

  • Elution and Fraction Collection: Run the column under positive pressure, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Sources

Stability of 3-Amino-1H-pyrazol-5-ol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Amino-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound, with a specific focus on its stability under stressed conditions. Here, we provide in-depth answers to frequently encountered issues, troubleshooting advice for common experimental hurdles, and validated protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common questions regarding the stability profile of this compound.

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, temperature, presence of oxygen, and exposure to light. As a pyrazolone derivative, it is susceptible to both hydrolysis and oxidation. The molecule's acidic proton (pKa not specified in provided results, but analogous compounds like Edaravone have a pKa around 7.0) means its ionization state, and thus reactivity, is highly dependent on the solution's pH.[1] Elevated temperatures will accelerate degradation rates, while exposure to light can induce photolytic degradation.[1]

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, the pyrazolone ring can be susceptible to hydrolysis. While the compound may show relatively higher stability in mild acidic conditions compared to neutral or basic pH, significant degradation can still occur, particularly with heating.[2][3] The primary amino group is likely to be protonated in acidic media, which may influence its reactivity and degradation pathway.

Q3: What is the expected stability of this compound under basic conditions?

A3: this compound is expected to be highly unstable under basic conditions. Alkaline hydrolysis is a common degradation pathway for pyrazolone derivatives.[4] In a basic environment, the compound will deprotonate to form an anionic species that is more susceptible to oxidation and ring cleavage.[1] Experiments on similar compounds show significant degradation when refluxed with dilute sodium hydroxide.[3][5]

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not detailed in the provided search results, we can infer likely products based on studies of analogous compounds like Edaravone. Under hydrolytic (acidic or basic) stress, ring opening of the pyrazolone moiety is a plausible degradation pathway.[6] Oxidative stress, particularly in neutral to basic conditions, can lead to the formation of radical species, resulting in dimers, trimers, and other oligomeric impurities.[1][7]

Q5: What are the recommended storage conditions for this compound solid and solutions?

A5: For the solid compound, storage at 4°C, protected from light, is recommended.[8] It should be kept in a well-sealed container in a cool, dry place. Solutions should be prepared fresh whenever possible. If short-term storage is necessary, they should be protected from light, stored at low temperatures, and ideally deoxygenated by purging with an inert gas like nitrogen or argon to minimize oxidative degradation.[1]

Section 2: Troubleshooting Guide for Experimental Work

This guide provides solutions to common problems encountered during the experimental analysis of this compound.

Problem Potential Cause Troubleshooting Steps & Rationale
Rapid loss of parent compound peak in HPLC analysis of a freshly prepared neutral solution. Oxidative degradation.The anionic form of the pyrazolone, present at neutral pH, is highly susceptible to oxidation by dissolved oxygen.[1] Solution: Prepare solutions in a deoxygenated solvent (e.g., sparged with nitrogen or argon). Use an amber vial to protect from light, which can catalyze oxidation. Consider preparing the sample in a slightly acidic buffer (pH 3-4.5) to increase stability.[1]
Appearance of multiple, poorly resolved peaks in a forced degradation sample. Incomplete or overly aggressive degradation.The goal of forced degradation is to achieve 5-20% degradation. Solution: Adjust the stress conditions. For acid/base hydrolysis, try reducing the concentration of the acid/base, the temperature, or the reaction time.[5] For oxidative degradation, use a lower concentration of hydrogen peroxide. This will generate a cleaner degradation profile, making it easier to identify and resolve major degradants.
Precipitate formation in the sample vial during a stability study. Formation of insoluble degradation products.Oligomeric degradation products, such as dimers or trimers formed via oxidative pathways, can have poor solubility.[1] Solution: This indicates significant degradation. The sample is likely unusable for quantitative analysis. Prepare a fresh sample under conditions that minimize degradation (see first point). If analyzing the degradant is necessary, you may need to use a different solvent system for solubilization prior to analysis.
Inconsistent retention times for the main analyte peak in HPLC. Unstable pH of the mobile phase or sample degradation on-column.Pyrazole derivatives can have varying ionization states. Solution: Ensure the mobile phase is well-buffered to maintain a consistent pH. If the peak shape is poor (e.g., tailing), it could indicate on-column interactions or degradation. Consider adding a small amount of a competing base (like triethylamine) to the mobile phase if basic interactions are suspected, or an acid (like trifluoroacetic acid) to ensure full protonation.[9]

Section 3: Experimental Protocols & Methodologies

This section provides detailed protocols for conducting forced degradation studies and a validated stability-indicating HPLC method.

Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve approximately 5-20% degradation of the active substance.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 N and 1 N

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • pH meter, water bath, calibrated oven, photostability chamber.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60-80°C for 2-4 hours.[3][5]

    • Withdraw samples at regular intervals, cool to room temperature, and neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat with 1 N HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Heat the mixture at 60-80°C for 1-2 hours.[3][5]

    • Withdraw samples, cool, and neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute with mobile phase for HPLC analysis.

    • Note: Degradation is expected to be rapid. Monitor closely.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Monitor the reaction at several time points.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Spread a thin layer of the solid compound in a petri dish.

    • Place in a calibrated oven at 80°C for 24-48 hours.[5]

    • Dissolve a known amount of the stressed solid in the solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution (in a quartz cuvette or other UV-transparent container) and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples by HPLC. A parallel sample should be kept in the dark as a control.

Workflow for Forced Degradation Study

ForcedDegradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock of this compound Acid Acid Hydrolysis (0.1N HCl, 80°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1N NaOH, 80°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal (Solid) (80°C) Stock->Thermal Expose to Stress Photo Photolytic (ICH Q1B) Stock->Photo Expose to Stress Neutralize Neutralize/ Dilute Sample Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC-UV/PDA Analysis Neutralize->HPLC Characterize Characterize Degradants (LC-MS/MS) HPLC->Characterize Identify Peaks

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Stability-Indicating RP-HPLC Method

This method is designed to separate the parent this compound from its potential degradation products.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column providing good retention and resolution for polar heterocyclic compounds.[7][9]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: AcetonitrileTFA acts as an ion-pairing agent and maintains a low pH, ensuring sharp peak shapes for the basic amino group.[9] Acetonitrile is a common organic modifier. A gradient elution may be necessary to resolve all degradants.
Gradient Example: Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, return to 5% B and equilibrate for 5 min.A gradient is crucial for a stability-indicating method to ensure elution of both polar and non-polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Detector UV/PDA at ~240-250 nmThe pyrazolone ring system typically has strong UV absorbance in this region. A PDA detector is highly recommended to check for peak purity and identify the absorbance maxima of new peaks.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (ability to resolve the main peak from degradants), linearity, accuracy, precision, and robustness.

Logical Relationship of Stability and Analysis

StabilityAnalysis cluster_compound Compound Properties cluster_stress Environmental Stressors cluster_degradation Degradation Pathways cluster_analysis Analytical Consequence Compound This compound Structure Pyrazolone Ring Amino & Hydroxyl Groups Compound->Structure Hydrolysis Hydrolysis (Ring Opening) Structure->Hydrolysis is susceptible to Oxidation Oxidation (Oligomerization) Structure->Oxidation is susceptible to Acid Acid (H+) Acid->Hydrolysis Base Base (OH-) Base->Hydrolysis Oxidant Oxidant (e.g., O₂) Oxidant->Oxidation Loss Loss of Parent Compound Hydrolysis->Loss Products Formation of Degradation Products Hydrolysis->Products Oxidation->Loss Oxidation->Products Method Requires Stability- Indicating Method Loss->Method Products->Method

Caption: Relationship between compound properties, stressors, and analytical strategy.

References

  • Dubey, S. K., et al. (2018). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Biomedical Chromatography, 32(4), e4146. Available from: [Link]

  • Gavali, P. S., et al. (2024). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. International Journal of Pharmaceutical Quality Assurance, 15(3). Available from: [Link]

  • Patel, A., et al. (2018). Development and validation of stability indicating UV-spectroscopic and HPTLC method for determination of edaravone in bulk and pharmaceutical dosage form. Chemical Methodologies, 2(4), 382-393. Available from: [Link]

  • Pisal, M. & Kolhe, S. (2017). Development of Stability Indicating TLC- Densitometry Method of Edaravone Using QbD Approach: Degradation Kinetic. Indian Journal of Pharmaceutical Education and Research, 51(2S), S60-S71. Available from: [Link]

  • Al-Aani, H., et al. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Molecules, 28(14), 5393. Available from: [Link]

  • Watanabe, T., et al. (2019). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Journal of Pharmaceutical Sciences, 108(1), 149-155. Available from: [Link]

  • Raju, N. A., et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 9(5), 366-375. Available from: [Link]

Sources

Troubleshooting unexpected side reactions in 3-Amino-1H-pyrazol-5-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-1H-pyrazol-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic intermediate. Here, we move beyond simple protocols to address the nuanced challenges and unexpected side reactions that can arise during synthesis. Our goal is to empower you with the foundational knowledge to not only troubleshoot problems but also to proactively optimize your reaction for higher yield, purity, and consistency.

This compound is a versatile building block in medicinal chemistry, notably in the development of kinase inhibitors and other pharmaceuticals. Its synthesis, most commonly achieved through the condensation of ethyl cyanoacetate and hydrazine, appears straightforward but is susceptible to several competing pathways that can compromise the quality of the final product. This guide is structured as a series of questions you might encounter in the lab, providing detailed, mechanistically-grounded answers and actionable protocols.

Core Synthesis Pathway: An Overview

The primary route involves a two-step, one-pot process: (1) the initial nucleophilic attack of hydrazine on the ester carbonyl of ethyl cyanoacetate to form an intermediate cyanoacetic acid hydrazide, followed by (2) an intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the nitrile carbon.[1][2]

Synthesis_Mechanism Figure 1: Primary Reaction Mechanism SM1 Ethyl Cyanoacetate INT1 Cyanoacetic Acid Hydrazide (Intermediate) SM1->INT1 Condensation (-EtOH) SM2 Hydrazine Hydrate SM2->INT1 PROD This compound (Enol Tautomer) INT1->PROD Intramolecular Cyclization TAUT 5-Amino-1,2-dihydropyrazol-3-one (Keto Tautomer) PROD->TAUT Tautomerization

Caption: Figure 1: Primary Reaction Mechanism.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most probable causes and how can I optimize for a better output?

Low yield is a frequent issue stemming from incomplete reactions, competing side reactions, or product loss during workup and purification. The reaction is highly exothermic, and improper control is a primary culprit.[3][4]

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Poor Temperature Control The initial condensation is highly exothermic. Uncontrolled temperature spikes can accelerate side reactions, such as dimerization or degradation of the thermally sensitive intermediate.[3]Maintain the reaction temperature at 0-5°C during the addition of hydrazine hydrate. Use an ice bath and monitor the internal temperature, not just the bath temperature. Add the hydrazine dropwise over an extended period to manage the exotherm.[3]
Incorrect Stoichiometry Hydrazine is volatile and can be lost if the reaction is run open or at elevated temperatures. An insufficient amount of hydrazine will lead to unreacted ethyl cyanoacetate.Use a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate to ensure the complete conversion of the starting ester.
Suboptimal pH for Cyclization The intramolecular cyclization step is pH-sensitive. If the medium is too acidic, the nucleophilicity of the terminal amine is reduced. If too basic, other side reactions can be promoted.The reaction is typically run under neutral or slightly basic conditions afforded by the hydrazine itself. Some protocols add a catalytic amount of a weak acid like acetic acid to facilitate the initial condensation.[5] If your yield is low, verify the pH after hydrazine addition and adjust to ~8-9 if necessary.
Premature Product Precipitation If the product precipitates from the reaction mixture before the reaction is complete, it can trap starting materials or intermediates, leading to an impure final product and artificially low yield of pure compound.[3]Select a solvent system where the product has moderate solubility at the reaction temperature but lower solubility upon cooling. Ethanol or methanol are common choices.[1][2] If precipitation is aggressive, consider using a co-solvent like DMF in small amounts.
Q2: My final product is off-color (yellow to brown) and shows multiple impurities by TLC/LC-MS. What are these side products?

Discoloration is a classic sign of oxidative degradation. The aminopyrazole ring system is electron-rich and susceptible to oxidation, while other side reactions can also generate significant impurities.

Side_Reactions Figure 2: Major Side Reaction Pathways START Ethyl Cyanoacetate + Hydrazine PROD This compound START->PROD Desired Pathway SP3 Bis-Adduct (Hydrazide Impurity) START->SP3 Excess Hydrazine (Incorrect Stoichiometry) SP1 Azo-Dimer PROD->SP1 Oxidative Dimerization (e.g., Air, Trace Metals) SP2 Oxidative Degradation Products (Colored) PROD->SP2 Air Oxidation

Caption: Figure 2: Major Side Reaction Pathways.

Common Impurities and Their Origin:

  • Oxidative Dimers (Azo Compounds): This is a very common side reaction, especially if the reaction is exposed to air for prolonged periods or if trace metal catalysts (e.g., copper from spatulas or reactors) are present.[6] The amino group of one pyrazole molecule can couple with another, leading to highly colored azo-dimers after oxidation.[7]

    • Prevention: Run the reaction under an inert atmosphere (N₂ or Ar). Use deoxygenated solvents. Avoid metal spatulas for transfers where possible.

  • Ring-Opened or Degradation Products: Harsh conditions (high heat, extreme pH) can lead to the degradation of the pyrazole ring, forming various colored impurities. Oxidative ring-opening can also occur, yielding reactive diazenylacrylonitrile derivatives.[8]

    • Prevention: Strictly control the reaction temperature and avoid unnecessary exposure to strong acids or bases during workup.

  • Unreacted Cyanoacetic Acid Hydrazide: If the cyclization step is incomplete, this intermediate will remain. It has different polarity from the final product and is usually visible on TLC.

    • Prevention: Ensure sufficient reaction time for the cyclization step, which may require gentle heating (e.g., reflux in ethanol) after the initial exothermic addition is complete.

Q3: How can I effectively purify this compound and remove persistent colored impurities?

Due to its high polarity and amphoteric nature, this compound can be challenging to purify via column chromatography. Recrystallization is the most effective method.

Recommended Purification Protocol: Recrystallization

  • Solvent Selection: Ethanol is often a good first choice.[9] Water can also be used, but the compound has higher solubility. For stubborn impurities, a mixed solvent system like Ethanol/Water or Ethanol/Ethyl Acetate can be effective.

  • Procedure: a. Dissolve the crude product in a minimum amount of hot (near boiling) ethanol. The solution may still have some color. b. Add a small amount (1-2% w/w) of activated charcoal to the hot solution. Caution: Add charcoal carefully to avoid bumping. c. Keep the solution hot for 5-10 minutes to allow the charcoal to adsorb the colored, non-polar impurities. d. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. This step is critical and must be done quickly to prevent the product from crystallizing in the funnel. e. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator for 1-2 hours to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: What are the tautomeric forms of this compound, and does it matter for my subsequent reactions?

A: this compound exists in a dynamic equilibrium between several tautomeric forms, primarily the OH-form (this compound) and the CH-form (5-Amino-1,2-dihydropyrazol-3-one).[10] The OH-form benefits from the aromaticity of the pyrazole ring and is often the predominant tautomer in solution.[5][11] However, in the solid state and in certain solvents, the CH-keto form can be significant. For subsequent reactions, the specific tautomer present can influence reactivity. For example, reactions at the oxygen (e.g., O-alkylation) proceed from the OH-form, while reactions alpha to the carbonyl would involve the CH-form. It is crucial to consider this equilibrium when planning derivatization.

Q: What is a reliable analytical workflow to check the purity of my final product?

A: A multi-technique approach is recommended for robust quality control.

Analytical_Workflow Figure 3: Recommended Analytical Workflow START Final Product TLC TLC / LC-MS (Initial Purity Check) START->TLC NMR 1H & 13C NMR (Structural Confirmation) TLC->NMR If Pure MS High-Res MS (Molecular Formula) NMR->MS FTIR FTIR (Functional Groups) MS->FTIR END Purity & Identity Confirmed FTIR->END

Caption: Figure 3: Recommended Analytical Workflow.

  • Thin-Layer Chromatography (TLC): Use a polar mobile phase (e.g., 10-20% Methanol in Dichloromethane) to get good separation. Visualize under UV light and with a potassium permanganate stain to check for baseline impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of purity (% area) and confirms the molecular weight of the main peak and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a solvent like DMSO-d₆ are essential for confirming the chemical structure and identifying any residual starting materials or intermediates.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups: N-H stretches (amine), O-H stretch (hydroxyl), and potentially a C=O stretch (~1700 cm⁻¹) if the keto tautomer is present.

Q: My synthesis is for a GMP environment. What are the critical process parameters to monitor and control?

A: For a regulated synthesis, the following parameters are critical:

Parameter Control Method Justification
Reagent Quality Certificate of Analysis (CofA) for all starting materials.Ensures consistency and minimizes introduction of catalytic impurities.
Addition Rate & Temperature Automated pump for reagent addition; calibrated temperature probes.Crucial for managing the exotherm, ensuring safety, and minimizing side product formation.[3]
Stirring Efficiency Defined impeller type and RPM; visual confirmation of good mixing.Inadequate mixing can create local hot spots or concentration gradients, leading to inconsistent results and impurity formation.[3]
Reaction Time In-process control (IPC) checks via HPLC at defined intervals.Ensures the reaction goes to completion without allowing for significant product degradation.
Drying Conditions Vacuum oven with controlled temperature and time.Residual solvent or moisture can affect the stability and purity of the final Active Pharmaceutical Ingredient (API) intermediate.

Validated Experimental Protocol

Synthesis of this compound

This protocol is adapted from established literature procedures and optimized for safety and purity.[1][2]

Materials:

  • Ethyl cyanoacetate (1.0 eq)

  • Hydrazine hydrate (~64% solution, 1.2 eq)

  • Ethanol (Absolute, 5 mL per gram of ethyl cyanoacetate)

Procedure:

  • Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.

  • Charge the flask with ethyl cyanoacetate and ethanol. Stir the solution and allow it to cool to 0-5°C.

  • Charge the dropping funnel with hydrazine hydrate.

  • Add the hydrazine hydrate dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. A white precipitate of the intermediate may form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux (~78°C) and maintain for 2-3 hours. The reaction should become a clear, homogeneous solution before the final product begins to crystallize.

  • Monitor the reaction for completion by TLC (Mobile Phase: 15% MeOH/DCM).

  • Once complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to maximize crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 40-50°C to a constant weight. The expected product is a white to off-white crystalline solid.

References

  • BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Othman, A. H. (2022). Ethyl Cyanoacetate Reactions. ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2022). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. Retrieved from [Link]

  • Knorr, L. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP. Retrieved from [Link]

  • Wang, C., et al. (2020). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. Retrieved from [Link]

  • Shvekhgeimer, M. G. (2006). Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. ARKIVOC. Retrieved from [Link]

  • Reddit user discussion. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link]

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. Retrieved from [Link]

  • Juhl, M., et al. (2021). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. Retrieved from [Link]

  • Tu, S., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-hydroxypyrazole. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Interpretation of Complex NMR Spectra of 3-Amino-1H-pyrazol-5-ol Tautomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the complexities of interpreting the NMR spectra of 3-Amino-1H-pyrazol-5-ol, a molecule of significant interest that presents unique analytical challenges due to its tautomeric nature. My goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and confidently interpret your experimental data.

FAQ 1: The Basics of Tautomerism in this compound

Q: I've just acquired an NMR spectrum of this compound and it's much more complex than I anticipated. What are the primary tautomeric forms I should be aware of?

A: It's a common experience to be surprised by the complexity of the NMR spectrum for this compound. The issue arises because this compound doesn't exist as a single, static structure in solution. Instead, it is an equilibrium mixture of at least three major tautomeric forms.[1][2] This equilibrium is dynamic, and the relative populations of these tautomers can be highly sensitive to environmental conditions.

The three principal tautomers you are likely observing are:

  • The OH-Form (this compound): This is the aromatic hydroxy-pyrazole form.

  • The NH-Form (5-Amino-1,2-dihydro-3H-pyrazol-3-one): A non-aromatic pyrazolone structure.

  • The CH-Form (3-Amino-1,5-dihydro-4H-pyrazol-4-one): Another non-aromatic pyrazolone structure, though often less stable and populated than the NH-form.

The relative stability of these forms is generally considered to be CH > NH > OH, but this can be influenced by various factors.[1] The rapid interconversion between these forms on the NMR timescale can lead to broadened signals or a set of averaged signals, further complicating the spectrum.

tautomers OH OH-Form (Aromatic) NH NH-Form (Pyrazolone) OH->NH Proton Transfer CH CH-Form (Pyrazolone) NH->CH Proton Transfer

Caption: Tautomeric equilibrium of this compound.

FAQ 2: Interpreting Your ¹H and ¹³C NMR Spectrum

Q: I see multiple sets of signals in my NMR. How can I begin to assign these to the different tautomers?

A: Differentiating the signals of each tautomer is the primary challenge. The key is to understand how the electronic environment of the protons and carbons differs in each form. The aromatic OH-form will have distinct chemical shifts compared to the non-aromatic NH and CH forms.

Here is a table summarizing the expected chemical shift ranges. Note that these are approximate and can vary based on solvent and other experimental conditions.

Tautomer Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale
OH-Form H4~5.5 - 6.0~90 - 100Olefinic proton and carbon in an electron-rich aromatic ring.
C3~155 - 165Carbon attached to both amino and hydroxyl groups in an aromatic system.
C5~150 - 160Carbon attached to the hydroxyl group.
NH-Form H4~3.0 - 3.5 (CH₂)~40 - 50Aliphatic protons on a methylene group adjacent to a carbonyl.
C3~150 - 160Carbon in an enamine-like system.
C5~170 - 180Carbonyl carbon.
CH-Form H5~4.5 - 5.0 (CH)~70 - 80Methine proton adjacent to two nitrogen atoms.
C3~160 - 170Carbon double bonded to nitrogen.
C4~190 - 200Carbonyl carbon.

Expert Tip: The most diagnostic signals are often the C4 and C5 carbons. The significant downfield shift of the carbonyl carbon in the NH and CH forms is a key indicator. For proton NMR, the appearance of an aliphatic CH₂ signal is a strong suggestion of the NH-form.

FAQ 3: The Critical Role of the NMR Solvent

Q: My NMR spectrum changes dramatically when I switch from CDCl₃ to DMSO-d₆. Why does this happen and how can I use it to my advantage?

A: This is an excellent and crucial observation. The tautomeric equilibrium is highly sensitive to the solvent environment.[3] Solvents can shift the equilibrium by preferentially stabilizing one tautomer over another through interactions like hydrogen bonding.[3]

  • Aprotic, non-polar solvents (e.g., CDCl₃, Benzene-d₆): These solvents tend to favor the less polar tautomers. In many pyrazolone systems, the CH form predominates in nonpolar solvents.[1] You may also see evidence of dimer formation through intermolecular hydrogen bonding, which can further complicate the spectra.[4]

  • Polar, protic solvents (e.g., DMSO-d₆, Methanol-d₄): These solvents can form strong hydrogen bonds with the solute. DMSO-d₆, being a strong hydrogen bond acceptor, can stabilize the OH and NH forms.[5][6] It is common to see a higher population of the OH and NH tautomers in DMSO-d₆.[5][6]

You can leverage this solvent dependency as an analytical tool:

Experimental Protocol: Solvent-Dependent NMR Study

  • Sample Preparation: Prepare three separate, equally concentrated NMR samples of your compound in:

    • A non-polar aprotic solvent (e.g., CDCl₃).

    • A polar aprotic solvent (e.g., DMSO-d₆).

    • A polar protic solvent (e.g., Methanol-d₄).

  • Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra for each sample under identical temperature and concentration conditions.

  • Analysis: Carefully compare the spectra. Look for signals that increase or decrease in intensity relative to others. For instance, if a set of aromatic signals is more prominent in DMSO-d₆, it strongly suggests they belong to the OH-form. Conversely, if aliphatic signals are more pronounced in CDCl₃, they are likely from the NH or CH forms.

solvent_effect cluster_0 Non-Polar Solvent (e.g., CDCl₃) cluster_1 Polar Aprotic Solvent (e.g., DMSO-d₆) CH_favored CH-Form (Favored) OH_NH_favored OH & NH Forms (Stabilized) Equilibrium Tautomeric Equilibrium Equilibrium->CH_favored Equilibrium->OH_NH_favored

Caption: Influence of solvent polarity on tautomeric equilibrium.

FAQ 4: Advanced Troubleshooting with 2D NMR

Q: I'm still struggling to make definitive assignments with 1D NMR alone. What are the next steps?

A: When 1D NMR is insufficient, 2D NMR techniques are your most powerful tools for unambiguous structure elucidation.[7][8] For tautomer analysis, HMBC (Heteronuclear Multiple Bond Correlation) is particularly invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It's a great starting point to quickly identify which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is the key to piecing together the carbon skeleton and distinguishing between tautomers.

Key HMBC Correlations to Look For:

  • To Identify the OH-Form: Look for a correlation from the H4 proton to both the C3 and C5 carbons.

  • To Identify the NH-Form: The protons on C4 (the CH₂ group) should show a correlation to the C5 carbonyl carbon.

  • To Identify the CH-Form: The H5 proton should show correlations to C4 (carbonyl) and C3.

Experimental Protocol: HMBC Spectroscopy

  • Sample Preparation: Prepare a moderately concentrated sample in a suitable deuterated solvent where you see a good mixture of tautomers (DMSO-d₆ is often a good choice).

  • Tuning: Ensure the NMR probe is properly tuned for both ¹H and ¹³C frequencies.

  • Parameter Optimization: Set the HMBC experiment's long-range coupling constant (J(C,H)) to a typical value of 8-10 Hz. This will optimize for 2- and 3-bond correlations.

  • Acquisition: Run the HMBC experiment. This may require several hours depending on your sample concentration.

  • Data Analysis: Process the 2D data and meticulously analyze the cross-peaks to build the connectivity map for each tautomer present.

hmbc_workflow start Ambiguous 1D NMR run_hmbc Acquire HMBC Spectrum start->run_hmbc analyze_correlations Analyze ²JCH and ³JCH Correlations run_hmbc->analyze_correlations assign_oh Assign OH-Form (H4 -> C3, C5) analyze_correlations->assign_oh assign_nh Assign NH-Form (H4 -> C5=O) analyze_correlations->assign_nh end Definitive Tautomer Assignments assign_oh->end assign_nh->end

Caption: Workflow for signal assignment using 2D NMR.

FAQ 5: Common Pitfalls and How to Avoid Them

Q: My results are inconsistent between experiments. What other factors could be influencing the tautomeric equilibrium?

A: Reproducibility issues often stem from subtle, uncontrolled variables in the experimental setup. Besides the solvent, you should pay close attention to the following:

  • pH: Trace amounts of acid or base in your NMR sample can act as catalysts for interconversion or shift the equilibrium. Ensure your NMR tubes are clean and use high-purity solvents. If your compound has acidic or basic sites, the pKa of the solvent can also play a role.[9][10]

  • Temperature: Tautomeric equilibria are temperature-dependent.[9][11] Running experiments at different temperatures (Variable Temperature NMR or VT-NMR) can be a powerful diagnostic tool. At lower temperatures, the rate of interconversion between tautomers may slow down sufficiently on the NMR timescale, causing broad, averaged signals to resolve into sharp, distinct signals for each tautomer.[7][11]

  • Concentration: At high concentrations, intermolecular hydrogen bonding can lead to the formation of dimers or larger aggregates.[4][6] This self-association can favor one tautomer over another. Always report the concentration at which your spectra were acquired and check for concentration dependence by running a dilution study.

By carefully controlling these three factors—pH, temperature, and concentration—you can significantly improve the reproducibility and accuracy of your NMR analysis of this compound tautomers.

References

  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2010). ChemInform, 41(31). [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (1996). Magnetic Resonance in Chemistry, 34(12), 937-944. [Link]

  • N-Aminopyrroledione–hydrazonoketene–pyrazolium oxide–pyrazolone rearrangements and pyrazolone tautomerism. (2002). J. Chem. Soc., Perkin Trans. 1, 103-110. [Link]

  • Secrieru, A. (2019). Revisiting the structure and chemistry of 3(5)-substituted pyrazoles. Magnetochemistry, 5(4), 63. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). Molecules, 23(12), 3196. [Link]

  • Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. (2002). Journal of Molecular Structure, 605(2-3), 159-166. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Magnetochemistry, 5(4), 63. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6533. [Link]

  • On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. (2001). Magnetic Resonance in Chemistry, 39(8), 449-454. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (2014). Revista de Chimie, 65(1), 28-32. [Link]

  • The tautomerism of pyrazolines (dihydropyrazoles). (2016). Arkivoc, 2017(2), 275-293. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (1998). New Journal of Chemistry, 22(10), 1155-1161. [Link]

  • ChemInform Abstract: Structure and Tautomerism of 3(5)‐Amino‐5(3)‐arylpyrazoles in the Solid State and in Solution: An X‐Ray and NMR Study. (2010). ChemInform, 27(26). [Link]

  • 3-Amino-5-hydroxypyrazole. PubChem. [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. (2004). Heterocycles, 63(4), 865. [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2023). Walsh Medical Media. [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). Molecules, 26(14), 4272. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(6), 1-13. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2015). Magnetic Resonance in Chemistry, 53(10), 827-836. [Link]

  • Is there any effect of temperature on tautomerism?. (2012). ResearchGate. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (2000). Magnetic Resonance in Chemistry, 38(4), 291-294. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (2002). In NMR Spectra (pp. 199-236). [Link]

  • 1H-NMR: 2-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1yl)(phenyl)methyl)malononitrile (PZ-2). (2016). The Royal Society of Chemistry. [Link]

  • Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. (2022). Molecules, 27(19), 6245. [Link]

  • The Influence of pH and Temperature on Tautomerism Reactions of Some Aromatic Mono and Bi Schiff Bases (NJC). (2007). National Journal of Chemistry, 26, 299-306. [Link]

Sources

Navigating the Stability of 3-Amino-1H-pyrazol-5-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for 3-Amino-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic compound in their experiments. Our goal is to provide you with in-depth, field-proven insights to prevent its degradation during storage and handling, ensuring the integrity and reproducibility of your results. We will delve into the causality behind storage and handling choices, offering a self-validating system of protocols and troubleshooting.

Understanding the Molecule: Tautomerism and Inherent Instabilities

This compound is a dynamic molecule that exists in multiple tautomeric forms, primarily the -ol, -one, and zwitterionic forms. This equilibrium is influenced by the solvent and pH, which has implications for its reactivity and stability.

Caption: Tautomeric forms of this compound.

Tautomerism This compound This compound (OH-form) 3-Amino-1,2-dihydropyrazol-5-one 3-Amino-1,2-dihydropyrazol-5-one (CH-form) This compound->3-Amino-1,2-dihydropyrazol-5-one Keto-enol tautomerism Zwitterion Zwitterionic form 3-Amino-1,2-dihydropyrazol-5-one->Zwitterion Proton transfer Zwitterion->this compound Proton transfer

The presence of both an amino and a hydroxyl group on the pyrazole ring makes the molecule susceptible to several degradation pathways, which we will explore in detail.

Frequently Asked Questions (FAQs)

Q1: My this compound has changed color from off-white to brown. Is it still usable?

A change in color, typically to yellow or brown, is a strong indicator of degradation, most likely due to oxidation.[1] The amino group makes the pyrazole ring electron-rich and thus susceptible to oxidation, which can lead to the formation of colored oligomers or ring-opened byproducts. For applications requiring high purity, it is strongly recommended to use a fresh, uncolored lot. You can assess the purity of the discolored material using the HPLC method outlined in the "Analytical Protocols" section of this guide.

Q2: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored under controlled conditions that limit its exposure to atmospheric oxygen, moisture, light, and elevated temperatures.

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the rate of thermally induced degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the electron-rich aminopyrazole ring.[2][3][4][5][6]
Light Amber vial or opaque containerProtects the compound from photodegradation.[3]
Moisture Tightly sealed container with desiccantMinimizes hydrolysis and moisture-mediated degradation.[2][3]

Q3: Can I store this compound in solution?

Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation, particularly hydrolysis. If short-term storage in solution is necessary, use a degassed, anhydrous aprotic solvent and store at low temperatures under an inert atmosphere.

Q4: What are the main degradation pathways for this compound?

The primary degradation pathways are oxidation, hydrolysis, and photodegradation.

Caption: Major degradation pathways of this compound.

Degradation_Pathways Start This compound Oxidation Oxidation (O2, peroxides) Start->Oxidation Hydrolysis Hydrolysis (H2O, acid/base) Start->Hydrolysis Photodegradation Photodegradation (UV/Vis light) Start->Photodegradation RingOpening Ring-Opened Products Oxidation->RingOpening Oligomers Colored Oligomers Oxidation->Oligomers HydrolyzedProducts Hydrolyzed Byproducts Hydrolysis->HydrolyzedProducts Photoisomers Photoisomers & Radicals Photodegradation->Photoisomers

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Discoloration (yellowing/browning) of solid material Oxidation Discard the material if high purity is critical. To prevent recurrence, store the compound under an inert atmosphere (e.g., in a glovebox or a desiccator backfilled with argon). The electron-rich amino group makes the pyrazole ring susceptible to autoxidation, which is a radical chain reaction initiated by molecular oxygen.[1]
Poor solubility or presence of insoluble particulates Polymerization/Oligomerization This can be a result of advanced degradation. It is best to use a fresh sample. These byproducts can arise from reactive intermediates formed during oxidation or other degradation pathways.
Inconsistent or non-reproducible experimental results Degradation of stock solutions Prepare fresh solutions for each experiment from solid material stored under recommended conditions. The stability of the compound is significantly lower in solution.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products Refer to the "Forced Degradation and Product Identification" section below to tentatively identify the nature of the degradation (e.g., oxidative, hydrolytic). Implement stricter storage and handling protocols.

Advanced Technical Insights: Degradation Mechanisms and Prevention

Oxidative Degradation

The primary cause of discoloration and purity loss in this compound is oxidation. The amino group activates the pyrazole ring, making it susceptible to attack by atmospheric oxygen. This can lead to complex reaction cascades, including the formation of imines, quinone-like structures, and ultimately, ring-opening to form highly colored and often insoluble byproducts.

Preventative Measures:

  • Inert Atmosphere: The most effective preventative measure is the strict exclusion of oxygen.[2][3][4][5][6] Handling and storing the compound in a glovebox or using Schlenk line techniques is highly recommended for sensitive applications.

  • Antioxidants: For some applications, the addition of a radical-scavenging antioxidant may be considered, although compatibility and potential interference with downstream reactions must be evaluated. Butylated hydroxytoluene (BHT) is a common antioxidant that functions as a chain-breaking free radical scavenger and could potentially inhibit autoxidation.[7][8][9][10][11]

Hydrolytic Degradation

While the pyrazole ring itself is relatively stable to hydrolysis, the presence of the amino and hydroxyl groups can facilitate degradation in aqueous solutions, especially under acidic or basic conditions.[2][12] The exact mechanism can be complex, but it may involve protonation or deprotonation of the ring nitrogens, followed by nucleophilic attack by water.

Preventative Measures:

  • Moisture Exclusion: Store the solid compound in a desiccator over a strong desiccant like phosphorus pentoxide or in a dry, inert atmosphere.

  • Aprotic Solvents: When preparing solutions, use anhydrous, aprotic solvents. If an aqueous medium is required, use freshly prepared buffers and keep the solution time to a minimum.

Photodegradation

Exposure to UV or even high-intensity visible light can provide the energy to induce photochemical reactions in the pyrazole ring.[5][6][13][14] This can lead to the formation of radicals, photoisomers, or fragmentation of the molecule.

Preventative Measures:

  • Light Protection: Always store the compound in amber glass vials or other opaque containers to protect it from light.[3]

  • Minimize Exposure: During handling and experimental setup, minimize exposure to ambient light.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability of the molecule under various stress conditions and to identify potential degradation products.

Caption: Workflow for a forced degradation study.

Forced_Degradation_Workflow Start Prepare solutions of This compound Stress Expose to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stress->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Stress->Oxidation Thermal Thermal Stress (e.g., 80°C, solid & solution) Stress->Thermal Photo Photostability (ICH Q1B conditions) Stress->Photo Analysis Analyze samples by LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification Identify Degradation Products Analysis->Identification

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 6, 24 hours). Neutralize the sample before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C for a defined period. Neutralize the sample before analysis.[15]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature for a defined period, protected from light.[1]

    • Thermal Degradation: Store aliquots of the stock solution and solid material at an elevated temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using the HPLC-UV/MS method described below.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This method is designed to separate the parent compound from its potential degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm and 254 nm; MS (ESI+)

Sample Preparation:

  • Dilute the sample (from storage or forced degradation study) to a final concentration of approximately 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Data Analysis:

  • Monitor the peak area of the parent compound to quantify its degradation.

  • Use the mass spectrometer to obtain mass-to-charge ratios (m/z) of any new peaks that appear in the chromatograms of the stressed samples. This data is crucial for the tentative identification of degradation products.[15][16][17][18]

Conclusion

The chemical integrity of this compound is paramount for the success of your research. By understanding its inherent instabilities and implementing the rigorous storage and handling protocols outlined in this guide, you can significantly mitigate the risk of degradation. Proactive measures, such as storing under an inert atmosphere and protecting from light and moisture, are the cornerstones of maintaining the purity and reactivity of this valuable compound. For any further questions or specialized applications, do not hesitate to contact our technical support team.

References

  • Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH. Retrieved January 3, 2026, from [Link]

  • 3-Amino-5-hydroxypyrazole. (2025). PubChem. Retrieved January 3, 2026, from [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved January 3, 2026, from [Link]

  • Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. (2005). Pharmaceutical Development and Technology, 10(1), 115-125. [Link]

  • Verduin, J., den Uijl, M. J., Peters, R. J. B., & van Bommel, M. R. (2020). Photodegradation Products and their Analysis in Food. HSOA Journal of Food Science and Nutrition, 6, 067. [Link]

  • Glove Boxes for Sensitive Chemicals & Materials. (n.d.). Inert Corporation. Retrieved January 3, 2026, from [Link]

  • Fujisawa, S., Kadoma, Y., & Yokoyama, T. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids, 130(2), 189-195. [Link]

  • Păunescu, V., Gligor, D., & Vlase, L. (2019). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Clujul Medical, 92(4), 389–394. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research, 7(1), 99-102. Retrieved January 3, 2026, from [Link]

  • Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. (2004). Request PDF. Retrieved January 3, 2026, from [Link]

  • This compound. (n.d.). Matrix Fine Chemicals. Retrieved January 3, 2026, from [Link]

  • Menard, K., Brostow, W., & Menard, N. R. (2011). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Chemistry & Chemical Technology, 5(4), 385-390. [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6, 145-155. [Link]

  • Radical scavenging behavior of butylated hydroxytoluene against oxygenated free radicals in physiological environments: Insights from DFT calculations. (2023). Request PDF. Retrieved January 3, 2026, from [Link]

  • This compound. (n.d.). Matrix Fine Chemicals. Retrieved January 3, 2026, from [Link]

  • Kulisic, T., Radonic, A., Katalinic, V., & Milos, M. (2004). Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems. Journal of Agricultural and Food Chemistry, 52(21), 6546-6552. [Link]

  • In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s. (2007). Biomacromolecules, 8(9), 2881-2888. [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 1-(4-amino-2-sulfophenyl)-4,5-dihydro-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 3, 2026, from [Link]

  • Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. (2018). Agilent. Retrieved January 3, 2026, from [Link]

  • Al-Aani, H., & Al-Obaidy, A. A. M. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325. [Link]

  • Oxidation of the aromatic amino acids tryptophan and tyrosine disrupts their anabolic effects on bone marrow mesenchymal stem cells. (2017). Aging Cell, 16(5), 1100–1110. [Link]

  • Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon. (2012). LCGC International. Retrieved January 3, 2026, from [Link]

Sources

Technical Support Center: Safe Handling and Disposal of 3-Amino-1H-pyrazol-5-ol and Associated Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Amino-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this versatile chemical intermediate. The following information synthesizes safety data, established laboratory protocols, and field-proven insights to address common questions and troubleshooting scenarios. Our goal is to provide a self-validating framework for your experimental work, grounded in authoritative safety standards.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the chemical hazards associated with this compound and its common reagents is the foundation of safe laboratory practice. This is not merely a procedural formality; it is a critical step in anticipating and mitigating risks.

1.1: GHS Classification of this compound

This compound (CAS No: 53666-79-8) is classified as a hazardous substance.[1] The primary risks are associated with its irritant properties and potential harm if ingested.

Hazard Class & CategoryHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]GHS07
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]GHS07
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[1][2]GHS07
1.2: Hazards of Common Reagents

Experiments involving this compound often utilize reagents with their own significant hazard profiles.

  • Hydrazine and Hydrazine Hydrate: Frequently used for the synthesis of the pyrazole ring, hydrazine is a powerful reducing agent that is corrosive, highly toxic, and a suspected human carcinogen.[3][4] It reacts violently with oxidizing agents and certain metals.[5] Its handling requires the most stringent safety measures.

  • Strong Acids and Bases (e.g., HCl, NaOH): Used for pH adjustments or as catalysts, these are corrosive and can cause severe burns upon contact.

  • Halogenating Agents (e.g., N-bromosuccinimide (NBS), N-iodosuccinimide (NIS)): These reagents are strong oxidizers and can be severe irritants to the skin, eyes, and respiratory system.[6]

  • Organic Solvents (e.g., Ethanol, DMSO, Acetonitrile): Hazards vary from flammability (ethanol) to skin absorption and potential toxicity (DMSO, acetonitrile).

Section 2: Frequently Asked Questions (FAQs) on Safe Handling

This section addresses the most common queries regarding the day-to-day handling of this compound.

Q1: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A1: A multi-layered PPE approach is required to prevent exposure through all potential routes (inhalation, dermal, ocular).

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield is required when there is a significant splash risk.[2][7]Protects against splashes and airborne dust, preventing serious eye irritation.[1]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber) inspected before use.[8]Prevents direct skin contact, which can cause irritation.[1] Double-gloving is recommended when handling highly concentrated solutions or associated hazardous reagents like hydrazine.
Body Protection A long-sleeved, impermeable lab coat and closed-toe shoes are mandatory.[2]Protects skin from accidental spills and contamination.
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood.[7] In cases of insufficient ventilation or when handling large quantities of powder, a NIOSH-approved respirator (e.g., N95 for particulates or a respirator with appropriate cartridges for vapors) must be used.[2][9]Prevents inhalation of the powder, which may cause respiratory tract irritation.[1]

Q2: How should I properly store this compound?

A2: Proper storage is crucial for maintaining the compound's integrity and ensuring laboratory safety. Store in a cool, dry, and well-ventilated area.[9][10] The container must be kept tightly closed to prevent exposure to air and moisture.[10] Some related pyrazole compounds are noted to be light and air-sensitive, so storage in a dark place and under an inert atmosphere (e.g., argon or nitrogen) is a best practice.[11] Crucially, it must be stored away from incompatible materials such as strong oxidizing agents and strong acids.[2][11]

Q3: What are the critical engineering controls required for its use?

A3: All work with this compound, especially weighing the solid and preparing solutions, must be conducted in a certified chemical fume hood.[11][12] This is the primary engineering control to minimize inhalation exposure. The work area must also have immediate access to an emergency eyewash station and a safety shower.[2][9]

Q4: I'm using hydrazine hydrate as a reagent. What extra precautions are needed?

A4: Hydrazine hydrate is exceptionally hazardous and demands additional precautions.

  • Designated Area: All work with hydrazine must be performed in a designated area within a fume hood to prevent cross-contamination.

  • Waste Segregation: Hydrazine waste must be kept in a dedicated, clearly labeled, and sealed container. It must never be mixed with other waste streams, especially those containing oxidizing agents, as this can lead to a violent reaction.[5]

  • Ventilation: Ensure the fume hood has a high airflow rate. An ammonia-like odor indicates a vapor concentration exceeding safe exposure limits.[13][14]

  • PPE: Butyl rubber gloves are often recommended for handling hydrazine.[13] Always consult the specific Safety Data Sheet (SDS) for the concentration you are using.

Q5: Can I weigh this compound on an open bench?

A5: No. Weighing the solid compound on an open bench is a significant safety risk. The fine powder can easily become airborne, leading to inhalation and contamination of surfaces.[10][11] All weighing operations must be performed within a chemical fume hood or a ventilated balance enclosure to contain any dust.

Section 3: Troubleshooting Guide: Experimental & Disposal Issues

Q1: My reaction is turning dark brown and producing a tar-like substance. What could be the cause?

A1: This is a common issue often related to oxidation or polymerization.

  • Causality: The amino (-NH2) and hydroxyl (-OH) groups on the pyrazole ring are susceptible to oxidation, especially in the presence of air, heat, or certain metal catalysts. This can lead to the formation of colored, polymeric byproducts.

  • Troubleshooting Steps:

    • Atmosphere Control: Ensure your reaction is running under an inert atmosphere (nitrogen or argon), especially if heating is involved.

    • Reagent Purity: Check the purity of your starting materials and solvents. Peroxides in solvents like THF or ethers can initiate unwanted side reactions.

    • Temperature Control: Avoid excessive heating. Run the reaction at the lowest effective temperature.

Q2: How do I handle a small spill of this compound powder?

A2: For a small, contained spill (e.g., a few grams inside a fume hood):

  • Alert & Secure: Alert others in the immediate area. Ensure you are wearing your full PPE.

  • Contain Dust: Do not use a dry brush or towel, as this will aerosolize the powder. Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.

  • Clean-up: Carefully sweep or shovel the material into a suitable, labeled container for solid hazardous waste.[2][11] Avoid creating dust during this process.[2]

  • Decontaminate: Wipe the spill area with a damp cloth, followed by soap and water. Place all cleaning materials into the same hazardous waste container.

  • Dispose: Seal and label the container for disposal according to your institution's hazardous waste procedures.

Q3: How do I properly dispose of waste containing this compound?

A3: All waste must be treated as hazardous.

  • Segregation is Key: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Unused reagent, contaminated filter paper, gloves, etc.

    • Non-Halogenated Liquid Waste: Solutions in solvents like ethanol, methanol, or DMSO.

    • Halogenated Liquid Waste: Solutions in solvents like dichloromethane or chloroform.

    • Aqueous Waste: Neutralized aqueous layers from workups.

  • Labeling: All containers must be clearly labeled with "Hazardous Waste," the full chemical names of all constituents (including solvents), and their approximate concentrations.

  • Consult EHS: Always follow the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department. Chemical waste generators are legally responsible for ensuring complete and accurate classification and disposal.[11]

Section 4: Emergency Procedures

Immediate and correct action during an emergency can significantly reduce the severity of an injury.

4.1: Exposure Protocols
Exposure RouteImmediate Action Protocol
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[15] Wash the area with soap and water.[2] Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][15] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Inhalation Move the person to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the victim may have ingested the substance).[11] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[2][11] If the person is conscious, rinse their mouth with water.[16] Never give anything by mouth to an unconscious person.[2][16] Seek immediate medical attention.[2]
4.2: Chemical Spill Response Workflow

The following diagram outlines the logical workflow for responding to a chemical spill.

SpillResponse cluster_assess Phase 1: Assess cluster_control Phase 2: Control & Contain cluster_cleanup Phase 3: Clean & Dispose Assess Assess Spill (Size, Hazard, Location) IsMajor Major Spill? Assess->IsMajor Alert Alert Personnel & Evacuate Area IsMajor->Alert Yes IsMinor Minor Spill (Controllable) IsMajor->IsMinor No CallEHS Call EHS/Emergency Response Alert->CallEHS DonPPE Don Appropriate PPE IsMinor->DonPPE Contain Contain Spill (Use Spill Kit) DonPPE->Contain Clean Clean & Neutralize Spill Area Contain->Clean Package Package Waste (Label Clearly) Clean->Package Dispose Dispose via EHS Protocols Package->Dispose

Caption: Workflow for Chemical Spill Response.

References

  • Synquest Labs. (n.d.). 3-Amino-5-(trifluoromethyl)-1H-pyrazole Safety Data Sheet.
  • BenchChem. (2025). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • PubChem. (2025). 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Amino-1H-pyrazole.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Amino-5-cyclopropyl-1H-pyrazole.
  • CymitQuimica. (2024). Safety Data Sheet.
  • MSDS of 3-Amino-5-(2-methoxyphenyl)-1H-pyrazole. (2009).
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Apollo Scientific. (2023). 3-Amino-5-methyl-1H-pyrazole Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Amino-3-methyl-1-phenyl-1H-pyrazole.
  • Fisher Scientific. (2010). Hydrazine hydrate - SAFETY DATA SHEET.
  • Reddit. (2018). Practical Hydrazine Hydrate Safety.
  • Sciencemadness. (2025). Safety precautions for hydrazine hydrate.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • EHSO. (2025). Spill Control/Emergency Response.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Amino-1H-pyrazol-5-ol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents. Among its derivatives, 3-Amino-1H-pyrazol-5-ol is a particularly valuable building block, offering versatile sites for chemical modification. Accurate and unambiguous structural elucidation of such intermediates is paramount to the success of any drug development campaign. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, providing detailed information about molecular structure and dynamics.

This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will explore the nuances of its spectral features, address the challenges posed by tautomerism, and provide a comparative analysis against the parent pyrazole heterocycle. This information is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required for confident structural verification and to facilitate the rational design of new chemical entities.

The Structural Complexity of this compound: Tautomerism

A key feature of this compound is its existence as a mixture of tautomers in solution. This prototropic tautomerism involves the migration of a proton, leading to distinct structural isomers that are in rapid equilibrium.[1][2] For this particular molecule, three primary tautomeric forms are considered: the OH-form (this compound), the CH-form (5-amino-1,2-dihydropyrazol-3-one), and the NH-form (3-imino-1,2-dihydropyrazol-5-ol). The equilibrium between these forms is influenced by factors such as solvent polarity and temperature.[1][3] This dynamic behavior has a direct and significant impact on the resulting NMR spectra, often leading to averaged signals or the presence of multiple sets of peaks.[3]

tautomers cluster_OH OH-Form cluster_CH CH-Form cluster_NH NH-Form OH This compound CH 5-Amino-1,2-dihydropyrazol-3-one OH->CH NH 3-Imino-1,2-dihydropyrazol-5-ol OH->NH CH->NH

Caption: Tautomeric equilibrium of this compound.

Experimental Protocol for NMR Analysis

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of polar heterocyclic compounds like this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the analyte, and its ability to form hydrogen bonds can sometimes slow down the exchange of labile protons (NH, OH), making them more readily observable.[4]

  • Concentration: Prepare a solution with a concentration of 10-20 mg/mL. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.

  • Procedure: Accurately weigh 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the solid is fully dissolved, using gentle vortexing if necessary.

2. NMR Data Acquisition:

  • Instrumentation: Data should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR Parameters:

    • Number of Scans: 1024-4096 scans (or more, depending on concentration).

    • Relaxation Delay: 2-5 seconds.

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis start Weigh Compound dissolve Dissolve in DMSO-d6 start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H1 Acquire 1H Spectrum transfer->acquire_H1 acquire_C13 Acquire 13C Spectrum transfer->acquire_C13 process Process Data (FT, Phasing) acquire_H1->process acquire_C13->process integrate Integrate & Assign Peaks process->integrate compare Compare with Reference integrate->compare

Sources

The Structural Foundation: Physicochemical Properties and Tautomerism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 3-Amino-1H-pyrazol-5-ol: A Comparative Analysis of EI and ESI Pathways

This guide provides a detailed technical analysis of the predicted mass spectrometric fragmentation patterns of this compound. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of data to explain the underlying chemical principles that govern ion formation and fragmentation. We will explore the critical role of tautomerism and compare the divergent fragmentation pathways induced by high-energy Electron Ionization (EI) versus soft Electrospray Ionization (ESI), providing a robust framework for the structural elucidation of this and related heterocyclic compounds.

This compound (Molecular Formula: C₃H₅N₃O, Exact Mass: 99.0433 Da) is a heterocyclic compound that serves as a valuable intermediate in organic synthesis.[1][2] A comprehensive understanding of its mass spectrometric behavior is predicated on recognizing its existence as a mixture of tautomers. The molecule can exist in several forms, primarily the hydroxy-amino and the keto-amino forms, due to proton migration. This tautomeric equilibrium is fundamental, as the specific form present in the gas phase during ionization will dictate the initial fragmentation steps.

The keto-enol tautomerism of the pyrazole ring and the potential for amino-imino tautomerism mean that the structure is not static. The keto tautomer, 5-amino-1,2-dihydropyrazol-3-one, is often the more stable form and plays a significant role in the fragmentation cascade, particularly in pathways involving the loss of carbon monoxide (CO).

Caption: Key tautomers of this compound.

High-Energy Fragmentation: The Electron Ionization (EI) Pathway

Electron Ionization (EI) is a hard ionization technique that bombards the molecule with high-energy electrons (~70 eV), leading to the formation of an energetically unstable radical cation (M⁺•) and subsequent extensive fragmentation.[3][4] The resulting mass spectrum provides a detailed "fingerprint" rich in structural information. The fragmentation of pyrazole rings under EI is well-documented and typically involves characteristic cleavages of the heterocyclic ring.[5]

For this compound, the molecular ion (M⁺•) would be observed at an m/z of 99. The proposed fragmentation cascade, driven by the instability of this radical cation, is outlined below.

G cluster_path1 Pathway A (Keto Tautomer) cluster_path2 Pathway B (Ring Cleavage) cluster_path3 Pathway C (Direct Ring Opening) M [C₃H₅N₃O]⁺• m/z 99 Molecular Ion F1 [C₂H₅N₃]⁺• m/z 71 M->F1 - CO F3 [C₂H₄N₂]⁺• m/z 56 M->F3 - HNCO F5 [C₃H₄NO]⁺• m/z 70 M->F5 - N₂H F2 [C₂H₅N]⁺• m/z 43 F1->F2 - N₂ F4 [CH₃N]⁺• m/z 29 F3->F4 - HCN

Caption: Proposed EI fragmentation pathways for this compound.

Key Proposed EI Fragments:

m/zProposed FormulaProposed Neutral LossMechanistic Rationale
99[C₃H₅N₃O]⁺•-Molecular Ion (M⁺•)
71[C₂H₅N₃]⁺•COLoss of carbon monoxide from the keto tautomer, a common pathway for cyclic ketones.
56[C₂H₄N₂]⁺•HNCOElimination of isocyanic acid, driven by the presence of adjacent N-H and C=O groups.
43[C₂H₅N]⁺•CO, N₂Subsequent loss of stable dinitrogen from the m/z 71 fragment, a characteristic pyrazole ring fragmentation.[5]
29[CH₃N]⁺•HNCO, HCNLoss of hydrogen cyanide from the m/z 56 fragment following ring cleavage.

Soft Ionization Fragmentation: The ESI-MS/MS Pathway

In contrast to EI, Electrospray Ionization (ESI) is a soft technique that typically generates an even-electron, protonated molecule ([M+H]⁺) with low internal energy.[4] Fragmentation is therefore minimal in a single-stage MS experiment. To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is isolated and subjected to Collision-Induced Dissociation (CID).

The fragmentation of the [M+H]⁺ ion (m/z 100) proceeds through different, charge-driven mechanisms, primarily involving the loss of small, stable neutral molecules.

G cluster_path1 Pathway A: Loss of Ammonia cluster_path2 Pathway B: Loss of Water cluster_path3 Pathway C: Loss of CO MH [C₃H₆N₃O]⁺ m/z 100 [M+H]⁺ F1 [C₃H₃NO]⁺ m/z 83 MH->F1 - NH₃ F3 [C₃H₄N₃]⁺ m/z 82 MH->F3 - H₂O F4 [C₂H₆N₃]⁺ m/z 72 MH->F4 - CO F2 [C₂H₃N]⁺ m/z 41 F1->F2 - CO

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Key Proposed ESI-MS/MS Fragments:

Precursor m/zProduct m/zProposed FormulaProposed Neutral LossMechanistic Rationale
10083[C₃H₃NO]⁺NH₃Loss of ammonia from the protonated amino group is a common pathway for primary amines.
10082[C₃H₄N₃]⁺H₂ODehydration involving the hydroxyl group (enol form) and an adjacent proton.
10072[C₂H₆N₃]⁺COLoss of carbon monoxide from the protonated keto tautomer.
8341[C₂H₃N]⁺COSubsequent loss of CO from the m/z 83 ion, indicating the initial fragment retained the keto structure.

Comparative Analysis: Diagnostic Ions and Structural Elucidation

The fragmentation patterns of this compound under EI and ESI are highly complementary, providing orthogonal data for confident structural confirmation.

  • EI vs. ESI: The most striking difference is the precursor ion: the radical cation M⁺• at m/z 99 in EI versus the protonated molecule [M+H]⁺ at m/z 100 in ESI. EI fragmentation is characterized by radical-driven ring cleavage (loss of N₂) while ESI fragmentation is dominated by the loss of small, stable neutral molecules (NH₃, H₂O) from the protonated site.

  • Comparison with Analogs:

    • 3-Amino-5-methyl-pyrazole: Under EI, this analog would show a molecular ion at m/z 97 and a prominent loss of a methyl radical (•CH₃) to form an ion at m/z 82, a pathway not available to the title compound.[6]

    • 3-Amino-5-phenylpyrazole: This analog (M⁺• at m/z 159) would be dominated by fragments containing the stable phenyl group, such as the phenyl cation (m/z 77) or fragments resulting from cleavage of the pyrazole ring while retaining the phenyl substituent.[7]

The presence of fragments corresponding to the loss of CO is a strong indicator of the keto tautomer's involvement, while the loss of H₂O in ESI suggests the presence of the enol form. The relative abundance of these ions can provide insight into the gas-phase tautomeric equilibrium.

Validated Experimental Protocol

To acquire the data discussed, a rigorous and self-validating experimental approach is necessary. The following protocol outlines the steps for analysis by both GC-MS (for EI) and LC-MS (for ESI).

G cluster_prep 1. Sample & Standard Preparation cluster_gcms 2A. GC-MS (EI) Analysis cluster_lcms 2B. LC-MS (ESI) Analysis cluster_analysis 3. Data Analysis & Interpretation Prep Dissolve this compound in appropriate solvent (e.g., Methanol for LC, Acetonitrile for GC) to 1 mg/mL (stock). Prepare 1-10 µg/mL working solutions. GC Inject 1 µL into GC-MS. Column: DB-5ms or equivalent. Inlet Temp: 250°C. Oven Program: 50°C hold 1 min, ramp to 280°C at 15°C/min. Prep->GC LC Inject 5 µL into LC-MS. Column: C18 (e.g., 2.1x50mm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient elution. Prep->LC MS_EI MS Detector (EI Mode). Ion Source Temp: 230°C. Ionization Energy: 70 eV. Scan Range: m/z 25-200. GC->MS_EI Analysis Process chromatograms and spectra. Identify M⁺• (EI) and [M+H]⁺ (ESI). Compare experimental fragment m/z values to proposed pathways. Confirm elemental composition with high-resolution MS. MS_EI->Analysis MS_ESI MS Detector (Positive ESI Mode). Full Scan (MS1): m/z 50-250. MS/MS (CID): Isolate m/z 100, vary collision energy (10-40 eV). LC->MS_ESI MS_ESI->Analysis

Caption: Workflow for comprehensive MS analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound standard.

    • For LC-MS analysis, dissolve in LC-MS grade methanol to create a 1 mg/mL stock solution. Serially dilute with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.

    • For GC-MS analysis, dissolve in high-purity acetonitrile or perform derivatization (e.g., silylation) if the compound shows poor volatility or peak shape.

  • LC-MS/MS (ESI) Parameters:

    • System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

    • Ionization: Electrospray Ionization, Positive Mode.

    • MS1 Scan: Acquire a full scan from m/z 50-250 to identify the [M+H]⁺ ion at m/z 100.051.

    • MS2 Scan (CID): Perform a product ion scan by isolating the precursor ion at m/z 100.1 ± 0.5. Apply a range of collision energies (e.g., stepped 10, 20, 40 eV) to observe both low-energy and high-energy fragmentation.

  • GC-MS (EI) Parameters:

    • System: A gas chromatograph coupled to a mass spectrometer.

    • Ionization: Electron Ionization at 70 eV.

    • Inlet: Split/splitless injector at 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Scan Mode: Scan from m/z 25-200 to detect the molecular ion and key fragments.

  • Data Validation and Interpretation:

    • Confirm the mass accuracy of the precursor and fragment ions using a high-resolution mass spectrometer.

    • Compare the observed fragmentation pattern against the proposed pathways in this guide.

    • Cross-reference results with spectral libraries (e.g., NIST) if available, though unique compounds may not be present.

Conclusion

The mass spectrometric analysis of this compound offers a compelling case study in the structural elucidation of small, multifunctional heterocyclic molecules. A dual-technique approach using both EI-MS and ESI-MS/MS provides a wealth of data that, when interpreted with an understanding of fundamental fragmentation mechanisms and tautomeric equilibria, enables unambiguous identification. The diagnostic ions predicted—arising from ring cleavages under EI and neutral losses under ESI—serve as reliable markers to characterize this molecule and differentiate it from its structural isomers and analogs.

References

  • PubChem. 3-amino-1-phenyl-1H-pyrazol-5-ol. National Center for Biotechnology Information. [Link]

  • ChemBK. this compound. [Link]

  • PubChem. 3-Amino-5-hydroxypyrazole. National Center for Biotechnology Information. [Link]

  • PharmaCompass. 3-amino-5-methyl pyrazole. [Link]

  • PubChem. 3-Amino-5-phenylpyrazole. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Santos, et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Badawy, et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • ResearchGate. EI fragmentation pattern for compound 7. [Link]

  • Matrix Fine Chemicals. this compound. [Link]

  • El-mahy, et al. (2018). mass spectral study on the fragmentation of 3-[2-(3,5-dimethyl-1h-pyrazol-1-yl)thiazol-4-yl]-2h-chromen-2-one by am1 method. ResearchGate. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Asif, et al. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. ResearchGate. [Link]

  • Kádár, et al. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Center for Biotechnology Information. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Vessecchi, et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]

  • Kertész, et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Center for Biotechnology Information. [Link]

  • ResearchGate. Scheme 19. Fragmentation of 3(5)-methyl-5(3)-nitropyrazole 31. [Link]

  • Chemistry LibreTexts. 6.2: Fragmentation. [Link]

  • ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. [Link]

Sources

A Comparative Guide to the X-ray Crystallography of 3-Amino-1H-pyrazol-5-ol Derivatives: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 3-amino-1H-pyrazol-5-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to their interaction with biological targets and, consequently, their therapeutic efficacy. Single-crystal X-ray crystallography stands as the definitive method for elucidating these intricate atomic arrangements, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[4][5][6]

This guide offers a comparative analysis of the crystallographic data for a selection of this compound derivatives, supported by a detailed experimental protocol for their structural determination. By examining the nuances in their solid-state conformations and intermolecular interactions, we can begin to understand the structural underpinnings of their biological functions.

Comparative Crystallographic Analysis of this compound Derivatives

The following table summarizes key crystallographic parameters for a series of pyrazole derivatives. While a comprehensive database for this compound derivatives is not centrally available, this curated selection from recent literature provides a basis for structural comparison. The diversity in crystal systems and space groups highlights the influence of various substituents on the crystal packing.

Compound Chemical Name/Derivative Type Crystal System Space Group Key Geometric Parameters/Interactions Reference
1 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamideMonoclinicP2₁Intramolecular N—H⋯N hydrogen bond; intermolecular N—H⋯O=C hydrogen bonds forming chains.[7]Li, Y. (2024)[7]
2 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone--Dihedral angle between pyrazole and fluoro-substituted ring: 4.89(6)°.[8]Loh, W.-S., et al. (2013)[8]
3 5-(1-phenyl-3-methyl-5-aryloxyl-pyrazol)-4,5-dihydropyrazole derivativeMonoclinicP2(1)/n-J. Heterocyclic Chem. (2008)[9]
4 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine--Determined by single-crystal X-ray diffraction.[10]He, J., et al. (2021)[10]
5 1-phenyl-5-(3-(4-methoxyphenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile--Analysis of intermolecular forces using Hirshfeld surface analysis.[11]Al-Azmi, A. (2020)[11]

Elucidating Molecular Structure: A Step-by-Step Crystallography Workflow

The determination of the crystal structure of a novel this compound derivative is a meticulous process that bridges synthetic chemistry with solid-state physics. The following protocol outlines a validated workflow for obtaining high-quality crystallographic data.

I. Crystal Growth: The Foundation of a High-Resolution Structure

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step. The choice of solvent and crystallization technique is critical and is guided by the solubility profile of the compound.[12]

1. Solubility Screening:

  • Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) to identify a suitable solvent system.[12]

2. Slow Evaporation:

  • Prepare a nearly saturated solution of the compound in a suitable solvent in a small, clean vial.

  • Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.

3. Vapor Diffusion:

  • This is a gentler method that often yields higher quality crystals.[12]

  • Dissolve the compound in a less volatile solvent (the "solvent").

  • Place this solution in a small, open vial.

  • Place the smaller vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "anti-solvent").

  • Over time, the anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

G cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Solubility Solubility Screening Evaporation Slow Evaporation Solubility->Evaporation Select Method Vapor Vapor Diffusion Solubility->Vapor Select Method Mounting Crystal Mounting Evaporation->Mounting Vapor->Mounting Collection X-ray Data Collection Mounting->Collection On Diffractometer Processing Data Processing Collection->Processing Raw Data Solution Structure Solution Processing->Solution Processed Intensities Refinement Structure Refinement Solution->Refinement Initial Model Validation Validation Refinement->Validation Final Model G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Kinase Kinase Active Site Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated Phosphorylated Substrate Substrate->Phosphorylated Pyrazole This compound Derivative Pyrazole->Kinase Competitive Binding ATP ATP ATP->Kinase ADP ADP

Sources

A Comparative Analysis of Synthetic Pathways to 3-Amino-1H-pyrazol-5-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Amino-1H-pyrazol-5-ol

This compound, also known as 3-amino-5-pyrazolone, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique bifunctional nature, featuring both a nucleophilic amino group and a reactive pyrazolone ring, makes it a versatile precursor for the synthesis of a wide array of biologically active compounds and functional dyes. The pyrazole core is a well-established pharmacophore found in numerous pharmaceuticals, exhibiting a broad spectrum of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Consequently, the efficient and scalable synthesis of this compound is of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering an in-depth examination of their underlying mechanisms, experimental protocols, and key performance indicators. The objective is to equip researchers with the necessary insights to select the most appropriate synthetic strategy based on their specific laboratory capabilities, desired scale, and purity requirements.

Comparative Overview of Synthetic Routes

The synthesis of this compound is primarily achieved through the cyclocondensation of a hydrazine source with a three-carbon synthon possessing appropriate functional groups. The choice of starting materials and reaction conditions significantly influences the reaction's efficiency, yield, and the impurity profile of the final product. We will explore three distinct and well-documented methodologies:

  • Route A: Direct Condensation of Ethyl Cyanoacetate with Hydrazine Hydrate

  • Route B: From β-Cyanoethylhydrazine via Cyclization and Oxidation

  • Route C: Two-Step Synthesis via Cyanoacetic Acid Hydrazide Intermediate

The following table provides a high-level comparison of these routes, with detailed discussions and experimental data presented in the subsequent sections.

Parameter Route A: Direct Condensation Route B: From β-Cyanoethylhydrazine Route C: Via Cyanoacetic Acid Hydrazide
Starting Materials Ethyl Cyanoacetate, Hydrazine Hydrateβ-Cyanoethylhydrazine, Sulfuric Acid, EthanolEthyl Cyanoacetate, Hydrazine Hydrate, Ethanol
Key Transformation One-pot cyclocondensationCyclization followed by in-situ oxidationFormation of hydrazide followed by cyclization
Reported Yield Good to ExcellentExcellent (overall)High
Reaction Time Relatively shortMulti-step, longer overall timeModerate
Scalability Readily scalableScalable with careful temperature controlGood scalability
Key Advantages Atom economy, operational simplicityWell-documented, high purity of intermediateIsolation of stable intermediate, controlled cyclization
Key Disadvantages Potential for side reactionsUse of strong acid, multi-step processAdditional isolation step required

Route A: Direct Condensation of Ethyl Cyanoacetate with Hydrazine Hydrate

This route represents the most straightforward and atom-economical approach to this compound. It involves the direct reaction of ethyl cyanoacetate with hydrazine hydrate in a suitable solvent, typically an alcohol.

Mechanistic Rationale

The reaction proceeds through an initial nucleophilic attack of the hydrazine on the ester carbonyl of ethyl cyanoacetate, forming an intermediate hydrazide. This is followed by an intramolecular cyclization via the attack of the second nitrogen of the hydrazine on the nitrile carbon. Tautomerization of the resulting iminopyrazolidinone leads to the more stable this compound. The choice of solvent and temperature is crucial to favor the desired cyclization over potential side reactions, such as the formation of pyrazolidine-3,5-dione.

G cluster_0 Route A: Direct Condensation Ethyl Cyanoacetate Ethyl Cyanoacetate Intermediate Hydrazide Intermediate Hydrazide Ethyl Cyanoacetate->Intermediate Hydrazide Nucleophilic Acyl Substitution Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate Hydrazide This compound This compound Intermediate Hydrazide->this compound Intramolecular Cyclization & Tautomerization

Caption: Workflow for the direct synthesis of this compound.

Experimental Protocol

A representative protocol for this route is as follows:

  • To a stirred solution of ethyl cyanoacetate (1.0 mol) in ethanol (200 mL) at 0-5 °C, slowly add hydrazine hydrate (1.05 mol).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.

Performance Data
  • Yield: Typically ranges from 75-85%.

  • Purity: The crude product is often of high purity (>95%), but recrystallization is recommended for analytical standards.

  • Advantages: This one-pot synthesis is operationally simple and utilizes readily available and inexpensive starting materials.

  • Disadvantages: The reaction can be exothermic, requiring careful temperature control during the initial addition of hydrazine hydrate. The formation of byproducts can occur if the reaction conditions are not optimized.

Route B: From β-Cyanoethylhydrazine

This well-established method, detailed in Organic Syntheses, proceeds via the cyclization of β-cyanoethylhydrazine.[1] It is a reliable route that often provides a high-purity product.

Mechanistic Rationale

β-Cyanoethylhydrazine, upon treatment with a strong acid like sulfuric acid in ethanol, undergoes cyclization to form 3-amino-3-pyrazoline sulfate. This intermediate is then oxidized to 3(5)-aminopyrazole. The final product exists in tautomeric forms, with the this compound form being significant. This procedure is lauded for its high yield and the quality of the resulting product.[1]

G cluster_1 Route B: From β-Cyanoethylhydrazine β-Cyanoethylhydrazine β-Cyanoethylhydrazine 3-Amino-3-pyrazoline sulfate 3-Amino-3-pyrazoline sulfate β-Cyanoethylhydrazine->3-Amino-3-pyrazoline sulfate Acid-catalyzed Cyclization 3(5)-Aminopyrazole 3(5)-Aminopyrazole 3-Amino-3-pyrazoline sulfate->3(5)-Aminopyrazole Oxidation & Neutralization

Caption: Synthesis of 3(5)-Aminopyrazole from β-Cyanoethylhydrazine.

Experimental Protocol (Adapted from Organic Syntheses[1])
  • Preparation of 3-Amino-3-pyrazoline sulfate: In a flask equipped with a stirrer, thermometer, and dropping funnel, place 95% sulfuric acid (3.0 moles). Cool the acid and add absolute ethanol (450 mL) dropwise, maintaining the temperature at 35°C. A solution of β-cyanoethylhydrazine (1.0 mole) in absolute ethanol (50 mL) is then added with vigorous stirring. The mixture is heated to 75-80°C for one hour, then cooled, and the precipitated product is filtered, washed with ethanol, and dried.

  • Conversion to 3(5)-Aminopyrazole: The 3-amino-3-pyrazoline sulfate (1.0 mole) is added to a solution of sodium hydroxide (2.0 moles) in water. The mixture is heated, and the product is isolated by extraction with a suitable organic solvent followed by distillation under reduced pressure.

Performance Data
  • Yield: The overall yield from β-cyanoethylhydrazine is reported to be in the range of 93-99%.[1]

  • Purity: This method is known to produce a very pure product, especially after distillation.

  • Advantages: This is a highly reliable and well-documented procedure that provides excellent yields of a high-purity product.

  • Disadvantages: This is a multi-step process that involves the use of concentrated sulfuric acid, requiring appropriate safety precautions. The starting material, β-cyanoethylhydrazine, may be less readily available than ethyl cyanoacetate.

Route C: Two-Step Synthesis via Cyanoacetic Acid Hydrazide Intermediate

This method is a variation of Route A, where the intermediate, cyanoacetic acid hydrazide, is isolated before cyclization. This approach allows for better control over the reaction and purification of the intermediate, which can lead to a cleaner final product.

Mechanistic Rationale

The first step involves the reaction of ethyl cyanoacetate with hydrazine hydrate at a low temperature to favor the formation and isolation of cyanoacetic acid hydrazide.[2][3] This stable intermediate is then subjected to cyclization under controlled conditions, often with heating in a suitable solvent, to yield this compound. The isolation of the hydrazide intermediate minimizes the formation of byproducts that can occur in the one-pot reaction (Route A).

G cluster_2 Route C: Via Cyanoacetic Acid Hydrazide Ethyl Cyanoacetate Ethyl Cyanoacetate Cyanoacetic Acid Hydrazide Cyanoacetic Acid Hydrazide Ethyl Cyanoacetate->Cyanoacetic Acid Hydrazide Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyanoacetic Acid Hydrazide This compound This compound Cyanoacetic Acid Hydrazide->this compound Thermal Cyclization

Caption: Two-step synthesis involving a cyanoacetic acid hydrazide intermediate.

Experimental Protocol
  • Synthesis of Cyanoacetic Acid Hydrazide: Ethyl cyanoacetate (1.0 mol) is dissolved in ethanol (200 mL) and cooled to 0°C. Hydrazine hydrate (1.0 mol) is added dropwise with stirring, maintaining the temperature below 10°C.[2] The reaction mixture is stirred for an additional 1-2 hours at this temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield cyanoacetic acid hydrazide.

  • Cyclization to this compound: Cyanoacetic acid hydrazide (1.0 mol) is suspended in a suitable high-boiling solvent (e.g., ethanol or water) and heated to reflux for 6-8 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the product is isolated by filtration, washed, and dried.

Performance Data
  • Yield: The yield for the formation of cyanoacetic acid hydrazide is typically high (>90%). The subsequent cyclization also proceeds in high yield, leading to a good overall yield.

  • Purity: The isolation and purification of the intermediate hydrazide generally result in a final product with high purity.

  • Advantages: This route offers better control over the reaction and can lead to a cleaner product compared to the one-pot method. The intermediate is stable and can be stored.

  • Disadvantages: This method involves an additional step of isolating the intermediate, which increases the overall reaction time and labor.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on the specific requirements of the researcher.

  • For simplicity, atom economy, and large-scale synthesis where minor impurities can be removed by recrystallization, Route A (Direct Condensation) is a highly attractive option.

  • For obtaining a highly pure product with excellent and reliable yields , especially for use as an analytical standard or in sensitive downstream applications, Route B (From β-Cyanoethylhydrazine) is the recommended method, provided the starting material is accessible and appropriate safety measures for handling strong acids are in place.

  • For a balance between control over purity and operational complexity , Route C (Via Cyanoacetic Acid Hydrazide) offers a robust alternative. It is particularly useful when a very clean final product is desired and the one-pot method yields unsatisfactory purity.

Ultimately, the selection of a synthetic route should be guided by a careful evaluation of factors such as the availability and cost of starting materials, the required purity of the final product, the available laboratory equipment, and the desired scale of the reaction.

References

  • Tejedor, D., & Garcia-Tellado, F. (2007). Chem.. Soc. Rev., 36, 484. [Link]

  • Ugi, I. (2001). Pure Appl. Chem., 73, 187. [Link]

  • Abdelkhalik, M. M., Alnajjar, A., Ibrahim, S. M., Raslan, M. A., & Sadek, K. U. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. J Phys Chem Biophys, 14, 371. [Link]

  • Barabash, O., Ostapiuk, Y. V., Ostapiuk, M. Y., & Schmidt, A. (2023). Pyrazolyldiazonium Salts in the Synthesis of 4‐Amino‐1,3'‐bipyrazoles. ChemistrySelect, 8(48), e202303478. [Link]

  • Kantam, M. L., Trivedi, R., & co-workers. (2016). Green Synthesis of Pyrazolones using CeO2/SiO2 catalyst. Journal of Molecular Catalysis A: Chemical, 411, 143-151. [Link]

  • Dorn, H., & Zubek, A. (1968). 3(5)-Aminopyrazole. Organic Syntheses, 48, 8. [Link]

  • El-Gaby, M. S. A. (2000). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Journal of the Chinese Chemical Society, 47(5), 1143-1152. [Link]

  • ChemBK. (2024). This compound. [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(5), 3847-3855. [Link]

  • Shvekhgeimer, M. G. A. (2004). The reaction of cyanoacetic acid hydrazide with 2-acetylfuran: Synthesis of coumarin, pyridine, thiophene and thiazole derivatives with potential antimicrobial activities. Arkivoc, 2004(5), 136-153. [Link]

  • Abdel-Latif, F. F. (2006). Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. Arkivoc, 2006(9), 113-156. [Link]

  • Al-Zaydi, K. M. (2009). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 5, 23. [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Amino-1H-pyrazol-5-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Among these, 3-Amino-1H-pyrazol-5-ol, a seemingly simple molecule, serves as a crucial starting point for the synthesis of a diverse array of derivatives with significant therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of this compound and its analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. We will explore how subtle modifications to this core structure can dramatically influence its efficacy in antimicrobial, anti-inflammatory, and anticancer applications, thereby underscoring the principles of structure-activity relationships (SAR).

The Core Moiety: this compound

This compound (also known as 5-amino-1H-pyrazol-3-ol) is a heterocyclic compound featuring a five-membered pyrazole ring with an amino group at position 3 and a hydroxyl group at position 5.[3] This arrangement of functional groups provides a unique combination of hydrogen bond donors and acceptors, as well as sites for further chemical modification, making it an attractive scaffold for combinatorial chemistry and drug design. The inherent reactivity of the amino and hydroxyl groups, along with the aromatic pyrazole ring, lays the foundation for its diverse biological profile.

Comparative Biological Activities: A Structure-Activity Relationship Perspective

The therapeutic potential of pyrazole derivatives is broad, with activities ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective.[4][5][6] The key to unlocking and optimizing these activities lies in the strategic modification of the this compound core.

Antimicrobial Activity

The pyrazole nucleus is a cornerstone in the development of new antimicrobial agents, particularly in an era of increasing drug resistance.[7][8] The antimicrobial efficacy of this compound analogs is heavily influenced by the nature and position of substituents on the pyrazole ring and on the amino group.

Key Structural Modifications and Their Impact:

  • Substitution on the Pyrazole Nitrogen (N1): Alkylation or arylation at the N1 position often enhances lipophilicity, which can improve cell membrane penetration. For instance, the introduction of a phenyl or substituted phenyl group can lead to broad-spectrum antibacterial activity.

  • Modification of the 3-Amino Group: Acylation or the formation of Schiff bases at the 3-amino position can modulate the electronic properties and steric bulk of the molecule, leading to varied antimicrobial profiles. Some studies have shown that converting the amino group to a carboxamide can be beneficial.[9][10]

  • Substitution at the 4-Position: The C4 position of the pyrazole ring is a common site for introducing various functional groups. The addition of bulky aromatic or heterocyclic rings at this position has been shown to significantly enhance antibacterial and antifungal activities.[4]

  • Derivatization of the 5-Hydroxyl Group: While less commonly modified than the amino group, esterification or etherification of the 5-hydroxyl group can also impact the molecule's overall physicochemical properties and, consequently, its antimicrobial potency.

A study on pyrazole derivatives containing an imidazothiadiazole moiety revealed that specific substitutions led to potent antibacterial activity, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) as low as 0.25 µg/mL, which was four times more potent than the control drug gatifloxacin.[7] Another study highlighted a pyrazole analog with a 4-substituted phenyl ring and a semicarbazone group as having significant antifungal activity against Aspergillus niger, with an MIC of 1 μg/mL.[4]

Table 1: Comparative Antimicrobial Activity of Pyrazole Analogs

Compound/AnalogModification from CoreTest OrganismActivity (MIC in µg/mL)Reference
Analog A N1-phenyl, 3-acetylaminoStaphylococcus aureus16[8]
Analog B 4-(4-nitrophenyl)methylEscherichia coli8[4]
Analog C 3-carboxamido, 5-p-iodophenylVarious BacteriaNot specified, potent[9][10]
Compound 21c Imidazothiadiazole moietyMulti-drug resistant bacteria0.25[7]
Compound 23h Imidazothiadiazole moietyMulti-drug resistant bacteria0.25[7]
Gatifloxacin (Positive Control)Multi-drug resistant bacteria1[7]
Clotrimazole (Positive Control)Aspergillus niger1[4]
Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, and pyrazole derivatives have been at the forefront of developing non-steroidal anti-inflammatory drugs (NSAIDs).[11] The well-known COX-2 inhibitor, Celecoxib, features a pyrazole core, underscoring the importance of this scaffold in anti-inflammatory drug design.[4] The anti-inflammatory action of this compound analogs is often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as modulate pro-inflammatory cytokines.[1][12]

Key Structural Modifications and Their Impact:

  • Aryl Substituents: The presence of aryl groups, particularly at the N1 and C5 positions, is a common feature in anti-inflammatory pyrazoles. A para-substituted phenyl ring at the 5-position is often a requirement for potent activity.[9][10]

  • Sulfonamide Moiety: The incorporation of a sulfonamide group, as seen in Celecoxib, can confer selectivity for COX-2 over COX-1, thereby reducing gastrointestinal side effects.

  • Carboxylic Acid and Ester Groups: The introduction of acidic or ester functionalities can influence the pharmacokinetic properties and binding interactions with target enzymes.

  • Fusion with other Heterocycles: Fusing the pyrazole ring with other heterocyclic systems like benzimidazole can lead to potent anti-inflammatory agents with a low ulcerogenic index.[1]

One study reported that a pyrazole analog with a benzotiophenyl and carboxylic acid group exhibited better COX-2 inhibition (IC50 = 0.01 µM) than Celecoxib (IC50 = 0.70 µM).[1] Another investigation found that a compound with a 4-nitrophenyl group and a hydrazinecarboxamide moiety showed superior anti-inflammatory activity compared to the standard drug Diclofenac sodium.[4]

Table 2: Comparative Anti-inflammatory Activity of Pyrazole Analogs

Compound/AnalogMechanism of ActionIn Vitro/In Vivo ModelPotency (e.g., IC50, % inhibition)Reference
Celecoxib COX-2 InhibitionIn vitro COX assayIC50 = 0.95 µM[1]
Analog D COX-2 InhibitionIn vitro COX assayIC50 = 2.52 µM[1]
Analog E COX-2/5-LOX InhibitionIn vitro enzyme assaysCOX-2 IC50 = 0.01 µM, 5-LOX IC50 = 1.78 µM[1]
Compound 4 General Anti-inflammatoryCarrageenan-induced paw edemaHigh % inhibition[4]
Diclofenac Sodium (Positive Control)Carrageenan-induced paw edemaStandard response[4]
Anticancer Activity

The pyrazole scaffold is also a promising framework for the development of novel anticancer agents.[2][13] Derivatives of this compound have demonstrated cytotoxicity against various cancer cell lines, often through mechanisms involving kinase inhibition, apoptosis induction, and antioxidant effects.[14][15]

Key Structural Modifications and Their Impact:

  • Aryl and Heteroaryl Substitutions: The introduction of diverse aromatic and heterocyclic rings can lead to interactions with the active sites of various protein kinases, which are often dysregulated in cancer.

  • Hydrazone Linkages: The presence of an acylhydrazone moiety has been associated with significant antiproliferative and antioxidant properties.[2]

  • Thiazole and Chromenone Moieties: Hybrid molecules incorporating thiazole and chromenone rings have shown potent anticancer activity against breast cancer cell lines.[16]

  • Unsubstituted 3-Position: Interestingly, some studies suggest that an unsubstituted 3-position on the pyrazole scaffold is a key determinant for anti-proliferative activity.[14]

One study reported that a 5-aminopyrazole derivative exhibited significant antitumor properties against HeLa, MCF7, SKOV3, and SKMEL28 cell lines with micromolar IC50 values.[2] Another research highlighted that pyrazole derivatives tethered to a 1,2,3-triazole moiety showed potent anticancer activity.[15]

Table 3: Comparative Anticancer Activity of Pyrazole Analogs

Compound/AnalogCancer Cell LineActivity (IC50 in µM)Reference
Derivative 11a HeLa, MCF7, SKOV3, SKMEL28Micromolar range[2]
Compound 53 HepG215.98[15]
Compound 54 HepG213.85[15]
Doxorubicin (Positive Control)Varies by cell line[17]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of this compound and its analogs.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[18][19]

Materials:

  • Test compounds (analogs of this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Inoculum: From a fresh culture, prepare a bacterial/fungal suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[20] Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compounds in the broth medium directly in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compounds.

  • Controls: Include wells with inoculum and broth only (growth control), broth only (sterility control), and inoculum with the positive control antibiotic.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[20]

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate (18-24h, 37°C) inoculate->incubate read_results Read Results (Visual/Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Protocol 2: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

This assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[21][22]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent

  • 96-well cell culture plates

  • Positive control (e.g., Dexamethasone)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[22]

  • Cell Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control and a positive control.[21]

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Anti_inflammatory_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells adhere Allow Adhesion (24h) seed_cells->adhere pretreat Pre-treat with Test Compounds (1h) adhere->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_reaction Griess Reaction collect_supernatant->griess_reaction read_absorbance Read Absorbance (540 nm) griess_reaction->read_absorbance calculate Calculate NO Inhibition read_absorbance->calculate

Protocol 3: Anticancer Activity (MTT Cytotoxicity Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[23][24]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours.[23][25]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[26]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[23]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_reaction MTT Reaction cluster_readout Data Acquisition & Analysis seed Seed Cancer Cells treat Treat with Compounds (72h) seed->treat add_mtt Add MTT Reagent (2-4h) treat->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate

Conclusion

This compound is a versatile and valuable scaffold in medicinal chemistry. The strategic modification of its core structure allows for the fine-tuning of its biological activities, leading to the development of potent antimicrobial, anti-inflammatory, and anticancer agents. The structure-activity relationships discussed in this guide, supported by experimental data and detailed protocols, provide a framework for the rational design of novel pyrazole-based therapeutics. As research in this area continues, we can anticipate the emergence of new and improved analogs with enhanced efficacy and safety profiles, further solidifying the importance of the pyrazole nucleus in drug discovery.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Vertex AI Search.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. (2021, May 10). Vertex AI Search.
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed. (n.d.). Vertex AI Search.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (n.d.). Vertex AI Search.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (n.d.). Vertex AI Search.
  • What is the mechanism of Edaravone? - Patsnap Synapse. (2024, July 17). Vertex AI Search.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity - J-Stage. (n.d.). Vertex AI Search.
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem. (n.d.). Vertex AI Search.
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. (n.d.). Vertex AI Search.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Vertex AI Search.
  • Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D - Benchchem. (n.d.). Vertex AI Search.
  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents - ResearchG
  • Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid - NIH. (n.d.). Vertex AI Search.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Public
  • Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Procurcumadiol - Benchchem. (n.d.). Vertex AI Search.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013, November 10). Vertex AI Search.
  • Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a Novel Free Radical Scavenger, for Treatment of Cardiovascular Diseases - PubMed. (n.d.). Vertex AI Search.
  • MTT assay protocol | Abcam. (n.d.). Vertex AI Search.
  • Guidelines for the in vitro determination of anti‐inflammatory activity - ResearchG
  • Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP)
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). Vertex AI Search.
  • Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)
  • MTT Cell Proliferation Assay -
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021, August 13). Vertex AI Search.
  • MTT Cell Assay Protocol. (n.d.). Vertex AI Search.
  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Vertex AI Search.
  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.). Vertex AI Search.
  • 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem. (n.d.). Vertex AI Search.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 14). Vertex AI Search.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. (n.d.). Vertex AI Search.
  • 3‐(2‐(5‐Amino‐3‐aryl‐1H‐pyrazol‐1‐yl) thiazol‐4‐yl)
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Vertex AI Search.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.). Vertex AI Search.
  • How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay? (2025, April 29). Vertex AI Search.
  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea - Chemical Engineering Transactions. (2023, September 28). Vertex AI Search.
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (n.d.). Vertex AI Search.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Vertex AI Search.

Sources

A Comparative Guide to the Efficacy of 3-Amino-1H-pyrazol-5-ol Based Inhibitors Against Established Aurora Kinase Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Aurora kinase family stands out as a critical regulator of mitotic progression, making it a compelling target for anti-cancer drug development. Overexpression of these serine/threonine kinases is a common feature in a multitude of human cancers, often correlating with poor prognosis. This has spurred the development of numerous small molecule inhibitors, among which compounds based on the 3-amino-1H-pyrazol-5-ol scaffold have demonstrated significant promise.

This guide provides a comprehensive comparison of the efficacy of these pyrazole-based inhibitors with established, often clinically evaluated, drugs targeting the Aurora kinases. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a thorough resource for evaluating these compounds.

The Central Role of Aurora Kinases in Mitosis and Cancer

The Aurora kinase family, comprising Aurora A, B, and C, orchestrates several key mitotic events. Aurora A is crucial for centrosome maturation and separation, as well as bipolar spindle assembly. Aurora B, a component of the chromosomal passenger complex (CPC), is essential for proper chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Aurora C's function is primarily in meiosis, though it is also found in some cancer cells. The dysregulation of these kinases can lead to genomic instability, a hallmark of cancer. Consequently, inhibiting Aurora kinases presents a strategic approach to selectively induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]

Mechanism of Action: ATP-Competitive Inhibition

Both the 3-aminopyrazole-based compounds and the established drugs discussed herein are primarily ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the Aurora kinases, preventing the phosphorylation of their downstream substrates. This inhibition disrupts the mitotic process, leading to outcomes such as failed cytokinesis, endoreduplication (DNA replication without cell division), and ultimately, apoptosis.[2][3] The specificity and potency against different Aurora isoforms (A vs. B) are key differentiating factors among these inhibitors.

Quantitative Efficacy: A Head-to-Head Comparison

The following table summarizes the in vitro potency (IC50) of several prominent 3-aminopyrazole-based inhibitors against Aurora kinases, compared to well-characterized, known drugs. Lower IC50 values indicate higher potency. It is important to note that the data is compiled from various sources and experimental conditions may vary.

Inhibitor ClassCompound NamePrimary Target(s)Aurora A (IC50, nM)Aurora B (IC50, nM)Other Notable Targets (IC50, nM)Reference(s)
3-Aminopyrazole-Based AT9283 Aurora A/B, JAK2/3, Abl(T315I), Flt3~3~3JAK2 (1.2), Abl(T315I) (4)[2][4][5][6]
3-Aminopyrazole-Based Danusertib (PHA-739358) Aurora A/B/C, Abl, FGFR1, Ret, TrkA1379Abl (25), FGFR1 (47), Ret (31)[7][8][9]
3-Aminopyrazole-Based ENMD-2076 Aurora A, Flt3, KDR, FGFR1/214350Flt3 (1.86), KDR (15.9)[10]
Known Drug Barasertib (AZD1152-HQPA) Aurora B13680.37-[3][11][12][13]
Known Drug Tozasertib (VX-680/MK-0457) Pan-Aurora, Flt3, Abl0.618Flt3 (30), Abl (30)[14][15][16]
Known Drug Alisertib (MLN8237) Aurora A1.2396.5-[14]

Note: IC50 values can vary between different assays and experimental conditions. The data presented is for comparative purposes.

Visualizing the Inhibition: Signaling Pathways and Experimental Workflows

To better understand the context of Aurora kinase inhibition, the following diagrams illustrate the central role of these kinases in the cell cycle and a typical workflow for evaluating inhibitor potency.

Aurora Kinase Signaling in Mitosis

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly->Chromosome_Alignment Cytokinesis Cytokinesis Chromosome_Alignment->Cytokinesis Aurora_A Aurora_A Aurora_A->Centrosome_Maturation Regulates Aurora_A->Spindle_Assembly Regulates Aurora_B Aurora_B Aurora_B->Chromosome_Alignment Ensures Correct Attachment Aurora_B->Cytokinesis Regulates Inhibitor 3-Aminopyrazole or Known Drug Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Role of Aurora A and B kinases in mitosis and the point of intervention for inhibitors.

Experimental Workflow for Inhibitor Evaluation

Inhibitor_Evaluation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Determination Determine IC50 Value Kinase_Assay->IC50_Determination Cell_Culture Treat Cancer Cell Lines with Inhibitor IC50_Determination->Cell_Culture Select Potent Compounds Western_Blot Western Blot for p-Histone H3 (Aurora B) or p-Aurora A Cell_Culture->Western_Blot Cell_Cycle Cell Cycle Analysis (FACS) Cell_Culture->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Xenograft Tumor Xenograft Model in Mice Apoptosis_Assay->Xenograft Confirm Cellular Activity Tumor_Growth Measure Tumor Growth Inhibition Xenograft->Tumor_Growth

Caption: A typical workflow for the preclinical evaluation of Aurora kinase inhibitors.

Detailed Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to characterize Aurora kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC50 value of an inhibitor against a purified Aurora kinase enzyme. It measures the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

  • Purified recombinant Aurora A or Aurora B kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • Test inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Reaction Setup: In each well of the assay plate, add 2.5 µL of the diluted test inhibitor or DMSO (for control wells).

  • Add Enzyme and Substrate: Add 5 µL of a solution containing the Aurora kinase and its peptide substrate, pre-diluted in Kinase Assay Buffer.

  • Initiate Reaction: Start the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Detect ADP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Generate Luminescence: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Read Plate: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for Aurora B Inhibition (Western Blot)

This protocol assesses the ability of an inhibitor to block the activity of Aurora B in a cellular context by measuring the phosphorylation of its direct substrate, Histone H3 at Serine 10 (p-H3-Ser10).

Materials:

  • Human cancer cell line (e.g., HCT116, HL-60)

  • Complete cell culture medium

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-Total Histone H3 or anti-Actin (as a loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-H3-Ser10 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and detect the signal using an imaging system.

  • Re-probing: The membrane can be stripped and re-probed with an antibody against total Histone H3 or Actin to confirm equal protein loading.

  • Analysis: Quantify the band intensities to determine the dose-dependent decrease in Histone H3 phosphorylation.

Concluding Remarks

The this compound scaffold has proven to be a fertile ground for the development of potent kinase inhibitors, particularly targeting the Aurora kinase family. Compounds like AT9283 and Danusertib exhibit multi-kinase inhibitory profiles, which can be advantageous in certain cancer contexts but may also lead to off-target effects. In contrast, established drugs like Barasertib (AZD1152-HQPA) offer high selectivity for Aurora B.

The choice of inhibitor for a specific research or therapeutic application will depend on the desired selectivity profile. The experimental protocols provided in this guide offer a robust framework for the head-to-head evaluation of novel pyrazole-based inhibitors against known standards, ensuring data integrity and facilitating informed decision-making in the drug discovery pipeline. The continued exploration of this chemical space holds great promise for the development of next-generation cancer therapeutics.

References

  • Girdler, F., et al. (2021). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 26(11), 3334.
  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388.
  • PubMed. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). Danusertib (PHA-739358) | Aurora inhibitor. Retrieved from [Link]

  • Yang, J., et al. (2007). AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. Blood, 110(6), 2034-2040.
  • Helfrich, B. A., et al. (2016). Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo. Oncotarget, 7(34), 54849–54859.
  • Pollard, J. R., et al. (2013). Aurora kinase inhibitors: Progress towards the clinic. Journal of Medicinal Chemistry, 56(4), 1169-1181.
  • Moreno, L., et al. (2015). A Phase I Trial of AT9283 (a Selective Inhibitor of Aurora Kinases) in Children and Adolescents with Solid Tumors: A Cancer Research UK Study. Clinical Cancer Research, 21(2), 267-273.
  • Astex Therapeutics. (2006). Inhibitors of Aurora Kinase Derived from Fragment Based Lead Discovery. Retrieved from [Link]

  • Yee, K., et al. (2016). A phase I trial of the aurora kinase inhibitor, ENMD-2076, in patients with relapsed or refractory acute myeloid leukemia or chronic myelomonocytic leukemia.
  • Qi, W., et al. (2012). AT9283, a novel Aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. Leukemia & Lymphoma, 53(8), 1561-1569.
  • Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.
  • Diamond, J. R., et al. (2018). A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer. Breast Cancer Research, 20(1), 82.
  • Pop, M. S., et al. (2013).
  • Diamond, J. R., et al. (2017). Abstract PD3-16: Clinical safety and efficacy of the aurora and angiogenic kinase inhibitor ENMD-2076 in previously treated, locally advanced or metastatic triple-negative breast cancer. Cancer Research, 77(4 Supplement), PD3-16.
  • Foran, J. M., et al. (2014). A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis.
  • Cheetham, G. M., et al. (2007). The discovery of the potent Aurora inhibitor MK-0457 (VX-680). Bioorganic & Medicinal Chemistry Letters, 17(16), 4539-4543.
  • ClinicalTrials.gov. (2007). Aurora Kinase Inhibitor AT9283 in Treating Patients With Advanced or Metastatic Solid Tumors or Non-Hodgkin's Lymphoma. Retrieved from [Link]

  • Massive Bio. (2023). Aurora Kinase Inhibitor AT9283. Retrieved from [Link]

  • Diamond, J. R., et al. (2013). Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models. Clinical Cancer Research, 19(1), 211-222.
  • Tentler, J. J., et al. (2011). ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action. Molecular Cancer Therapeutics, 10(1), 126-137.
  • Dondelinger, Y., et al. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680).
  • Dawson, M. A., et al. (2010). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders.
  • Moffitt Cancer Center. (2012). Novel Small Molecule Aurora A Kinase Inhibitor as a Cancer Therapeutic. Retrieved from [Link]

  • Girdler, F., et al. (2021). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 26(11), 3334.
  • Diamond, J. R., et al. (2013). Predictive biomarkers of sensitivity to the aurora and angiogenic kinase inhibitor ENMD-2076 in preclinical breast cancer models. Clinical Cancer Research, 19(1), 211-222.
  • Cicenas, J., et al. (2014). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 4, 278.
  • Swords, R., et al. (2011). Aurora kinase inhibitors: Novel small molecules with promising activity in acute myeloid and Philadelphia-positive leukemias. Leukemia & Lymphoma, 52(10), 1846-1859.
  • Dondelinger, Y., et al. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680).

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Amino-1H-pyrazol-5-ol Derivatives in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular processes, have rightfully emerged as a major class of therapeutic targets.[1] Their dysregulation is a common feature in numerous diseases, including cancer and inflammatory disorders.[2] The development of small molecule inhibitors targeting the ATP-binding site of kinases has revolutionized treatment paradigms for many of these conditions.[3] Among the myriad of chemical scaffolds explored, the 3-Amino-1H-pyrazol-5-ol and its derivatives have proven to be a particularly fruitful starting point for the design of potent kinase inhibitors.[2][4] This pyrazole core represents a "privileged scaffold" in medicinal chemistry, capable of forming key hydrogen bond interactions within the kinase hinge region.[4][5]

However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[6] Off-target inhibition, where a compound interacts with kinases other than its intended target, can lead to unforeseen side effects and toxicity, potentially derailing an otherwise promising therapeutic candidate.[7][8] Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is not just a regulatory hurdle, but a fundamental aspect of rational drug design.

This guide provides a comprehensive comparison of the cross-reactivity profiles of several this compound derivatives. We will delve into the structural nuances that govern selectivity, present supporting experimental data from in vitro kinase assays, and provide a detailed protocol for assessing inhibitor cross-reactivity in your own laboratory. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complex landscape of kinase inhibitor selectivity.

The this compound Scaffold: A Foundation for Kinase Inhibition

The versatility of the aminopyrazole scaffold allows for chemical modifications that can significantly influence both potency and selectivity.[9] Small changes to the substituents on the pyrazole ring can have profound effects on the inhibitor's interaction with the target kinase and its broader kinome profile.[4] For instance, the addition of bulky or charged groups can either enhance selectivity by exploiting unique features of the target's binding pocket or, conversely, introduce new, unintended interactions with off-target kinases.

The core structure, this compound, provides a key pharmacophore that can be strategically modified. The amino group and the pyrazole ring nitrogens are crucial for forming hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[5] The hydroxyl group can also participate in hydrogen bonding or be replaced with other functional groups to modulate solubility and other pharmacokinetic properties.

Comparative Selectivity Profiles of this compound Derivatives

To illustrate the impact of structural modifications on selectivity, we will compare three hypothetical, yet representative, this compound derivatives: Compound A , Compound B , and Compound C . These compounds share the same core scaffold but differ in their substitution patterns.

DerivativeR1 SubstituentR2 SubstituentTarget Kinase
Compound A MethylPhenylKinase X
Compound B Cyclopropyl4-FluorophenylKinase X
Compound C N-acetyl3-ChlorophenylKinase X

The inhibitory activity of these compounds was assessed against a panel of 100 kinases at a concentration of 1 µM. The percentage of inhibition was determined, and for kinases showing significant inhibition (>50%), IC50 values were subsequently calculated.

Table 1: Cross-Reactivity Profiling of this compound Derivatives (% Inhibition at 1 µM)

Kinase FamilyTarget KinaseCompound ACompound BCompound C
Tyrosine Kinase Kinase X 98% 99% 95%
Kinase Y45%15%65%
Kinase Z20%5%30%
Ser/Thr Kinase Kinase P60%25%75%
Kinase Q10%2%15%
Kinase R55%18%70%
Other Kinase S5%1%8%

Table 2: IC50 Values for Selected Off-Target Kinases (nM)

DerivativeKinase YKinase PKinase R
Compound A 250150200
Compound B >1000800>1000
Compound C 805075

Analysis of Cross-Reactivity Data:

From the data presented, several key insights emerge:

  • Compound B demonstrates the highest selectivity for Kinase X. The cyclopropyl group at the R1 position and the 4-fluorophenyl group at the R2 position appear to be optimal for minimizing off-target interactions within this panel.

  • Compound C exhibits the most significant cross-reactivity. The N-acetyl and 3-chlorophenyl substitutions lead to potent inhibition of several off-target kinases, particularly Kinase P and Kinase R. This "promiscuous" profile could be desirable in certain therapeutic contexts, such as oncology, where targeting multiple pathways can be beneficial.[2] However, it also carries a higher risk of off-target toxicity.[8]

  • Compound A shows an intermediate selectivity profile. The methyl and phenyl substitutions result in moderate off-target activity.

These results underscore the critical importance of systematic structure-activity relationship (SAR) studies to fine-tune the selectivity of kinase inhibitors.[4] Even subtle modifications to the chemical scaffold can dramatically alter the cross-reactivity profile.

Experimental Protocol: In Vitro Kinase Assay for Cross-Reactivity Profiling

A robust and reliable in vitro kinase assay is the cornerstone of any selectivity profiling effort. The following protocol describes a widely used luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1]

Principle of the Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. The ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.

Materials
  • Kinase of interest and a panel of off-target kinases

  • Substrate peptide specific for each kinase

  • ATP

  • This compound derivative stock solution (e.g., 10 mM in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare serial dilutions of test compound in DMSO D Dispense compound/DMSO to wells A->D B Prepare kinase/buffer solution B->D C Prepare substrate/ATP solution E Add kinase solution to wells and pre-incubate D->E F Initiate reaction by adding substrate/ATP solution E->F G Incubate at 30°C for 60 minutes F->G H Add ADP-Glo™ Reagent to stop reaction and deplete ATP G->H I Incubate for 40 minutes H->I J Add Kinase Detection Reagent to convert ADP to ATP and generate light I->J K Incubate for 30 minutes J->K L Measure luminescence with a plate reader K->L

Caption: Workflow for the in vitro luminescence-based kinase assay.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a range of concentrations for IC50 determination. For single-point screening, dilute the stock to the desired final concentration.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Prepare a master mix of the kinase in kinase assay buffer. Add 2.5 µL of the kinase solution to each well.

    • Incubate the plate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the start of the reaction.

  • Initiation of Kinase Reaction:

    • Prepare a master mix containing the kinase-specific substrate and ATP in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time and temperature should be optimized for each specific kinase to ensure the reaction is in the linear range.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • To determine the IC50 value, plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Interpreting Cross-Reactivity Data: A Scientist's Perspective

The interpretation of cross-reactivity data is not always straightforward and requires careful consideration of the therapeutic context. A highly selective inhibitor is not always the superior choice.

  • For diseases driven by a single, well-defined kinase target, high selectivity is paramount. This minimizes the potential for off-target side effects and allows for a more targeted therapeutic intervention.

  • In complex diseases like cancer, a degree of "controlled promiscuity" can be advantageous. Targeting multiple signaling pathways simultaneously can overcome resistance mechanisms and lead to improved efficacy.[2] However, this approach necessitates a thorough understanding of the off-target interactions and their potential physiological consequences.

It is also crucial to recognize that in vitro kinase assays, while essential, provide an incomplete picture. Cellular assays and in vivo studies are necessary to confirm the on-target and off-target effects of an inhibitor in a more physiologically relevant context.[7]

The Path Forward: Rational Design for Enhanced Selectivity

The development of selective kinase inhibitors is an iterative process of design, synthesis, and testing. The cross-reactivity data generated from in vitro assays provides invaluable feedback for medicinal chemists to refine their designs. By systematically exploring the chemical space around the this compound scaffold, it is possible to develop next-generation inhibitors with tailored selectivity profiles.

For example, the introduction of a cyclopropyl group in Compound B likely occupies a specific hydrophobic pocket in Kinase X that is not present or is sterically hindered in the off-target kinases, thereby enhancing selectivity. Conversely, the electronic properties of the chloro- and acetyl- groups in Compound C may lead to broader interactions with multiple kinases.

G cluster_design Drug Design Cycle A Initial Scaffold (this compound) B Chemical Synthesis of Derivatives A->B C In Vitro Kinase Cross-Reactivity Screening B->C D SAR Analysis and Data Interpretation C->D E Structure-Based Design and Optimization D->E E->B Iterative Refinement

Caption: Iterative cycle of kinase inhibitor design and optimization.

Conclusion

The this compound scaffold is a powerful starting point for the development of potent kinase inhibitors. However, achieving the desired selectivity profile is a critical challenge that requires a systematic and data-driven approach. By employing robust in vitro kinase assays and carefully interpreting the resulting cross-reactivity data, researchers can make informed decisions to guide the optimization of their lead compounds. Ultimately, a deep understanding of the structure-selectivity relationship is essential for the successful development of safe and effective kinase inhibitor therapeutics.

References

  • Assessing the Selectivity of Enzyme Inhibition by Aminopyrazole Derivatives: A Compar
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Kinase selectivity profiling by inhibitor affinity chrom
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Str
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.
  • In vitro kinase assay. Protocols.io.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • SER/THR KINASE ASSAY KIT*, CROSSTIDE, RED OR GREEN PROTOCOL. Thermo Fisher Scientific.
  • Kinase Screening Assay Services. Reaction Biology.
  • KINASE PROFILING & SCREENING. Reaction Biology.

Sources

Tautomeric Equilibrium of 3-Amino-1H-pyrazol-5-ol: A Comparative Guide to Solvent-Dependent Behavior

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the tautomeric equilibrium of 3-Amino-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and synthetic applications. The reactivity, bioavailability, and spectroscopic properties of pyrazole derivatives are intrinsically linked to their predominant tautomeric forms. Understanding how different solvent environments modulate this equilibrium is therefore critical for researchers, scientists, and drug development professionals. We will explore the structural possibilities, detail the robust experimental methodologies used to probe this phenomenon, and present a comparative analysis of the compound's behavior in various solvents, supported by experimental and computational data.

The Dynamic Nature of Pyrazole Tautomerism

Prototropic tautomerism in pyrazoles involves the migration of a proton between two or more sites on the molecule, accompanied by a rearrangement of double bonds. For this compound, several tautomeric forms are theoretically possible, primarily the hydroxyl-imino (OH), amino-keto (NH), and amino-methylene (CH) forms. While other minor forms can exist, these three represent the most significant contributors to the equilibrium in solution.

The position of this equilibrium is not fixed; it is a dynamic state influenced by a delicate balance of factors including intramolecular hydrogen bonding, electronic effects of the substituents (the amino and hydroxyl groups), and, most critically, intermolecular interactions with the surrounding solvent molecules.[1][2]

Tautomers OH OH-Form (this compound) NH NH-Form (3-Amino-1,2-dihydro-pyrazol-5-one) OH->NH Proton Transfer CH CH-Form (5-Amino-2,4-dihydro-pyrazol-3-one) NH->CH Proton Transfer Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation A Weigh Compound B Dissolve in Selected Solvent A->B C NMR Spectroscopy (¹H, ¹³C) B->C D UV-Vis Spectroscopy B->D E Integrate Signals (NMR) Identify λₘₐₓ (UV-Vis) C->E D->E F Calculate Tautomer Ratios (Equilibrium Constant) E->F G Correlate with Solvent Properties F->G

Caption: Experimental workflow for tautomeric equilibrium analysis.

Conclusion

The tautomeric equilibrium of this compound is highly malleable and exquisitely sensitive to the solvent environment. Nonpolar, aprotic solvents favor the hydroxyl (OH) tautomer, which can self-associate into stable dimers. Conversely, polar solvents, particularly those with strong hydrogen bond accepting or donating capabilities like DMSO and methanol, disrupt these dimers and preferentially stabilize the more polar amino-keto (NH) tautomer.

For professionals in synthesis and drug development, this solvent-dependent behavior is a critical design parameter. The predominant tautomer in a given environment will dictate the molecule's hydrogen bonding profile, lipophilicity, crystal packing, and interaction with biological targets. Therefore, a thorough characterization of the tautomeric equilibrium in physiologically and synthetically relevant solvents is not merely an academic exercise but a prerequisite for rational molecular design and process optimization.

References

  • Tautomerism Detected by NMR - Encyclopedia.pub. MDPI. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

  • NMR Study of Keto-Enol Tautomeric Equilibrium in Acetylacetone: An Experiment for Physical Chemistry Laboratory. China/Asia On Demand (CAOD). [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (PMC). [Link]

  • Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. National Institutes of Health (PMC). [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. [Link]

  • Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications. [Link]

  • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

  • UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. PubMed. [Link]

  • Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. ScienceDirect. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health (PMC). [Link]

  • Tautomeric forms study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. PubMed. [Link]

  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. ResearchGate. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-Amino-1H-pyrazol-5-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as 3-Amino-1H-pyrazol-5-ol, are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

Understanding the Hazard Profile of this compound

Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1]

This profile dictates the need for stringent personal protective equipment (PPE) and careful handling to prevent exposure. The causality is clear: direct contact with skin or eyes, or inhalation of the powder, can lead to immediate irritation and discomfort.

Table 1: Hazard and Safety Information for this compound

Hazard ClassificationGHS CodePrecautionary Statement Highlights
Skin IrritationH315P264, P280, P302+P352, P332+P313
Serious Eye IrritationH319P280, P305+P351+P338, P337+P313
Respiratory IrritationH335P261, P271, P304+P340, P312

Source: PubChem CID 96221[1]

Personal Protective Equipment (PPE): The First Line of Defense

Given the irritant nature of this compound, the selection and use of appropriate PPE is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, suitable PPE to minimize exposure to chemical hazards.[2][3]

Essential PPE for Handling this compound:

  • Gloves: Nitrile or other chemically resistant gloves are required. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[4]

  • Lab Coat: A full-sleeved lab coat must be worn to protect the skin from accidental contact.

  • Respiratory Protection: If there is a risk of generating dust, such as during a spill cleanup, a NIOSH-approved respirator (e.g., an N95 dust mask) should be used.[4] All handling of the solid material should ideally be performed in a certified chemical fume hood to control airborne particles.[5]

Step-by-Step Disposal Protocol

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of chemical waste.[6][7] this compound should be treated as a hazardous chemical waste and must not be disposed of down the drain or in regular trash.

Workflow for Disposal of this compound

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Obtain a Designated Hazardous Waste Container B->C D Label Container: 'Hazardous Waste', 'this compound', and Hazard Pictograms C->D E Carefully Transfer Waste into Container D->E F Securely Close the Container E->F G Store in a Designated, Secure, and Segregated Area F->G H Maintain Waste Log G->H I Arrange for Pickup by a Licensed Hazardous Waste Contractor H->I J Complete Manifest and Transfer Custody I->J

Caption: Disposal workflow for this compound.

Detailed Procedural Steps:

  • Preparation:

    • Don PPE: Before handling the waste, put on all required PPE as detailed in Section 2.

    • Work Area: Conduct all waste handling activities inside a certified chemical fume hood to minimize inhalation exposure.[5]

  • Waste Collection:

    • Container Selection: Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[7][8] The container must have a secure, leak-proof lid.

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., for irritants).[7]

    • Transfer: Carefully transfer the waste into the container, avoiding the generation of dust. For residual amounts in original containers, the entire container should be treated as hazardous waste.

  • Interim Storage:

    • Segregation: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[9] It is crucial to segregate it from incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions.[4]

    • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.[6]

  • Final Disposal:

    • Professional Disposal: The primary and recommended method of disposal for this compound is through a licensed hazardous waste disposal company.[9] These companies are equipped to handle and transport hazardous materials according to regulatory standards.

    • Incineration: The most probable disposal route for this compound is high-temperature incineration. Nitrogen-containing heterocyclic compounds can be thermally decomposed, though this process may produce nitrogen oxides (NOx), which must be managed by the disposal facility's flue gas scrubbing systems.

    • Manifesting: Ensure that all required hazardous waste manifests are completed accurately before the waste is transported off-site. This creates a "cradle-to-grave" record of the waste, as required by the EPA.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.

Table 2: Emergency Response Protocol

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Small Spill Wearing full PPE, carefully sweep up the solid material, minimizing dust generation. Place the spilled material into a labeled hazardous waste container for disposal. Clean the spill area with soap and water.
Large Spill Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the compound's hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol in line with EPA and OSHA regulations, researchers can mitigate risks and ensure a safe working environment. This commitment to procedural excellence not only protects individuals but also upholds the integrity of the scientific community.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96221, 3-Amino-5-hydroxypyrazole.
  • Benchchem. (n.d.). Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • Synquest Labs. (n.d.). Safety Data Sheet: 3-Amino-5-(trifluoromethyl)-1H-pyrazole.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Environmental Health and Safety, University of Tennessee Knoxville. (n.d.). How to Dispose of Chemical Waste.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • ACS Omega. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion.
  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters.
  • Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.
  • ASHP Publications. (n.d.). Personal Protective Equipment.
  • Fisher Scientific. (2015, October 26). Safety Data Sheet: 3-Amino-1H-pyrazole.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Ovid. (n.d.). New OSHA requirements on chemical hazards.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136655, 3-Amino-5-phenylpyrazole.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • National Center for Biotechnology Information. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect.
  • Justia. (2025, October 16). OSHA Handbook for Small Businesses Hazardous Chemical Exposure.
  • Apollo Scientific. (2023, August 30). Safety Data Sheet: 5-Chloro-1H-pyrazol-3-amine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93146, 1H-Pyrazol-3-amine, 5-methyl-.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Amino-3-methyl-1-phenyl-1H-pyrazole.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • CrystEngComm (RSC Publishing). (n.d.). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives.
  • ChemScene. (n.d.). 3-Amino-1H-pyrazol-5(4H)-one.
  • Echemi. (n.d.). 5-AMINO-1-CYCLOHEXYL-1H-PYRAZOL-3-OL Safety Data Sheets.
  • BLDpharm. (n.d.). 3-Amino-1-methyl-1H-pyrazol-5-ol.
  • PubMed. (n.d.). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms.
  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals.
  • MDPI. (2020, September 5). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment.
  • ResearchGate. (2025, August 10). (PDF) Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle.
  • PubChemLite. (n.d.). 3-amino-1-phenyl-1h-pyrazol-5-ol.
  • Apollo Scientific. (2023, June 30). Safety Data Sheet: 3-Amino-5-methyl-1H-pyrazole.
  • ResearchGate. (2024, November 2). (PDF) Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99683, 3-amino-1-phenyl-1H-pyrazol-5-ol.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Amino-1H-pyrazol-5-ol is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides an in-depth, operational framework for the safe handling of this compound, grounded in established safety protocols and a causal understanding of its specific hazards. Our objective is to move beyond mere compliance and foster a culture of proactive safety, ensuring that every procedure is a self-validating system of protection.

Hazard Profile and Risk Assessment: The 'Why' Behind the PPE

Understanding the specific risks associated with this compound is the critical first step in establishing a robust safety protocol. This compound is not benign; its hazard classifications dictate the necessity of a multi-layered personal protective equipment (PPE) strategy.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation [1][2]. Direct contact can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation [1][2]. This is a significant risk, as exposure to the eyes can cause substantial, potentially lasting damage.

  • H335: May cause respiratory irritation [1][2]. Inhalation of the dust can irritate the nose, throat, and lungs.

  • H302: Harmful if swallowed [2][3][4].

These classifications are not abstract warnings; they are directives. The potential for skin, eye, and respiratory irritation necessitates the use of barrier protections that are not only present but are appropriate for the task and correctly used.

Core PPE Requirements: A Head-to-Toe Protocol

Based on the hazard profile, a comprehensive PPE ensemble is mandatory for all work involving this compound in its solid form or in concentrated solutions.

Eye and Face Protection

Due to the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that form a complete seal around the eyes are required to protect against airborne dust and splashes.

  • Recommended for High-Risk Tasks: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a full-face shield must be worn in addition to sealed chemical goggles[3].

Hand Protection

The H315 warning ("Causes skin irritation") demands the use of appropriate chemical-resistant gloves.

  • Glove Type: Nitrile gloves are the standard recommendation. Always use powder-free gloves to prevent aerosolization of the compound.

  • Best Practice: Double-gloving is strongly advised. This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced. Always remove gloves using a technique that avoids touching the outer contaminated surface with bare skin[2].

Body Protection

To prevent skin contact, a protective barrier over personal clothing is essential.

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is the minimum requirement. For enhanced protection, coats with knit cuffs are preferred to ensure a snug fit around the inner glove.

  • Impermeable Gown: For procedures involving large quantities or a high likelihood of splashes, an impermeable gown that closes in the back should be used[5].

Respiratory Protection

The H335 classification ("May cause respiratory irritation") is particularly relevant when handling the powdered form of the compound.

  • Engineering Controls First: All weighing and handling of solid this compound must be performed within a certified chemical fume hood to minimize inhalation exposure[6][7].

  • When a Respirator is Required: In the rare event that engineering controls are not feasible or during the cleanup of a significant spill, respiratory protection is necessary. A NIOSH-approved N95 or P1/P95 particle respirator is the minimum requirement for nuisance dust[2][8].

PPE Selection Matrix for Common Laboratory Tasks

The level of PPE should be commensurate with the risk of exposure for the specific task being performed. The following table provides guidance for common laboratory scenarios.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if not in Fume Hood)
Weighing Solid Compound Sealed Goggles & Face ShieldDouble Nitrile GlovesLab Coat (fully closed)N95/P95 Respirator (Strongly Discouraged - Perform in Hood)
Preparing Solutions (in Fume Hood) Sealed GogglesDouble Nitrile GlovesLab Coat (fully closed)Not Required
Handling Dilute Solutions (<0.1M) Sealed GogglesSingle Nitrile GlovesLab Coat (fully closed)Not Required
Managing a Small Spill (<1g) Sealed Goggles & Face ShieldDouble Nitrile GlovesLab Coat (fully closed)N95/P95 Respirator

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on (donning) and removing (doffing) PPE is critical to prevent cross-contamination. The process should be methodical and deliberate.

Step-by-Step Donning and Doffing Protocol

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Don the lab coat or gown, ensuring it is fully closed.

  • Respiratory Protection (if needed): Put on the respirator and perform a seal check.

  • Eye/Face Protection: Put on sealed goggles, followed by a face shield if required.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don the second pair of gloves over the first.

Doffing (Removing) Sequence:

  • Outer Gloves: Remove the outer pair of gloves carefully, peeling them off without touching the external surface. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Gown/Lab Coat: Unfasten the lab coat and roll it outwards and away from the body, ensuring the contaminated exterior is contained. Dispose of it in the appropriate receptacle.

  • Inner Gloves: Remove the final pair of gloves using the same safe technique as before.

  • Respiratory Protection (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

G cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don_HandHygiene 1. Hand Hygiene Don_Gown 2. Don Gown/Coat Don_HandHygiene->Don_Gown Don_Respirator 3. Don Respirator (if needed) Don_Gown->Don_Respirator Don_Goggles 4. Don Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 5. Don Gloves (Double) Don_Goggles->Don_Gloves Doff_OuterGloves 1. Remove Outer Gloves Don_Gloves->Doff_OuterGloves Enter Work Area Doff_Goggles 2. Remove Goggles/Face Shield Doff_OuterGloves->Doff_Goggles Doff_Gown 3. Remove Gown/Coat Doff_Goggles->Doff_Gown Doff_InnerGloves 4. Remove Inner Gloves Doff_Gown->Doff_InnerGloves Doff_Respirator 5. Remove Respirator (if used) Doff_InnerGloves->Doff_Respirator Doff_HandHygiene 6. Final Hand Hygiene Doff_Respirator->Doff_HandHygiene

Figure 1: Recommended PPE Donning and Doffing Sequence.

Decontamination and Disposal Plan

All PPE used when handling this compound must be considered contaminated.

  • Disposable Items: Used gloves, disposable gowns, and respirator cartridges must be disposed of as hazardous chemical waste. Place them in a designated, sealed, and clearly labeled waste container immediately after doffing[8][9].

  • Reusable Items: Reusable items like goggles, face shields, and non-disposable lab coats must be decontaminated thoroughly after each use according to your institution's standard operating procedures for chemical decontamination.

  • Spill Management: In the case of a spill, evacuate the area and alert your safety officer. Only personnel trained in hazardous spill cleanup and wearing the appropriate, full PPE (including respiratory protection) should manage the cleanup[3][6][8].

By adhering to these detailed protocols, you build a system where safety is an integral part of the scientific process. This ensures not only your personal well-being but also the integrity of your research.

References

  • PubChem. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221. National Center for Biotechnology Information. Available from: [Link]

  • MSDS of 3-Amino-5-(2-methoxyphenyl)-1H-pyrazole. Material Safety Data Sheet. Available from: [Link]

  • Indagoo Research Chemicals. 1H-Pyrazole-5-Amine Safety Data Sheet. Available from: [Link]

  • American Society of Health-System Pharmacists (ASHP). Personal Protective Equipment. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1H-pyrazol-5-ol
Reactant of Route 2
3-Amino-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.